Benclothiaz
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1,2-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVKOUBCDZYAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058211 | |
| Record name | Benclothiaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89583-90-4 | |
| Record name | Benclothiaz | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89583-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benclothiaz [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089583904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benclothiaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89583-90-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENCLOTHIAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DF11295Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Enigma: The Quest for Benclothiaz's Nematicidal Mechanism of Action
Despite its classification as a nematicide, the precise mechanism of action of benclothiaz against nematodes remains largely unelucidated in publicly available scientific literature. This technical guide consolidates the current understanding of the broader benzothiazole (B30560) chemical class to which this compound belongs, while highlighting the knowledge gap concerning its specific activity in nematodes. The lack of detailed studies on this compound necessitates a comparative approach, contrasting its potential modes of action with well-established nematicidal mechanisms.
This compound, chemically identified as 7-chloro-1,2-benzisothiazole, is listed as an unclassified nematicide, indicating that its molecular target and the subsequent physiological effects on nematodes have not been definitively characterized. This contrasts sharply with other classes of nematicides whose mechanisms have been extensively studied and are well-understood.
The Benzothiazole Scaffold: A Source of Diverse Bioactivity
While information specific to this compound is scarce, the benzothiazole core structure is a recurring motif in compounds with a wide array of biological activities. Research on various benzothiazole derivatives has revealed effects against fungi, bacteria, insects, and even cancer cells. These studies, while not directly applicable to the nematicidal action of this compound, may offer clues to potential areas of investigation.
For instance, some benzothiazole compounds have been shown to induce apoptosis (programmed cell death), disrupt cell membrane integrity, and interfere with mitochondrial function in various organisms. In the context of nematodes, such actions could lead to paralysis and death. However, without specific experimental evidence, these remain speculative possibilities for this compound's mechanism.
Established Nematicidal Mechanisms: A Framework for Comparison
To appreciate the current void in our understanding of this compound, it is useful to review the well-defined mechanisms of other major nematicide classes. This comparison underscores the detailed level of knowledge that is currently lacking for this compound.
| Nematicide Class | Mechanism of Action | Molecular Target | Result in Nematode |
| Benzimidazoles | Inhibition of microtubule polymerization | β-tubulin | Disruption of cell division, motility, and nutrient absorption |
| Macrocyclic Lactones | Potentiation of glutamate-gated chloride channels | Glutamate-gated chloride channels (GluCls) | Influx of chloride ions, leading to hyperpolarization and flaccid paralysis |
| Organophosphates & Carbamates | Inhibition of acetylcholinesterase | Acetylcholinesterase (AChE) | Accumulation of acetylcholine (B1216132) at the synapse, causing spastic paralysis |
| Imidazothiazoles & Tetrahydropyrimidines | Agonists of nicotinic acetylcholine receptors | Nicotinic acetylcholine receptors (nAChRs) | Depolarization of muscle cells, leading to spastic paralysis |
Potential Avenues for Elucidating this compound's Mechanism
Future research to unravel the mode of action of this compound on nematodes would likely involve a series of targeted experiments. The following methodologies are standard in the field of anthelmintic research:
Experimental Protocols for Target Identification
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High-Throughput Screening (HTS) in Caenorhabditis elegans : C. elegans, a free-living nematode, is a powerful model organism for studying anthelmintic action. An HTS campaign could be conducted to identify genetic mutations that confer resistance to this compound. Identifying the mutated gene can pinpoint the drug's target.
-
Workflow:
-
Mutagenize a population of C. elegans using a chemical mutagen (e.g., ethyl methanesulfonate).
-
Expose the mutagenized population to a lethal concentration of this compound.
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Isolate and culture the surviving (resistant) nematodes.
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Perform whole-genome sequencing on the resistant strains to identify the genetic mutations responsible for resistance.
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Characterize the function of the identified gene to understand its role in the drug's mechanism.
-
-
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Electrophysiological Studies : If this compound is suspected to act on ion channels, its effect on nematode nerve and muscle cells can be directly measured using electrophysiological techniques like the two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing nematode ion channels, or patch-clamp recordings from cultured nematode muscle cells.
-
Workflow:
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Clone and express specific nematode ion channel subunits (e.g., nAChRs, GluCls, GABA receptors) in Xenopus oocytes.
-
Apply this compound to the oocytes while recording the ion currents using TEVC.
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Analyze changes in current to determine if this compound acts as an agonist, antagonist, or modulator of the channel.
-
-
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Biochemical Assays : To investigate if this compound inhibits essential nematode enzymes, in vitro biochemical assays can be performed.
-
Workflow:
-
Purify or recombinantly express the target nematode enzyme.
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Incubate the enzyme with its substrate in the presence and absence of this compound.
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Measure the rate of product formation to determine if this compound inhibits the enzyme's activity.
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Calculate kinetic parameters such as the half-maximal inhibitory concentration (IC50).
-
-
Visualizing Potential Nematicidal Pathways
While the specific pathway for this compound is unknown, the following diagrams illustrate well-characterized nematicidal mechanisms, providing a conceptual framework for how such pathways are typically visualized.
Figure 1: Simplified signaling pathway for macrocyclic lactones.
Figure 2: Simplified mechanism of action for benzimidazoles.
Conclusion
The mechanism of action of this compound on nematodes remains an open question in the field of anthelmintic research. While the benzothiazole chemical family exhibits a wide range of biological activities, specific data for this compound's nematicidal properties are not available in the public domain. Elucidating its mode of action will require dedicated research employing genetic, electrophysiological, and biochemical approaches. A thorough understanding of how this compound exerts its effects on nematodes is crucial for its effective and sustainable use in parasite control and for managing the potential development of resistance. Until such studies are conducted, this compound will remain in the "unclassified" category, a nematicide with a yet-to-be-told molecular story.
An In-depth Technical Guide to the Chemical Structure of Benclothiaz
This technical guide provides a comprehensive overview of the chemical structure of Benclothiaz, a compound belonging to the benzothiazole (B30560) class of heterocyclic molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, and synthesis, supported by experimental data and visualizations.
Chemical Identity and Structure
This compound, systematically named 7-chloro-1,2-benzothiazole, is a synthetic organic compound with the molecular formula C₇H₄ClNS.[1][2][3] Its chemical structure is characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring, with a chlorine atom substituted at the 7th position of the bicyclic system. The core of the molecule is the benzothiazole moiety, a significant scaffold in medicinal chemistry due to its diverse biological activities.[4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 7-chloro-1,2-benzothiazole |
| Synonyms | Clothiazoben, this compound [ISO] |
| CAS Registry Number | 89583-90-4 |
| Molecular Formula | C₇H₄ClNS |
| Molecular Weight | 169.63 g/mol |
| InChI | InChI=1S/C7H4ClNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H |
| InChIKey | VSVKOUBCDZYAQY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)SN=C2 |
Below is a diagram of the chemical structure of this compound, generated using the DOT language.
Caption: Chemical structure of this compound.
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 169.63 g/mol | PubChem |
| XLogP3 | 2.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 168.975298 g/mol | PubChem |
| Monoisotopic Mass | 168.975298 g/mol | PubChem |
| Topological Polar Surface Area | 41.1 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 131 | PubChem |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While a complete set of spectra specifically for this compound is not publicly available, data for the parent benzothiazole and its derivatives can be used for comparative analysis.
Table 3: Predicted and Representative Spectroscopic Data for Benzothiazole Derivatives
| Technique | Data Type | Predicted/Representative Values for Benzothiazole Derivatives |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The specific shifts for the protons on the chlorinated benzene ring of this compound would be influenced by the chloro-substituent and the thiazole ring. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons generally resonate between 110-160 ppm. The carbon attached to the chlorine atom will show a characteristic downfield shift. |
| Mass Spectrometry (MS) | m/z | The molecular ion peak [M]⁺ would be expected at approximately 169 and 171 m/z in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for C=N stretching (around 1630 cm⁻¹), aromatic C-H stretching (around 3025 cm⁻¹), and C-S stretching (around 690 cm⁻¹) are expected.[5] |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, the synthesis of benzothiazole derivatives is well-documented, and a general synthetic route can be proposed. A common method involves the condensation of a substituted 2-aminothiophenol (B119425) with a suitable cyclizing agent. For this compound, this would likely involve a chlorinated 2-aminothiophenol derivative.
General Experimental Protocol for Benzothiazole Synthesis
This protocol describes a general method for the synthesis of a benzothiazole ring, which can be adapted for the synthesis of this compound with the appropriate starting materials.
Materials:
-
Substituted 2-aminothiophenol
-
Formic acid or an appropriate aldehyde/acyl chloride
-
Solvent (e.g., toluene, ethanol)
-
Catalyst (if required, e.g., acid or base)
Procedure:
-
Dissolve the substituted 2-aminothiophenol in a suitable solvent in a round-bottom flask.
-
Add the cyclizing agent (e.g., formic acid) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired benzothiazole derivative.
The following diagram illustrates a generalized workflow for the synthesis of a benzothiazole derivative.
Caption: Generalized workflow for benzothiazole synthesis.
Mechanism of Action and Biological Activity
This compound is classified as a nematicide.[6] While the specific molecular mechanism of action for this compound has not been extensively detailed in publicly available literature, the biological activity of benzothiazole derivatives is an active area of research. Many benzothiazoles exert their effects by interacting with specific enzymes or receptors in the target organism.
For nematicides, common mechanisms of action include disruption of the nervous system, inhibition of essential enzymes, or interference with metabolic pathways.[7][8] It is plausible that this compound acts on a specific target within nematodes, leading to paralysis and death. Further research is required to elucidate the precise signaling pathways involved in the nematicidal activity of this compound.
The diagram below illustrates a hypothetical signaling pathway for a nematicide targeting the nervous system.
Caption: Hypothetical mechanism of nematicidal action.
Conclusion
This compound is a chlorinated benzothiazole with potential applications as a nematicide. Its chemical structure provides a foundation for understanding its physicochemical properties and biological activity. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview based on available information for the benzothiazole class of compounds. Further research into the specific synthesis, spectroscopic characterization, and mechanism of action of this compound is warranted to fully realize its potential in agricultural and pharmaceutical applications.
References
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. Benzothiazole, 2-chloro- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nematicidal Activity of Cyclopiazonic Acid Derived From Penicillium commune Against Root-Knot Nematodes and Optimization of the Culture Fermentation Process - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Benclothiaz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Physical and Chemical Properties
The fundamental identifiers and physicochemical parameters of Benclothiaz are summarized below. For properties where specific experimental data for 7-chloro-1,2-benzisothiazole is unavailable, values for the isomeric 3-chloro-1,2-benzisothiazole (B19369) and the parent compound benzothiazole (B30560) are provided for reference and comparative purposes.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | 7-chloro-1,2-benzisothiazole | PubChem |
| CAS Number | 89583-90-4 | Compendium of Pesticide Common Names[1] |
| Chemical Formula | C₇H₄ClNS | PubChem[2] |
| Molecular Weight | 169.63 g/mol | PubChem[2] |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)SN=C2 | PubChem[2] |
| InChI Key | VSVKOUBCDZYAQY-UHFFFAOYSA-N | Compendium of Pesticide Common Names[1] |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (7-chloro-1,2-benzisothiazole) | 3-chloro-1,2-benzisothiazole (Isomer) | Benzothiazole (Parent Compound) | Source |
| Melting Point | Data not available | 38 - 40 °C | 2 °C | CAS Common Chemistry[3], PubChem[4] |
| Boiling Point | Data not available | 122 °C @ 10 Torr (176.1 °C @ 760 mmHg) | 227 - 228 °C @ 765 mmHg | CAS Common Chemistry[3], Chemsrc[5], PubChem[4] |
| Water Solubility | Data not available | Sparingly soluble | Slightly soluble (4.3 mg/mL at 25°C) | Guidechem[6], PubChem[4] |
| Solubility in Organic Solvents | Data not available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | Soluble in ethanol, ether, acetone, carbon disulfide | Guidechem[6], PubChem[4] |
| logP (Octanol-Water Partition Coefficient) | 2.9 (Computed) | 3.3 (Computed) | 2.01 | PubChem[2], PubChem[7] |
| pKa | Data not available | 1.05 (Predicted) | Data not available | Guidechem[6] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is essential for its development and regulatory assessment. The following section outlines detailed methodologies for key experiments based on internationally recognized guidelines.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely accepted technique.
Principle: A small, powdered sample of the substance is heated in a capillary tube, and the temperature range over which it melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or automated instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure (based on OECD Guideline 102):
-
Sample Preparation: The this compound sample should be thoroughly dried and finely powdered using a mortar and pestle.
-
Capillary Filling: A small amount of the powdered sample is introduced into a capillary tube to a height of 2-4 mm. The tube is tapped gently to pack the sample.
-
Measurement: The capillary tube is placed in the melting point apparatus. The temperature is raised at a rate of approximately 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Determination of Boiling Point
The boiling point is a key characteristic of a liquid substance.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Ebulliometer or dynamic vapor pressure apparatus
-
Thermometer (calibrated)
-
Heating mantle
Procedure (based on OECD Guideline 103):
-
A small volume of this compound is placed in the boiling apparatus.
-
The substance is heated, and the temperature and vapor pressure are recorded simultaneously.
-
The boiling point at a specific pressure is determined. For comparison, boiling points are often normalized to standard atmospheric pressure (101.325 kPa).
Determination of Water Solubility
Water solubility is a critical parameter influencing the environmental fate and bioavailability of a substance.
Principle: The shake-flask method is a common technique for determining water solubility. A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is measured.
Apparatus:
-
Mechanical shaker or magnetic stirrer
-
Constant temperature bath
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure (based on OECD Guideline 105):
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of water in a flask.
-
Equilibration: The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The solution is centrifuged to separate the undissolved solid.
-
Quantification: An aliquot of the clear supernatant is carefully removed and the concentration of dissolved this compound is determined using a suitable and validated analytical method.
Determination of the Partition Coefficient (n-Octanol/Water)
The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and potential for bioaccumulation.
Principle: The shake-flask method involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the substance in each phase.
Apparatus:
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification
Procedure (based on EPA OCSPP 830.7550):
-
Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as logP.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Principle: Potentiometric titration is a common method for determining the pKa of a substance. It involves titrating a solution of the substance with a strong acid or base and monitoring the pH.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Stirrer
Procedure (based on OECD Guideline 112):
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is constructed by plotting pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve.
Mechanism of Action and Biological Activity Assessment
This compound is classified as a nematicide with an unclassified mode of action. This indicates that its specific molecular target and the precise biochemical pathways it disrupts in nematodes have not been fully elucidated. Benzothiazole derivatives, as a class of compounds, have been reported to exhibit a wide range of biological activities, including antibacterial and antitumor effects, by targeting various signaling pathways. However, a direct link between this compound and a specific signaling pathway for its nematicidal activity has not been established in the reviewed literature.
The assessment of its primary biological activity as a nematicide is crucial. The following workflow outlines a general procedure for an in vitro nematicidal activity assay.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-Chlor-1,2-benzisothiazol | CAS#:7716-66-7 | Chemsrc [chemsrc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benclothiaz: An Inquiry into its Discovery and Nematicidal Properties
An In-depth Technical Guide on the Nematicidal Potential of Benzothiazole (B30560) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benclothiaz, chemically identified as 7-chloro-1,2-benzothiazole, is classified as a nematicide of an unclassified type. Despite this classification, a comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of detailed information regarding its specific discovery, the historical timeline of its development, quantitative efficacy data, and its precise mechanism of action against plant-parasitic nematodes. This technical guide, therefore, aims to provide an in-depth overview of the broader class of benzothiazole derivatives and related heterocyclic compounds that have been investigated for nematicidal activity. By examining the existing research on these analogous compounds, we can infer the potential context for this compound's classification and its likely area of application. This document will synthesize available information on the nematicidal properties of benzothiazole-related structures, discuss general experimental protocols for nematicide evaluation, and explore potential mechanisms of action based on studies of similar chemical scaffolds.
Introduction to Benzothiazoles in Agriculture
Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in various fields, including medicinal chemistry and agriculture.[1][2][3] In the agricultural sector, these compounds have been explored for a range of bioactivities, including antibacterial, antifungal, antiviral, and herbicidal properties.[4][5][6] The benzothiazole scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. The exploration of sulfur-containing heterocyclic compounds, in general, has been a fruitful area for the discovery of new bioactive molecules.[7][8][9][10]
The classification of this compound as a nematicide suggests that this particular derivative of the benzothiazole family has shown promise in controlling plant-parasitic nematodes, which are a major cause of crop loss worldwide.
The Nematicidal Landscape of Benzothiazole Derivatives
While specific data on this compound is limited, research on other benzothiazole derivatives provides insights into their potential as nematicides. Studies have shown that various synthetic derivatives incorporating the benzothiazole moiety exhibit nematicidal activity against economically important nematodes such as Meloidogyne incognita (root-knot nematode). For instance, research on 1,2,3-benzotriazin-4-one derivatives containing a thiazole-related component has demonstrated significant inhibition of M. incognita.[7]
It is plausible that the discovery of this compound's nematicidal properties stemmed from broader screening programs of heterocyclic compounds. The general workflow for such a discovery process is outlined below.
Caption: Generalized workflow for the discovery and development of a new nematicide.
Potential Mechanisms of Action
The precise molecular target of this compound in nematodes is not documented in the available literature. However, studies on the effects of benzothiazole and related compounds on other organisms provide clues to potential mechanisms of action.
One study on the effect of benzothiazole on the root-knot nematode Meloidogyne incognita suggests that it may act by inhibiting Glutathione S-transferase (GST), leading to a burst of reactive oxygen species (ROS) and subsequent nematode mortality.[11] GSTs are a family of enzymes involved in detoxification, and their inhibition can lead to oxidative stress.
Another potential mechanism could involve the disruption of key signaling pathways within the nematode. Research on the impact of benzothiazole on the insect Bradysia odoriphaga has shown effects on pathways related to nutrient metabolism, particularly carbohydrate metabolism, and melanogenesis.[12] While insects and nematodes are distinct organisms, some fundamental biochemical pathways are conserved.
The following diagram illustrates a hypothetical signaling pathway that could be disrupted by a benzothiazole-based nematicide, based on the GST inhibition hypothesis.
References
- 1. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfur-Containing Compounds from Endophytic Fungi: Sources, Structures and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Toxicological Profile of Benclothiaz: An In-depth Technical Guide
Disclaimer: This document provides a comprehensive overview of the available toxicological information for Benclothiaz. It is important to note that publicly available, in-depth toxicological studies specifically for this compound are limited. Therefore, this guide also includes information on the broader class of benzothiazoles and related compounds to provide a more complete picture of the potential toxicological profile. Data not specific to this compound is clearly indicated. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a chemical compound belonging to the benzothiazole (B30560) family. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, may cause damage to organs, and is very toxic to aquatic life with long-lasting effects[1][2]. A significant data gap exists in the public domain regarding comprehensive toxicological studies on this compound, including detailed acute, sub-chronic, chronic, genetic, and reproductive toxicity data. This guide synthesizes the available hazard classifications for this compound and provides context by summarizing toxicological data for related benzothiazole compounds. It also outlines general experimental protocols for key toxicological endpoints and visualizes a potential metabolic pathway and standard experimental workflows.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 89583-90-4 | [1] |
| Molecular Formula | C₇H₄ClNS | [1] |
| Molecular Weight | 169.63 g/mol | [1] |
| Appearance | Not available | |
| Solubility | Not available | |
| Synonyms | 7-chloro-1,2-benzothiazole, Clothiazoben | [1] |
Toxicological Data
Acute Toxicity
Table 1: Acute Toxicity of Benzothiazole (CAS No. 95-16-9) - Illustrative Data
| Route of Administration | Species | Parameter | Value | Reference |
| Oral | Rat | LD50 | 493 mg/kg (male), 466 mg/kg (female) | |
| Dermal | Rat | LD50 | 933 mg/kg (female) | |
| Inhalation | Rat | LC50 (4h) | 5 mg/L (dust/mist) |
Sub-chronic and Chronic Toxicity
No specific sub-chronic or chronic toxicity studies for this compound were identified. The GHS classification "May cause damage to organs" (Specific Target Organ Toxicity, Single Exposure: Category 2) suggests the potential for organ-specific effects[1]. Studies on other benzothiazole derivatives have shown effects on the liver and kidneys following repeated exposure[3][4].
Genotoxicity and Carcinogenicity
There is no available data on the genotoxicity or carcinogenicity of this compound. The parent compound, benzothiazole, has been reported to be positive in the Ames test (a bacterial reverse mutation assay) in the presence of metabolic activation, suggesting a potential for mutagenicity[3][4][5]. Some benzothiazole derivatives have been associated with carcinogenic potential[6].
Reproductive and Developmental Toxicity
No reproductive or developmental toxicity studies for this compound were found in the public literature.
Ecotoxicity
This compound is classified as "Very toxic to aquatic life" (Hazardous to the aquatic environment, acute hazard: Category 1) and "Very toxic to aquatic life with long lasting effects" (Hazardous to the aquatic environment, long-term hazard: Category 1)[1][2]. This indicates that the substance can cause significant harm to aquatic organisms. Studies on related compounds like 2-(thiocyanomethylthio)benzothiazole (TCMTB) have shown high toxicity to aquatic invertebrates[7][8].
Mechanism of Toxicity and Metabolism
The precise mechanism of toxicity for this compound has not been elucidated. However, the toxicity of many benzothiazoles is linked to their metabolism. Metabolic activation, often by cytochrome P450 enzymes in the liver, can lead to the formation of reactive metabolites[9][10][11]. These reactive metabolites can then bind to cellular macromolecules like DNA and proteins, leading to cellular damage, mutations, and organ toxicity[3][4].
The following diagram illustrates a generalized metabolic activation pathway for benzothiazoles.
Caption: Generalized metabolic pathway of benzothiazoles.
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available. The following are generalized protocols for key toxicity assays based on OECD (Organisation for Economic Co-operation and Development) guidelines, which represent the standard methodologies for such studies.
Acute Oral Toxicity (based on OECD Guideline 420, 423, or 425)
This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance[12][13][14][15][16].
Caption: Generalized workflow for an acute oral toxicity study.
Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli[17][18][19][20].
Caption: Generalized workflow for the Ames test.
Reproductive/Developmental Toxicity Screening Test (based on OECD Guideline 421 or 422)
This study provides initial information on the potential effects of a substance on reproductive performance and the development of offspring[21][22][23][24][25].
Caption: Generalized workflow for a reproductive/developmental toxicity screening study.
Conclusion and Recommendations
The available data for this compound is limited to its GHS classification, which indicates that it is harmful if swallowed, may cause damage to organs, and is highly toxic to the aquatic environment. There is a significant lack of comprehensive, publicly available toxicological studies for this specific compound. Based on the toxicological profiles of related benzothiazole compounds, potential areas of concern for this compound could include acute toxicity, organ toxicity (particularly liver and kidney), and genotoxicity.
For a thorough risk assessment of this compound, it is recommended that further toxicological studies be conducted according to standardized international guidelines (e.g., OECD). These studies should include, at a minimum:
-
Acute toxicity studies via relevant routes of exposure.
-
Sub-chronic and chronic toxicity studies to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).
-
A battery of genotoxicity tests (in vitro and in vivo).
-
Reproductive and developmental toxicity studies.
-
Carcinogenicity bioassays, if warranted by genotoxicity data and expected human exposure.
Until such data becomes available, a precautionary approach should be taken when handling this compound, with appropriate personal protective equipment and environmental containment measures to minimize exposure and prevent release into the environment.
References
- 1. This compound | C7H4ClNS | CID 10942862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 89583-90-4 [smolecule.com]
- 3. Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ask-force.org [ask-force.org]
- 8. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
- 14. umwelt-online.de [umwelt-online.de]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
- 17. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 19. nib.si [nib.si]
- 20. gentronix.co.uk [gentronix.co.uk]
- 21. oecd.org [oecd.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 24. oecd.org [oecd.org]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
In-Depth Technical Guide on the Solubility of Benclothiaz in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benclothiaz (CAS No. 89583-90-4), a chlorinated benzisothiazole derivative, is a compound of interest in various chemical and life science fields.[1][2] A thorough understanding of its solubility in organic solvents is critical for its application in synthesis, formulation, and biological studies. This technical guide addresses the current landscape of knowledge regarding the solubility of this compound.
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in organic solvents.[3] To address this, this guide provides an inferred solubility profile based on the known solubility of structurally related compounds, namely the parent compound benzothiazole (B30560) and a positional isomer, 3-chloro-1,2-benzisothiazole.
Furthermore, this document presents detailed experimental protocols to enable researchers to precisely determine the solubility of this compound in their specific solvent systems. These methodologies are designed to provide both qualitative and quantitative data, ensuring a comprehensive understanding of the compound's behavior. A visual workflow of the quantitative solubility determination process is also provided to facilitate experimental planning and execution.
Inferred Solubility Profile of this compound
In the absence of direct quantitative data for this compound, an inferred solubility profile has been compiled from its parent and a related chlorinated compound. It is anticipated that this compound will exhibit solubility in a range of polar and non-polar organic solvents.
| Solvent | Compound | Solubility | Temperature (°C) |
| Acetone | Benzothiazole | Soluble | Not Specified |
| Chloroform | 3-Chloro-1,2-benzisothiazole | Soluble | Not Specified |
| Dichloromethane | 3-Chloro-1,2-benzisothiazole | Soluble | Not Specified |
| Diethyl Ether | Benzothiazole | Very Soluble | Not Specified |
| Ethanol | Benzothiazole | Miscible | Room Temperature |
| Ethyl Acetate | 3-Chloro-1,2-benzisothiazole | Soluble | Not Specified |
| Water | Benzothiazole | Slightly Soluble | Not Specified |
Disclaimer: This table is intended as a guide and is based on the solubility of structurally similar compounds.[4][5] Actual solubility of this compound may vary and should be experimentally determined.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, the following experimental protocols are recommended. These methods are standard in pharmaceutical and chemical research for characterizing the physicochemical properties of a compound.
Qualitative Solubility Assessment
This method provides a rapid preliminary assessment of solubility in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Small glass vials or test tubes with caps (B75204)
-
Vortex mixer
-
Spatula
Procedure:
-
Sample Preparation: Add approximately 1-2 mg of this compound to a clean, dry vial.
-
Solvent Addition: Add the selected organic solvent to the vial in incremental volumes (e.g., 0.1 mL, then up to 1 mL).
-
Agitation: After each solvent addition, cap the vial and vortex for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark and light background to determine if the solid has completely dissolved.
-
Classification: Classify the solubility based on the volume of solvent required to dissolve the sample. A common classification scheme is provided below:
| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |
| Very soluble | < 1 |
| Freely soluble | 1 - 10 |
| Soluble | 10 - 30 |
| Sparingly soluble | 30 - 100 |
| Slightly soluble | 100 - 1,000 |
| Very slightly soluble | 1,000 - 10,000 |
| Practically insoluble | > 10,000 |
Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Glass flasks with screw caps or stoppers
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. An excess is confirmed by the presence of undissolved solid.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for a short time.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantitative determination of this compound solubility.
Caption: Workflow for Quantitative Solubility Determination.
Signaling Pathways and Logical Relationships
At present, there are no well-defined signaling pathways directly associated with the solubility characteristics of this compound. The solubility of a compound is primarily governed by its physicochemical properties and its interactions with the solvent, rather than biological signaling cascades.
Conclusion
While there is a notable absence of specific quantitative solubility data for this compound in the public domain, this guide provides a foundational understanding for researchers. By utilizing the inferred solubility profile based on related compounds and implementing the detailed experimental protocols provided, scientists and drug development professionals can systematically and accurately determine the solubility of this compound in various organic solvents. This will facilitate its effective use in research and development, from synthetic chemistry to formulation science.
References
- 1. This compound | C7H4ClNS | CID 10942862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. This compound (Ref: CGA 235860) [sitem.herts.ac.uk]
- 4. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 7716-66-7,3-Chloro-1,2-benzisothiazole | lookchem [lookchem.com]
In-Depth Technical Guide to Benclothiaz
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on Benclothiaz is limited. This guide provides the definitive identification of the compound and summarizes its known application. To offer a comprehensive resource for researchers, this document also includes technical information on the broader class of benzothiazole (B30560) derivatives and general experimental protocols. This information is intended to provide a contextual framework and should not be interpreted as being specific to this compound unless explicitly stated.
Core Compound Identification
This compound is identified by the following chemical identifiers:
| Identifier | Value | Citation |
| CAS Number | 89583-90-4 | |
| IUPAC Name | 7-chloro-1,2-benzisothiazole | |
| Molecular Formula | C₇H₄ClNS |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 169.63 g/mol |
| Exact Mass | 168.9752980 Da |
| XLogP3 | 2.9 |
| Topological Polar Surface Area | 41.1 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
Biological Activity of this compound
The primary registered activity of this compound is as a nematicide.[1] Nematicides are a class of chemical pesticides used to control parasitic nematodes.
General Mechanism of Action of Nematicides
While the specific mechanism of action for this compound is not detailed in the available literature, nematicides generally function through one of the following mechanisms:
-
Neurotoxicity : Many nematicides, such as organophosphates and carbamates, act as acetylcholinesterase inhibitors, leading to paralysis and death of the nematode.[2][3] Others may interfere with nerve transmission by acting on ion channels.[2][4]
-
Respiratory Inhibition : Fumigant nematicides and other compounds can inhibit cellular respiration by disrupting the electron transport chain in the mitochondria of the nematodes.[2][3]
-
Cuticle Disruption : Some nematicides can compromise the integrity of the nematode's outer cuticle, leading to dehydration and death.[5]
-
Systemic Action : Certain nematicides can be absorbed by plants and are translocated throughout the plant's tissues, making the plant itself toxic to feeding nematodes.[5]
It is plausible that this compound exerts its nematicidal effect through one or more of these general mechanisms.
Broader Biological Activities of Benzothiazole Derivatives
The benzothiazole scaffold is a common feature in a variety of biologically active molecules.[6] While not specific to this compound, research on other benzothiazole derivatives may provide insights into potential, yet uninvestigated, activities. These include:
-
Anticancer Activity : Certain benzothiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[1] Some have been investigated as inhibitors of signaling pathways such as the STAT3 and PI3K/AKT pathways.
-
Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory properties.
-
Antimicrobial Activity : The benzothiazole nucleus is found in compounds with antibacterial and antifungal properties.
Signaling Pathways Modulated by Benzothiazole Derivatives
As no specific signaling pathway has been documented for this compound, the following diagram illustrates the STAT3 signaling pathway, which has been shown to be inhibited by certain benzothiazole-based compounds in the context of cancer research.[7]
References
- 1. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nematicides: history, mode, and mechanism action | Plant Science Today [horizonepublishing.com]
- 5. atisco.ir [atisco.ir]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Nematicidal Mode of Action of Benclothiaz
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mode of action of benclothiaz, a nematicide with a benzothiazole (B30560) core, against plant-parasitic nematodes. The information presented herein is intended for an audience with a technical background in nematology, biochemistry, and pesticide science.
Executive Summary
Recent research has elucidated the nematicidal mechanism of the benzothiazole scaffold, the core component of this compound, against the root-knot nematode Meloidogyne incognita. The primary mode of action involves the inhibition of a critical detoxification enzyme, Glutathione (B108866) S-transferase (GST), leading to a cascade of oxidative stress and subsequent nematode mortality. This mechanism represents a departure from the neurotoxic action of many conventional nematicides, suggesting a valuable tool for resistance management strategies.
Core Mechanism of Action: GST Inhibition and Oxidative Stress
The nematicidal activity of benzothiazole is characterized by its rapid and potent effect on various life stages of M. incognita, including egg masses, egg hatching, and second-stage juveniles (J2s)[1]. The central tenet of its mode of action is the inhibition of Glutathione S-transferase (GST)[1].
GSTs are a family of enzymes crucial for cellular detoxification. In nematodes, they play a vital role in protecting the organism from oxidative damage by catalyzing the conjugation of reduced glutathione (GSH) to electrophilic substrates, including reactive oxygen species (ROS).
The proposed signaling pathway is as follows:
-
This compound Penetration : this compound, containing the active benzothiazole moiety, penetrates the nematode's cuticle.
-
GST Inhibition : The benzothiazole molecule binds to and inhibits the activity of GST within the nematode's cells. Molecular docking and dynamics simulations have indicated the formation of a stable complex between benzothiazole and the GST enzyme, which disrupts its antioxidant function[1].
-
ROS Accumulation : With GST activity significantly reduced, the nematode's ability to neutralize ROS is compromised. This leads to a rapid accumulation of these damaging molecules within the cells[1].
-
Oxidative Stress and Cellular Damage : The excessive ROS levels induce a state of severe oxidative stress, leading to widespread damage to vital cellular components such as proteins and carbohydrates[1].
-
Nematode Mortality : The culmination of this cellular damage results in the rapid death of the nematode[1].
This mode of action, centered on inducing oxidative stress through enzyme inhibition, is distinct from many traditional nematicides that primarily target the nematode nervous system, such as glutamate-gated chloride channels (GluCls)[1].
Quantitative Data
The following table summarizes the key quantitative findings related to the nematicidal activity of benzothiazole.
| Parameter | Value | Species | Notes | Reference |
| Enzyme Inhibition | Significant inhibition of Glutathione S-transferase (GST) activity | Meloidogyne incognita | Observed at a benzothiazole concentration of 14 mmol/L. | [1] |
| Physiological Effect | Marked reduction in protein and carbohydrate levels in J2s | Meloidogyne incognita | Observed after 48 hours of incubation. | [1] |
| In Planta Efficacy | Effective reduction in gall formation on tomato roots | Meloidogyne incognita | Demonstrated in pot experiments. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the study of this compound's mode of action.
1. In Vitro Nematicidal Activity Assay
-
Objective : To determine the direct toxicity of the compound to different nematode life stages.
-
Protocol :
-
Preparation of Nematode Cultures : Meloidogyne incognita is cultured on a susceptible host plant (e.g., tomato, Solanum lycopersicum). Egg masses are collected from infected roots.
-
Egg Hatch Assay : Egg masses are placed in solutions of varying concentrations of benzothiazole. The number of hatched J2s is counted at regular intervals (e.g., 24, 48, 72 hours) and compared to a control group.
-
Juvenile Mortality Assay : Freshly hatched J2s are suspended in solutions of different benzothiazole concentrations. Mortality is assessed at set time points by observing the lack of movement upon probing with a fine needle.
-
2. Glutathione S-transferase (GST) Activity Assay
-
Objective : To measure the effect of benzothiazole on GST enzyme activity in the nematode.
-
Protocol :
-
Protein Extraction : M. incognita J2s are treated with benzothiazole. Nematodes are then homogenized in a suitable buffer to extract total protein.
-
Enzyme Assay : The GST activity in the protein extract is measured spectrophotometrically using a standard assay kit, which typically involves monitoring the conjugation of glutathione with a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
-
Data Analysis : The rate of the reaction is compared between treated and untreated nematode extracts to determine the percentage of GST inhibition.
-
3. Reactive Oxygen Species (ROS) Detection
-
Objective : To visualize and quantify the accumulation of ROS in nematodes upon treatment with benzothiazole.
-
Protocol :
-
Nematode Treatment : M. incognita J2s are exposed to benzothiazole for a specified period.
-
Fluorescent Staining : The treated nematodes are incubated with a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate - DCF-DA).
-
Microscopy : The nematodes are observed under a fluorescence microscope. The intensity of the fluorescence, which correlates with the amount of ROS, is quantified and compared between treated and control groups.
-
4. In Planta Efficacy (Pot Experiment)
-
Objective : To evaluate the effectiveness of benzothiazole in protecting plants from nematode infection.
-
Protocol :
-
Planting and Inoculation : Susceptible tomato seedlings are planted in pots containing sterilized soil. Each pot is inoculated with a known number of M. incognita J2s.
-
Treatment Application : The soil in the pots is treated with different concentrations of a benzothiazole formulation.
-
Evaluation : After a set period (e.g., 4-6 weeks), the plants are uprooted, and the roots are washed. The number of galls on the roots is counted as a measure of the severity of the infection.
-
Visualizations
Caption: Signaling pathway of this compound's nematicidal action.
Caption: Workflow for evaluating this compound's nematicidal effects.
References
Benclothiaz: An Obsolete Nematicide with Limited Public Data
Benclothiaz , identified by its IUPAC name 7-chloro-1,2-benzisothiazole and CAS Registry Number 89583-90-4, is a chemical compound that has been classified as a nematicide. Also known by the synonym clothiazoben, this compound has been noted for its activity against nematodes. However, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of detailed information regarding its efficacy, mechanism of action, and broad-spectrum potential. Consequently, this compound is considered an obsolete nematicide in many jurisdictions, a status that likely contributes to the limited availability of in-depth research data.
One generalized study on benzothiazole (B30560) compounds suggests a potential mechanism of action involving the inhibition of glutathione (B108866) S-transferase (GST), which leads to a detrimental accumulation of reactive oxygen species (ROS) in nematodes. However, this has not been specifically and experimentally validated for this compound. Without dedicated research on this compound, its precise molecular targets and the downstream effects on nematode physiology remain speculative.
Due to this lack of specific, quantitative, and mechanistic data, it is not feasible to construct a detailed technical guide on this compound that would meet the requirements of researchers and drug development professionals. The necessary components for such a guide, including tables of comparative efficacy, detailed experimental workflows, and diagrams of signaling pathways, cannot be generated from the currently available information.
For researchers interested in broad-spectrum nematicides with a thiazole (B1198619) or related heterocyclic core, a more fruitful area of investigation would be to focus on more contemporary and well-documented compounds where a wealth of scientific data is available. Such data would allow for the in-depth analysis and visualization required for advanced research and development.
Investigating the Nematicidal Spectrum of Benclothiaz: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benclothiaz (7-chloro-1,2-benzisothiazole) is a synthetic compound belonging to the benzisothiazole class of chemicals, which has been identified for its nematicidal properties. This technical guide provides a comprehensive overview of the current understanding of the nematicidal activity of benzothiazole-based compounds, with a focus on the available data for the parent compound, benzothiazole (B30560), against the root-knot nematode Meloidogyne incognita. Due to a scarcity of publicly available data specifically on the nematicidal spectrum of this compound, this document leverages information on its core chemical structure to provide insights into its potential efficacy and mechanism of action. This guide is intended for researchers, scientists, and professionals involved in the discovery and development of novel nematicides.
Nematicidal Spectrum and Efficacy
Quantitative data on the nematicidal spectrum of this compound against a wide range of plant-parasitic nematodes is not extensively available in peer-reviewed literature. However, recent studies on the parent compound, benzothiazole, provide valuable insights into its efficacy against the economically significant root-knot nematode, Meloidogyne incognita.
Table 1: Nematicidal Activity of Benzothiazole against Meloidogyne incognita
| Compound | Target Nematode | Assay Type | Efficacy Metric | Value | Reference |
| Benzothiazole | Meloidogyne incognita | In vitro mortality | LC50 | Data not specified | [1][2] |
| Benzothiazole | Meloidogyne incognita | Egg hatching | Inhibition | Significant | [2] |
| Benzothiazole | Meloidogyne incognita | J2 mortality | Mortality | Rapid and effective | [2] |
| Benzothiazole | Meloidogyne incognita | In vivo (pot test) | Gall formation | Significantly reduced | [2] |
Note: Specific LC50 values for benzothiazole were not provided in the cited abstract. The data indicates strong nematicidal activity.
Mechanism of Action: GST Inhibition and Oxidative Stress
Recent research has elucidated a key mechanism of action for benzothiazole against Meloidogyne incognita. Unlike many neurotoxic nematicides, benzothiazole's primary mode of action is the inhibition of a critical detoxification enzyme, Glutathione S-transferase (GST).[2]
The proposed signaling pathway is as follows:
-
Inhibition of Glutathione S-transferase (GST): Benzothiazole acts as an inhibitor of GST within the nematode. GST plays a crucial role in detoxifying harmful compounds and mitigating oxidative stress by conjugating them with glutathione.[2]
-
Accumulation of Reactive Oxygen Species (ROS): The inhibition of GST disrupts the nematode's antioxidant defense system. This leads to an uncontrolled accumulation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, within the nematode's cells.[2]
-
Oxidative Stress and Cellular Damage: The excessive ROS levels induce a state of severe oxidative stress, causing widespread damage to vital cellular components, including proteins, lipids, and DNA.
-
Cell Death and Mortality: The overwhelming cellular damage ultimately leads to rapid cell death and the subsequent mortality of the nematode.[2]
This mechanism, which triggers a lethal ROS burst, represents a promising avenue for nematicide development, particularly in addressing resistance to existing neurotoxic compounds.[2]
Mechanism of Nematicidal Action
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to investigate the nematicidal spectrum of this compound. These protocols are based on established practices in nematology research.
Protocol 1: In Vitro Mortality Assay
This assay determines the direct lethal effect of a compound on nematodes.
-
Nematode Culture and Extraction:
-
Culture the target nematode species (e.g., Meloidogyne incognita, Pratylenchus penetrans) on a suitable host plant (e.g., tomato, corn) in a greenhouse.
-
Extract second-stage juveniles (J2s) or other motile stages from infected roots or soil using the Baermann funnel technique.
-
Collect and concentrate the nematodes in a small volume of sterile water.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, acetone).
-
Create a series of dilutions of the stock solution in sterile water to achieve the desired test concentrations. Ensure the final solvent concentration is non-toxic to the nematodes (typically ≤1%).
-
Include a solvent control (water with the same concentration of solvent as the test solutions) and a negative control (sterile water).
-
-
Nematicidal Assay:
-
Dispense a known number of nematodes (e.g., 50-100) into the wells of a 24-well or 96-well microtiter plate.
-
Add the this compound test solutions and controls to the respective wells.
-
Incubate the plates at a constant temperature (e.g., 25°C) for specified time points (e.g., 24, 48, 72 hours).
-
-
Mortality Assessment:
-
At each time point, observe the nematodes under an inverted microscope.
-
Nematodes are considered dead if they are immobile, straight, and do not respond to physical stimuli (e.g., gentle prodding with a fine needle).
-
Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
-
Data Analysis:
-
Use probit analysis or a similar statistical method to determine the LC50 (lethal concentration required to kill 50% of the population) and LC90 values.
-
In Vitro Mortality Assay Workflow
Protocol 2: In Vivo Nematicide Efficacy Assay (Pot Test)
This assay evaluates the ability of a compound to protect a host plant from nematode infection in a controlled environment.
-
Plant and Nematode Inoculum Preparation:
-
Grow susceptible host plant seedlings (e.g., tomato) in sterilized soil in pots.
-
Prepare a suspension of infective nematode stages (e.g., M. incognita J2s) in water.
-
-
Treatment Application:
-
Apply this compound to the soil as a drench. The application can be done pre-planting, at the time of planting, or post-planting, depending on the experimental design.
-
Use a range of concentrations to determine the dose-response relationship.
-
Include an untreated, inoculated control and an untreated, non-inoculated control.
-
-
Nematode Inoculation:
-
Inoculate the soil of each pot (except the non-inoculated control) with a standardized number of nematodes.
-
-
Plant Growth and Maintenance:
-
Maintain the pots in a greenhouse or growth chamber under optimal conditions for plant growth for a period sufficient for the nematode to complete at least one life cycle (e.g., 4-6 weeks for M. incognita).
-
-
Data Collection and Analysis:
-
At the end of the experiment, carefully remove the plants from the pots and wash the roots.
-
Assess plant growth parameters (e.g., shoot height, fresh and dry shoot weight, root weight).
-
For root-knot nematodes, count the number of galls and egg masses on the roots. A galling index can also be used.
-
Extract nematodes from the soil and roots to determine the final nematode population density.
-
Calculate the nematode reproduction factor (RF = final population / initial population).
-
Statistically analyze the data to determine the effect of this compound on nematode infection and plant health.
-
Conclusion
While specific data on the nematicidal spectrum of this compound is limited, the available information on its parent compound, benzothiazole, indicates a promising mode of action that differs from many conventional nematicides. The inhibition of Glutathione S-transferase and the subsequent induction of a lethal reactive oxygen species burst in Meloidogyne incognita highlight the potential of the benzisothiazole chemical class for the development of new and effective nematicides.[2] Further research is warranted to fully characterize the nematicidal spectrum of this compound against a broader range of plant-parasitic nematodes and to optimize its application for crop protection. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
Benclothiaz effects on non-target soil organisms
An In-depth Technical Guide on the Potential Effects of Benclothiaz on Non-Target Soil Organisms: A Surrogate-Based Assessment
Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the effects of this compound on non-target soil organisms. Therefore, this technical guide utilizes data from structurally related compounds, primarily benzisothiazolinone (BIT) and other isothiazolinone biocides, to provide a potential toxicological profile and infer possible environmental impacts. The findings presented herein are based on this surrogate approach and should be interpreted with caution until specific research on this compound is conducted.
Introduction
This compound is a thiazole-based fungicide. While its direct impact on soil ecosystems is uncharacterized, the broader class of isothiazolinone and benzothiazole (B30560) compounds has been subject to ecotoxicological evaluation. These studies reveal potential risks to key non-target soil organisms, including earthworms, collembolans (springtails), and various microbial communities, which are vital for maintaining soil health and fertility. This guide synthesizes the available data on surrogate compounds to build a predictive overview of this compound's potential effects.
Effects on Soil Invertebrates
Soil invertebrates are crucial for nutrient cycling, decomposition of organic matter, and maintaining soil structure. The toxicity of isothiazolinone-based compounds to these organisms is a key area of concern.
Earthworms (Oligochaeta)
Earthworms are essential bioindicators of soil health due to their continuous contact with soil and their role in its aeration and fertilization.[1] They are particularly susceptible to chemical contaminants in the soil.[1] While no direct data exists for this compound, studies on related compounds provide insights into potential toxicity.
Table 1: Acute and Sub-lethal Toxicity of Surrogate Compounds to Earthworms (Eisenia fetida)
| Surrogate Compound | Exposure Duration | Endpoint | Value | Reference Soil/Test |
| Benomyl | 48 hours | LC50 | > 1000 mg/kg | Artificial Soil |
| Carbendazim | 14 days | LC50 | 5.4 mg/kg | Artificial Soil |
| Lambda-cyhalothrin | 48 hours | EC50 (Avoidance) | 0.2 mg a.i./kg | TAS Soil |
| Benomyl | 48 hours | EC50 (Avoidance) | > 31.6 mg a.i./kg | TAS Soil |
Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical that kills 50% of the test organisms. EC50 (Effective Concentration 50%) is the concentration that causes a defined effect in 50% of the test organisms. a.i. = active ingredient. TAS = Tropical Artificial Soil.
Collembolans (Springtails)
Collembolans are abundant microarthropods that play a significant role in decomposition and microbial grazing. They are considered highly sensitive to pesticides, making them valuable indicators of soil pollution.[2]
Table 2: Effects of Surrogate Compounds on Collembolans (Folsomia candida)
| Surrogate Compound | Exposure Duration | Endpoint | Value |
| Imidacloprid | 28 days | EC50 (Reproduction) | 0.71 mg/kg |
| Imidacloprid | 28 days | LC50 | 5.7 mg/kg |
| Fensulfothion | 24 hours | LD50 | 0.1 ppm |
Note: LD50 (Lethal Dose 50%) is the dose of a chemical that kills 50% of the test organisms.
Effects on Soil Microbial Communities
Soil microorganisms, including bacteria and fungi, are fundamental to soil health, driving nutrient cycling and organic matter decomposition.[3] Chemical stressors can disrupt these microbial communities, leading to a decline in soil fertility.
Studies on benzisothiazolinone (BIT) and other isothiazolinones show that these compounds can inhibit microbial growth and activity.[4] Although these biocides can dissipate, their inhibitory effects on microbial communities, particularly fungi, can persist, a phenomenon described as a "legacy effect".[4][5]
Table 3: Effects of Isothiazolinone Biocides on Soil Microbial Processes
| Biocide | Effect | Duration of Effect | Organism/Process |
| Benzisothiazolinone (BIT) | Inhibition of bacterial growth | > 7 days | Soil Bacteria |
| Benzisothiazolinone (BIT) | Inhibition of fungal growth | Up to 40 days | Soil Fungi |
| Benzisothiazolinone (BIT) | Inhibition of substrate-induced respiration | Up to 40 days | Soil Microorganisms |
| DCOIT | Inhibition of bacterial growth | > 7 days | Soil Bacteria |
| DCOIT | Inhibition of fungal growth | Up to 40 days | Soil Fungi |
Experimental Protocols
Detailed and standardized experimental protocols are essential for assessing the ecotoxicological effects of chemical compounds on soil organisms.
Earthworm Acute Toxicity Test (Adapted from OECD 207)
This test evaluates the lethal effects of a substance on earthworms.
-
Test Organism: Eisenia fetida (adults).
-
Test Substrate: Artificial soil prepared according to OECD guidelines.
-
Methodology:
-
The test substance is mixed into the soil at a range of concentrations.
-
Ten adult earthworms are introduced into each test vessel containing the treated soil.
-
The vessels are maintained at 20 ± 2°C with a 16-hour light/8-hour dark cycle for 14 days.
-
Mortality and behavioral changes (e.g., burrowing activity, coiled appearance) are assessed at 7 and 14 days.
-
The LC50 is calculated using probit analysis.
-
Collembolan Reproduction Test (Adapted from OECD 232)
This test assesses the effects of a substance on the reproduction of collembolans.[6]
-
Test Organism: Folsomia candida (10-12 days old).
-
Test Substrate: Artificial soil.
-
Methodology:
-
The test substance is incorporated into the artificial soil at various concentrations.
-
Ten adult collembolans are introduced into each test container.
-
The containers are incubated at 20 ± 2°C with a 16-hour light/8-hour dark cycle for 28 days.
-
Food (e.g., granulated dry yeast) is provided on the soil surface.
-
At the end of the test, the soil is flooded with water, and the surviving adults and juveniles are counted after being stained with a dye (e.g., Rose Bengal).
-
The number of juveniles produced is the primary endpoint to determine the ECx and NOEC/LOEC values.[6]
-
Soil Microbial Respiration Test (Substrate-Induced Respiration - SIR)
This method measures the microbial response to the addition of a readily available substrate (e.g., glucose) and is an indicator of microbial biomass and activity.
-
Methodology:
-
Soil samples are treated with a range of concentrations of the test substance and incubated.
-
At specific time intervals, subsamples are taken.
-
A glucose solution is added to the soil subsamples to induce respiration.
-
The production of CO2 is measured over a short period (e.g., 4 hours) using an infrared gas analyzer or gas chromatograph.
-
Inhibition of respiration compared to a control indicates a toxic effect on the microbial community.
-
Potential Signaling Pathways and Mechanisms of Action
The precise signaling pathways affected by this compound in non-target soil organisms are unknown. However, based on the action of other fungicides and biocides, potential mechanisms can be inferred. Many fungicides target cellular respiration or specific enzymatic pathways. For isothiazolinones, the proposed mechanism of action involves the inhibition of key enzymes in microbial metabolism.
Caption: Postulated mechanism of this compound toxicity in non-target soil organisms.
Experimental and Logical Workflows
The assessment of a chemical's risk to soil ecosystems follows a structured workflow, from initial laboratory testing to more complex field-level studies.
Caption: A generalized workflow for assessing the ecotoxicological risk of pesticides to soil organisms.
Conclusion
While direct evidence of the effects of this compound on non-target soil organisms is currently unavailable, data from related benzisothiazolinone and isothiazolinone compounds suggest a potential for toxicity. These surrogate compounds have been shown to negatively impact the survival, reproduction, and behavior of key soil invertebrates such as earthworms and collembolans, and to inhibit the growth and activity of essential soil microbial communities. The persistence of these effects, even after the parent compound has degraded, highlights the need for a thorough ecotoxicological evaluation of this compound. Future research should prioritize standardized toxicity testing on a range of representative soil organisms to accurately determine the environmental risk profile of this fungicide and to establish safe application rates that protect soil biodiversity and ecosystem functions.
References
- 1. boerenlandvogels.nl [boerenlandvogels.nl]
- 2. Collembola are Among the Most Pesticide‐Sensitive Soil Fauna Groups: A Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pure.au.dk [pure.au.dk]
- 5. researchgate.net [researchgate.net]
- 6. Effects on Collembola in soil – Reproduction test | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Preliminary Studies on the Biodegradability of Benclothiaz: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies detailing the biodegradability of Benclothiaz (7-chloro-1,2-benzisothiazole, CAS 89583-90-4) are not publicly available. This guide, therefore, provides a comprehensive overview based on preliminary data and the well-documented biodegradation of structurally related benzothiazole (B30560) compounds. The experimental protocols and degradation pathways described herein are proposed based on established methodologies in the field and should be adapted and validated for this compound-specific research.
Introduction
This compound, chemically known as 7-chloro-1,2-benzisothiazole, is a benzothiazole derivative.[1][2][3] Benzothiazoles are a class of heterocyclic compounds used in a variety of industrial and commercial applications, including as vulcanization accelerators, corrosion inhibitors, and biocides.[4] Given their widespread use, understanding the environmental fate and biodegradability of these compounds is of critical importance. This document outlines preliminary considerations and proposed methodologies for investigating the biodegradability of this compound.
Proposed Microbial Degradation of this compound
Based on studies of other benzothiazoles, microbial degradation is a primary route of dissipation in the environment.[5][6][7] Species of the genus Rhodococcus have been frequently identified as capable of degrading benzothiazole and its derivatives.[5][6][7]
Key Microbial Players:
-
Rhodococcus sp.: Strains of Rhodococcus have been shown to utilize benzothiazole as a sole source of carbon, nitrogen, and energy.[6]
-
Pseudomonas sp.: Certain Pseudomonas strains have also demonstrated the ability to transform benzothiazole compounds.
Hypothesized Degradation Pathway:
The degradation of chlorinated aromatic compounds often proceeds via hydroxylation of the aromatic ring, followed by ring cleavage. For this compound, a plausible initial step would be the enzymatic hydroxylation of the benzene (B151609) ring, potentially leading to the formation of chlorohydroxy-benzisothiazole intermediates. Subsequent cleavage of the benzene and/or thiazole (B1198619) ring would lead to simpler organic molecules that can be funneled into central metabolic pathways.
Data Presentation: Hypothetical Degradation Parameters
The following table presents a hypothetical summary of quantitative data that would be collected during biodegradability studies of this compound. The values are illustrative and would need to be determined experimentally.
| Parameter | Soil Half-Life (t½) (days) | Aquatic Half-Life (t½) (days) | Primary Metabolites Identified | Mineralization (% to CO2) |
| This compound | To be determined | To be determined | e.g., Chloro-hydroxy-benzisothiazole, Chlorinated catechols | To be determined |
| Reference Compound (Benzothiazole) | 15 - 40 | 20 - 60 | 2-Hydroxybenzothiazole (OBT) | 30 - 60 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are proposed experimental protocols for key biodegradability studies on this compound.
4.1. Microbial Isolation and Enrichment
-
Objective: To isolate microorganisms capable of degrading this compound.
-
Methodology:
-
Collect soil or water samples from a site with a history of industrial contamination or pesticide application.
-
Prepare a mineral salts medium (MSM) with this compound as the sole carbon and nitrogen source.
-
Inoculate the MSM with the environmental sample and incubate under aerobic conditions (e.g., 25-30°C with shaking).
-
Perform serial dilutions and plate on MSM agar (B569324) plates containing this compound to isolate individual colonies.
-
Identify promising isolates through 16S rRNA gene sequencing.
-
4.2. Biodegradation Rate in Soil
-
Objective: To determine the half-life of this compound in soil.
-
Methodology:
-
Select a well-characterized soil (e.g., standard agricultural loam).
-
Treat the soil with a known concentration of this compound.
-
Incubate the soil microcosms under controlled temperature and moisture conditions.
-
At regular intervals, extract this compound from soil subsamples using an appropriate solvent (e.g., acetonitrile, ethyl acetate).
-
Quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculate the degradation rate and half-life by fitting the data to a first-order decay model.
-
4.3. Identification of Degradation Products
-
Objective: To identify the major metabolites formed during this compound biodegradation.
-
Methodology:
-
Set up liquid cultures of an isolated degrading microorganism with this compound as the substrate.
-
At various time points, extract the culture medium.
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or GC-MS to identify and quantify parent compound and metabolites.
-
Compare mass spectra with known standards or databases to elucidate the structures of the degradation products.
-
Mandatory Visualization
5.1. Proposed Experimental Workflow for this compound Biodegradability Assessment
5.2. Hypothesized Initial Steps in the Microbial Degradation Pathway of this compound
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound | C7H4ClNS | CID 10942862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Benclothiaz Structure-Activity Relationship (SAR) Studies: A Technical Guide
Executive Summary
Benclothiaz, chemically identified as 7-chloro-1,2-benzothiazole, is recognized for its nematicidal properties. However, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of detailed structure-activity relationship (SAR) studies specifically elucidating the impact of its structural modifications on nematicidal efficacy. While the broader class of benzothiazole (B30560) derivatives has been extensively investigated for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, specific SAR data for nematicidal action remains largely unpublished.
This technical guide synthesizes the available information on the general SAR of benzothiazole scaffolds, outlines standard experimental protocols relevant to the discovery and evaluation of nematicidal agents, and discusses potential mechanisms of action and signaling pathways that may be pertinent to this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the field of nematicide research and development.
The Benzothiazole Core: A Privileged Scaffold in Medicinal Chemistry
The benzothiazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent scaffold in numerous biologically active compounds.[1] Its structural rigidity, lipophilic nature, and ability to participate in various non-covalent interactions contribute to its versatility in drug design. Modifications at various positions of the benzothiazole ring have been shown to significantly influence the biological activity of the resulting derivatives.
General Structure-Activity Relationships of Benzothiazole Derivatives
While specific SAR data for the nematicidal activity of this compound is limited, general SAR trends for other biological activities of benzothiazole derivatives can provide valuable insights for future research directions. Key positions for modification on the benzothiazole ring are typically the 2-, 5-, 6-, and 7-positions.
| Position of Substitution | General Effect on Biological Activity (Non-Nematicidal) | Reference |
| 2-position | Substitution with various aryl, heterocyclic, or amino groups often leads to potent antimicrobial, anticancer, and anti-inflammatory activities. The nature of the substituent plays a crucial role in target specificity. | [1] |
| 5- and 6-positions | Introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing its binding affinity to biological targets. Halogen substitutions are common. | [1] |
| 7-position (as in this compound) | The presence of a chlorine atom at this position, as seen in this compound, is likely to influence the compound's lipophilicity and electronic distribution, which could be critical for its interaction with nematode-specific targets. | N/A (inferred) |
Experimental Protocols for Nematicidal Activity Assessment
The evaluation of nematicidal compounds involves a series of standardized in vitro and in vivo assays. The following protocols are representative of the methodologies employed in the field.
In Vitro Nematicidal Assay
Objective: To determine the direct lethal or inhibitory effect of a compound on a target nematode species (e.g., Meloidogyne incognita, Caenorhabditis elegans).
Methodology:
-
Nematode Culture and Collection: Second-stage juveniles (J2) of the target nematode are hatched from egg masses and collected.
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in a buffer or water.
-
Assay Setup: A known number of J2 nematodes (e.g., 50-100) are transferred to each well of a multi-well plate.
-
Treatment: The prepared compound dilutions are added to the wells. A solvent control and a positive control (a known nematicide) are included.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specific duration (e.g., 24, 48, 72 hours).
-
Mortality/Paralysis Assessment: Nematodes are observed under a microscope. Mortality is confirmed by the lack of movement upon gentle probing. The percentage of mortality or paralysis is calculated for each concentration.
-
Data Analysis: The data is used to determine the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% effect) values.
In Vivo Pot Experiment
Objective: To evaluate the efficacy of a compound in protecting a host plant from nematode infection under controlled greenhouse conditions.
Methodology:
-
Plant Cultivation: A susceptible host plant (e.g., tomato, cucumber) is grown in sterilized soil in individual pots.
-
Compound Application: The test compound is applied to the soil as a drench or incorporated into the soil at various concentrations.
-
Nematode Inoculation: A known number of nematode J2s are inoculated into the soil around the plant roots.
-
Growth Period: The plants are maintained in a greenhouse for a period sufficient for nematode infection and gall formation (e.g., 4-6 weeks).
-
Assessment: At the end of the experiment, plants are uprooted, and the roots are washed. The number of galls, egg masses, and the final nematode population in the soil and roots are determined.
-
Data Analysis: The efficacy of the compound is assessed by comparing the level of infection in treated plants to that in untreated control plants.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular target and signaling pathway of this compound in nematodes have not been definitively elucidated in the available literature. However, known mechanisms of action for other nematicides can suggest potential pathways for investigation.
General mechanisms of nematicidal action include:
-
Neurotransmission Disruption: Many nematicides act on the nervous system of nematodes, leading to paralysis and death. Key targets include:
-
Acetylcholinesterase (AChE): Inhibition of AChE leads to an accumulation of acetylcholine (B1216132) and hyperexcitation.
-
Nicotinic Acetylcholine Receptors (nAChRs): Agonists or antagonists of nAChRs can disrupt nerve impulse transmission.
-
GABA-gated chloride channels: Modulation of these channels can lead to paralysis.
-
-
Mitochondrial Respiration Inhibition: Some compounds interfere with the electron transport chain, disrupting energy production.
-
Cuticle Formation Disruption: Interference with the synthesis or integrity of the nematode cuticle can be a target.
The following diagram illustrates a generalized workflow for nematicide discovery and mechanism of action studies.
The following diagram illustrates potential signaling pathways that could be targeted by nematicidal compounds.
Conclusion and Future Directions
While this compound is a known nematicide, the lack of detailed public SAR studies presents a significant knowledge gap. The information provided in this guide on the broader benzothiazole class and general nematicidal research methodologies offers a foundational framework for initiating targeted research on this compound. Future studies should focus on the systematic synthesis and evaluation of 7-substituted 1,2-benzisothiazole (B1215175) analogs to elucidate the specific structural requirements for potent nematicidal activity. Furthermore, target identification and mechanism of action studies are crucial for the rational design of next-generation nematicides based on the this compound scaffold.
References
In Silico Modeling of Benclothiaz and Nematode Target Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benclothiaz is a nematicide whose precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for the in silico modeling of this compound and its potential target proteins in nematodes. Given the limited direct experimental data on this compound's molecular target, this document outlines a rational, hypothesis-driven approach leveraging computational techniques to predict and validate its mode of action. We will explore both classical nematicide targets, such as ion channels, and novel targets, including glutathione (B108866) S-transferase (GST), which has been recently implicated in the activity of related benzothiazole (B30560) compounds. This guide details experimental protocols for in vitro validation, molecular docking, and molecular dynamics simulations, and provides a basis for structure-based drug design of more potent and specific nematicides.
Introduction to this compound and its Nematicidal Activity
This compound (7-chloro-1,2-benzisothiazole) is a chemical compound with demonstrated nematicidal properties.[1] Its core structure is a benzisothiazole moiety, a heterocyclic aromatic compound. While the broader class of benzothiazoles and their derivatives are known to exhibit a wide range of biological activities, the specific molecular interactions of this compound leading to nematode death are not yet fully characterized.[2][3] Understanding this mechanism is crucial for the development of improved nematicidal agents and for managing the potential for resistance development.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for its parameterization in in silico modeling studies.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNS | [1] |
| Molecular Weight | 169.6 g/mol | [1] |
| IUPAC Name | 7-chloro-1,2-benzothiazole | [1] |
| SMILES | C1=CC2=C(C(=C1)Cl)SN=C2 | PubChem |
| InChI Key | VSVKOUBCDZYAQY-UHFFFAOYSA-N | [1] |
Table 1: Chemical properties of this compound.
Known Nematicidal Efficacy
Quantitative data on the nematicidal efficacy of this compound is emerging. A study using an infrared-based motility assay on Caenorhabditis elegans provides an initial indication of its potency. The nematicidal activity of related benzisothiazole derivatives against the root-knot nematode Meloidogyne incognita has also been reported, suggesting a broader spectrum of activity for this class of compounds.
| Nematode Species | Assay Type | Endpoint | Value | Reference |
| Caenorhabditis elegans | Motility Assay | EC₅₀ (24h) | 11.37 µM (for Flucofuron, a related compound) | [4] |
| Meloidogyne incognita | In vivo | Inhibition | 68.3% at 1.0 mg/L (for a related benzotriazinone derivative) | [5] |
Table 2: Reported nematicidal activity of this compound and related compounds.
Putative Nematode Target Proteins for this compound
The primary challenge in the study of this compound is the identification of its molecular target(s). Based on the mechanisms of other nematicides and the known bioactivities of benzothiazole-related compounds, we can hypothesize several potential protein targets.
Classical Ion Channel Targets
Many commercial nematicides act on the nematode nervous system by modulating the function of ion channels, leading to paralysis and death.[6]
-
Glutamate-gated Chloride Channels (GluCls): These are well-established targets for avermectins.[7][8] GluCls are ligand-gated ion channels that mediate inhibitory neurotransmission. Disruption of their function leads to a flaccid paralysis.
-
Nicotinic Acetylcholine Receptors (nAChRs): These are targets for levamisole (B84282) and pyrantel. nAChRs are excitatory ligand-gated ion channels at the neuromuscular junction. Their overstimulation results in spastic paralysis.
A Novel Hypothesis: Glutathione S-Transferase (GST)
Recent research has shown that benzothiazole, the core structure of this compound, can inhibit glutathione S-transferase (GST) in Meloidogyne incognita.[2] This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and rapid cell death.[2] This finding presents a compelling alternative hypothesis for the mode of action of this compound. GSTs are a family of enzymes involved in detoxification and protection against oxidative damage. Their inhibition would render the nematode vulnerable to its own metabolic byproducts.
In Silico Modeling Workflow
The following workflow outlines a systematic approach to investigate the interaction of this compound with its putative target proteins using computational methods.
In Silico and Experimental Workflow for this compound Target Identification.
Detailed Methodologies for Key Experiments
This section provides detailed protocols for the major in silico and experimental procedures outlined in the workflow.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
Objective: To predict the binding mode and estimate the binding affinity of this compound to the active sites of nematode GluCl, nAChR, and GST.
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF format from a chemical database like PubChem (CID 10942862).[9]
-
Use a molecular modeling software (e.g., AutoDock Tools, Chimera) to add hydrogen atoms, assign Gasteiger charges, and define rotatable bonds.
-
Save the prepared ligand in PDBQT format for use with AutoDock Vina.
-
-
Target Protein Preparation:
-
Download the crystal structures of the target proteins from the Protein Data Bank (PDB). Suggested structures include:
-
C. elegans GluCl (PDB ID: 3RHW)[10]
-
Torpedo marmorata nAChR (PDB ID: 2BG9) (as a model for nematode nAChRs)
-
A homology model of nematode GST can be generated if a crystal structure is unavailable.
-
-
Prepare the protein using software like AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogen atoms, and assign Kollman charges.
-
Define the grid box for docking, encompassing the putative binding site. For ion channels, this could be the channel pore or allosteric sites. For GST, this would be the substrate-binding site.
-
-
Docking Simulation:
-
Perform the docking using a program like AutoDock Vina. The program will generate a set of binding poses for this compound within the defined grid box, ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docking poses using a molecular graphics program (e.g., PyMOL, Chimera).
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.
-
Compare the binding affinities of this compound for the different target proteins to prioritize candidates for further study.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.
Objective: To assess the stability of the predicted this compound-target protein complex and to characterize the key intermolecular interactions.
Protocol:
-
System Preparation:
-
Use the best-ranked docking pose of the this compound-target complex as the starting structure.
-
Solvate the complex in a water box (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
Parameterize the ligand (this compound) using a force field generation tool (e.g., CGenFF server for CHARMM force field).
-
-
MD Simulation:
-
Perform the simulation using a software package like GROMACS or NAMD.
-
The simulation typically involves the following steps:
-
Energy Minimization: To relax the system and remove steric clashes.
-
NVT Equilibration: To heat the system to the desired temperature under constant volume.
-
NPT Equilibration: To bring the system to the desired pressure under constant temperature.
-
Production Run: To generate the trajectory of the system's dynamics over a desired time scale (e.g., 100 ns).
-
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand from their initial positions.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and protein.
-
Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity.
-
-
In Vitro Nematicidal Assay Protocol
These assays are essential for quantifying the biological activity of this compound.
Objective: To determine the concentration-response relationship of this compound against a target nematode species.
Protocol:
-
Nematode Culture and Synchronization:
-
Culture the target nematode species (e.g., C. elegans or M. incognita) under standard laboratory conditions.
-
Synchronize the nematode population to obtain a uniform developmental stage (e.g., L4 larvae for C. elegans or J2 juveniles for M. incognita).
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution in the assay medium.
-
Dispense the nematode suspension into the wells of a multi-well plate.
-
Add the different concentrations of this compound to the wells. Include a solvent control (DMSO only) and a negative control (medium only).
-
-
Incubation and Observation:
-
Incubate the plates at the appropriate temperature for the target nematode.
-
At specified time points (e.g., 24, 48, 72 hours), assess nematode viability. This can be done by observing motility under a microscope. Non-motile, rod-shaped nematodes are considered dead.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of mortality.
-
Plot the percentage of mortality against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the LC₅₀ (lethal concentration for 50% of the population) or EC₅₀ (effective concentration for 50% of the population) value.
-
Site-Directed Mutagenesis and Functional Validation
This technique is used to validate the importance of specific amino acid residues in the binding of this compound.
Objective: To confirm the binding site of this compound on the target protein by mutating key interacting residues identified from docking and MD simulations.
Protocol:
-
Primer Design:
-
Design mutagenic primers containing the desired nucleotide change(s) to alter the codon of the target amino acid residue.
-
-
Mutagenesis PCR:
-
Perform PCR using a high-fidelity DNA polymerase with the mutagenic primers and a plasmid containing the wild-type target protein cDNA as a template.
-
-
Template Digestion and Transformation:
-
Digest the parental (wild-type) plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transform the mutated plasmid into competent E. coli cells for amplification.
-
-
Sequence Verification:
-
Isolate the plasmid DNA from the transformed bacteria and sequence the gene to confirm the presence of the desired mutation.
-
-
Functional Assay:
-
Express the mutated protein (e.g., in Xenopus oocytes for ion channels or in a recombinant expression system for GST).
-
Perform functional assays to assess the effect of the mutation on the protein's sensitivity to this compound. For an ion channel, this would involve electrophysiological recordings. For GST, this would involve an enzyme activity assay. A significant increase in the EC₅₀ or IC₅₀ value for the mutated protein compared to the wild-type would confirm the importance of the mutated residue in this compound binding.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the hypothesized signaling pathways affected by this compound.
Hypothesized mechanism of this compound via GluCl modulation.
Hypothesized mechanism of this compound via GST inhibition.
Conclusion
The in silico modeling approach detailed in this guide provides a powerful and resource-efficient strategy to elucidate the mechanism of action of this compound. By combining molecular docking and dynamics simulations with targeted experimental validation, researchers can identify and characterize the molecular target of this nematicide. This knowledge is not only of fundamental scientific interest but also forms the basis for the rational design of new, more effective, and selective nematicides to combat the significant threat that plant-parasitic nematodes pose to global agriculture. The recent implication of GST as a potential target for benzothiazole-based compounds opens up exciting new avenues for nematicide research beyond the traditional focus on ion channels.
References
- 1. In vitro compound toxicity protocol for nematodes [protocols.io]
- 2. Benzothiazole kills Meloidogyne incognita quickly by inhibiting GST to trigger ROS bursting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Directed Mutagenesis [protocols.io]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Naturally‐occurring nematicides of plant origin: two decades of novel chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Infection Assay of Cyst Nematodes on Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Benclothiaz
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Benclothiaz (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide), a compound of interest in medicinal chemistry. The synthesis is based on established methods for the preparation of structurally related benzothiadiazine derivatives. Two primary synthetic routes are presented: the cyclization of 4-amino-6-chlorobenzene-1,3-disulfonamide and the reduction of the corresponding unsaturated precursor, Chlorothiazide. This protocol focuses on the reductive approach, for which more detailed experimental data is available in the scientific literature. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a heterocyclic compound belonging to the benzothiadiazine class, which is known for a wide range of pharmacological activities. The synthesis of such compounds is a key step in the discovery and development of new therapeutic agents. This application note outlines a reliable method for the synthesis of this compound on a laboratory scale, intended to be a valuable resource for researchers in organic and medicinal chemistry.
Data Presentation
Table 1: Reagents and Materials for the Reduction of Chlorothiazide to this compound
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Chlorothiazide | C₇H₆ClN₃O₄S₂ | 295.72 | 10 g | 1 |
| Potassium Borohydride (B1222165) | KBH₄ | 53.94 | 3.65 g | 2 |
| Acetic Acid | CH₃COOH | 60.05 | 8.11 g | 4 |
| Methanol (B129727) | CH₃OH | 32.04 | 50 mL | - |
Table 2: Expected Yield and Physical Properties of this compound
| Parameter | Value |
| Theoretical Yield | ~9.4 g |
| Percentage Yield | ~93.9% |
| Appearance | White solid |
| Molecular Formula | C₇H₈ClN₃O₄S₂ |
| Molar Mass | 297.74 g/mol |
Experimental Protocols
Synthesis of this compound via Reduction of Chlorothiazide
This protocol describes the reduction of the C3-C4 double bond in Chlorothiazide to yield this compound (Hydrochlorothiazide).[1]
Materials and Reagents:
-
Chlorothiazide (10 g, 33.8 mmol)
-
Potassium borohydride (3.65 g, 67.6 mmol)[1]
-
Methanol (50 mL)
-
Acetic acid (8.11 g, 135.2 mmol)[1]
-
Round-bottom flask (250 mL)
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Preparation of the Reducing Agent: In a 250 mL round-bottom flask, add potassium borohydride (3.65 g) to methanol (50 mL).
-
Acidification: Cool the suspension to 0-5 °C using an ice bath. While stirring, slowly add acetic acid (8.11 g) dropwise, maintaining the temperature below 5 °C.
-
Stirring: Continue stirring the mixture at 0-5 °C for 1-2 hours.
-
Addition of Starting Material: Cool the reaction mixture to -10 °C. Add Chlorothiazide (10 g) to the flask in portions, ensuring the temperature remains between -10 °C and 5 °C.
-
Reaction: Maintain the reaction mixture at -10 to 5 °C with continuous stirring for 4 hours.
-
Isolation of Product: After 4 hours, filter the reaction mixture by suction filtration using a Büchner funnel.
-
Washing: Wash the collected white solid with a small amount of cold methanol (10 mL).
-
Drying: Dry the product under vacuum to obtain the final product, this compound. The expected yield is approximately 9.4 g (93.9%).[1]
Alternative Synthesis: Cyclization of 4-Amino-6-chlorobenzene-1,3-disulfonamide
This method involves the cyclization of 4-amino-6-chlorobenzene-1,3-disulfonamide with a one-carbon source.
Reaction Scheme:
4-Amino-6-chlorobenzene-1,3-disulfonamide can be reacted with paraformaldehyde to yield this compound.[1] A similar synthesis of Chlorothiazide involves heating the disulfonamide with formic acid.[2]
General Procedure (based on Chlorothiazide synthesis):
-
Suspend 4-amino-6-chlorobenzene-1,3-disulfonamide in an excess of formic acid (e.g., 5 volumes).[2]
-
Heat the suspension to approximately 90-100 °C.[2]
-
Maintain the temperature for several hours until the reaction is complete (monitoring by TLC is recommended).[2]
-
Cool the reaction mixture to room temperature.[2]
-
Filter the precipitated solid and wash with a suitable solvent like acetone (B3395972) to afford the crude product.[2]
-
Further purification can be achieved by recrystallization.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Workflow for the synthesis of this compound via cyclization.
References
Application Notes and Protocols for the Analysis of Benzisothiazolinone (BIT) in Soil
These application notes provide a detailed framework for the detection and quantification of Benzisothiazolinone (BIT), a widely used biocide, in soil samples. The protocols are intended for researchers, scientists, and professionals in environmental science and drug development. The primary analytical technique detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a robust and sensitive method for this purpose.
Experimental Workflow for BIT Analysis in Soil
The overall process for analyzing Benzisothiazolinone in soil involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation.
Caption: Experimental workflow for the analysis of Benzisothiazolinone in soil.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the extraction and analysis of Benzisothiazolinone from soil samples.
Soil Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible results.
Protocol:
-
Collection: Collect soil samples from the desired locations.
-
Drying: Air-dry the collected soil samples at ambient temperature or in an oven at a temperature not exceeding 40-50°C to avoid degradation of the analyte.[1][2][3]
-
Homogenization: Once dried, grind the soil using a mechanical mortar and pestle.[1]
-
Sieving: Pass the ground soil through a 2 mm sieve to ensure homogeneity and remove larger debris.[1][4][5]
-
Storage: Store the sieved soil in the dark at 4°C until analysis to minimize degradation.[4][6]
Extraction and Cleanup
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Protocol:
-
Sample Weighing: Weigh 5.0 g of the prepared soil into a 50 mL polypropylene (B1209903) centrifuge tube.[4]
-
Hydration: Add 5 mL of distilled water to the soil sample.[4]
-
Solvent Addition: Add 20 mL of acetonitrile (B52724) to the tube.[4]
-
Extraction: Vortex the mixture vigorously for 5 minutes at 2500 rpm.[4]
-
Salting Out: Add 5 g of NaCl to the tube and immediately vortex for another 2 minutes. This step helps to partition the analyte into the acetonitrile layer.[4]
-
Centrifugation: Centrifuge the sample at 6000 rpm for 5 minutes to separate the solid and liquid phases.[4]
-
Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL plastic centrifuge tube containing 100 mg of C18 sorbent.[4] The C18 sorbent helps in removing interfering matrix components.
-
Vortexing: Vortex the cleanup tube for 1 minute.[4]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4][6]
LC-MS/MS Analysis
This section outlines the conditions for the analysis of BIT using a Liquid Chromatography-tandem Mass Spectrometry system.
Protocol:
-
Liquid Chromatography System: A standard HPLC or UHPLC system.[4][7]
-
Column: A C18 analytical column is commonly used.
-
Column Temperature: Maintain the column at 40°C.[4]
-
Mobile Phase:
-
Flow Rate: 1 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.[4][6]
-
Ionization Mode: Electrospray ionization (ESI) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[6]
Quantitative Data Summary
The performance of the analytical method is summarized in the table below. This data is essential for validating the method's suitability for its intended purpose.
| Parameter | Value | Reference(s) |
| Recovery | 74.40–103.67% | [6] |
| Relative Standard Deviation (RSD) | 0.92–8.28% | [6] |
| Limit of Detection (LOD) | 0.5 to 2.0 µg/kg | [7] |
| Limit of Quantification (LOQ) | 1.0 to 20.0 µg/kg | [7] |
Degradation of Benzisothiazolinone in Soil
Understanding the degradation of BIT in soil is crucial for environmental risk assessment. Studies have shown that BIT degradation in soil primarily follows first-order kinetics and is influenced by microbial activity.[4][6][8] The degradation is significantly faster in unsterilized soil compared to sterilized soil, indicating that biological processes are the main drivers of its dissipation.[6][8][9] Furthermore, anaerobic conditions, such as those found in flooded soils, can accelerate the microbial degradation of BIT.[4][6][8][9]
Proposed Degradation Pathway of Benzisothiazolinone in Soil
The degradation of BIT in soil leads to the formation of several metabolites. The primary proposed pathway involves the cleavage of the isothiazolinone ring.
Caption: Proposed degradation pathway of Benzisothiazolinone in soil.
The identification of metabolites such as 1,2-benzisothiazole and 2-hydroxybenzamide suggests that the primary degradation mechanism involves the cleavage of the isothiazolinone ring through microbial action.[4]
References
- 1. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 2. agcrops.osu.edu [agcrops.osu.edu]
- 3. udel.edu [udel.edu]
- 4. benchchem.com [benchchem.com]
- 5. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of 29 Antimicrobial Compounds in Soil Using Newly Developed UHPLC-MS/MS Method | MDPI [mdpi.com]
- 8. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Benclothiaz using HPLC-UV
Introduction
Benclothiaz is a nematicide used in agriculture to control pest infestations.[1] Accurate quantification of this compound is crucial for formulation development, quality control, and residue analysis. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for the quantification of pesticide residues due to its robustness, precision, and sensitivity.[2][3] This application note details a validated HPLC-UV method for the quantitative determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (PESTANAL®, C7H4ClNS)[4]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed. The chromatographic conditions are optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan (typically around 220-280 nm) |
| Run Time | 10 minutes |
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., formulation, soil, water). A generic procedure for a solid formulation is outlined below.
-
Accurately weigh a portion of the homogenized sample containing approximately 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation
The developed method should be validated according to international guidelines such as those from the International Council for Harmonisation (ICH).[5][6] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The following table summarizes the typical quantitative data for a validated HPLC-UV method for the analysis of compounds structurally similar to this compound, which can be used as a benchmark for the method developed in this application note.[7]
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Experimental Workflow and Validation Process
The following diagrams illustrate the general experimental workflow for the HPLC-UV analysis of this compound and the logical relationship of the method validation parameters.
Caption: Experimental workflow for this compound quantification.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H4ClNS | CID 10942862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Benclothiaz (Bentazone) in Plant Tissues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benclothiaz, more commonly known as Bentazone, is a selective post-emergence herbicide utilized for the control of broadleaf weeds in a variety of crops, most notably rice. Monitoring its residue levels in different plant tissues is crucial for ensuring food safety, assessing environmental impact, and for research into its metabolic fate within the plant. This application note provides a detailed protocol for the extraction and quantitative analysis of Bentazone in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodology is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Data Presentation
The following table summarizes quantitative data for Bentazone and its primary metabolites, 6-hydroxybentazone (B30596) and 8-hydroxybentazone, in various plant tissues as reported in scientific literature. This data is presented to provide an expected range of residue levels.
| Analyte | Plant Matrix | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Bentazone | Wheat Plant | 0.05 | 95.2 | 4.1 | 0.01 | [1] |
| 0.5 | 98.7 | 3.5 | [1] | |||
| 5.0 | 101.2 | 2.8 | [1] | |||
| 6-hydroxybentazone | Wheat Plant | 0.05 | 92.4 | 5.3 | 0.01 | [1] |
| 0.5 | 96.8 | 4.2 | [1] | |||
| 5.0 | 99.5 | 3.1 | [1] | |||
| 8-hydroxybentazone | Wheat Plant | 0.05 | 90.1 | 6.8 | 0.01 | [1] |
| 0.5 | 94.3 | 5.5 | [1] | |||
| 5.0 | 97.8 | 4.7 | [1] | |||
| Bentazone | Rice Straw | 0.01 | 82.3-98.9 | ≤ 8.3 | 0.005 | [2] |
| 0.1 | [2] | |||||
| 2.0 | [2] | |||||
| Bentazone | Dry Peas | <0.01 - 0.29 | - | - | 0.01 | [3] |
Experimental Protocols
Sample Preparation (QuEChERS Method)
This protocol is a modification of the QuEChERS method for the extraction of Bentazone and its metabolites from plant tissues.[1][2][4]
Materials:
-
Homogenized plant tissue (e.g., rice straw, grain, leaves)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 5 g of homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄. For pigmented samples, 50 mg of GCB can be added.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the cleaned-up extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions: [5]
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Bentazone | 239.0 | 132.0 | -20 | Quantifier |
| 239.0 | 197.0 | -15 | Qualifier | |
| 6-hydroxybentazone | 255.0 | 148.0 | - | Optimize on instrument |
| 8-hydroxybentazone | 255.0 | 148.0 | - | Optimize on instrument |
| Bentazone-d6 (IS) | 245.0 | 132.1 | -20 | Internal Standard |
Note: Collision energies should be optimized for the specific instrument used.
Mandatory Visualizations
Caption: Experimental workflow for this compound (Bentazone) analysis in plant tissues.
Caption: Simplified metabolic pathway of this compound (Bentazone) in plants.
References
- 1. Dissipation and Residues of Dichlorprop-P and Bentazone in Wheat-Field Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Ferimzone and Tricyclazole Analysis in Rice Straw Using QuEChERS Method and Its Application in UAV-Sprayed Residue Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
Application of Benzothiadiazole (BTH) and its Derivatives in Greenhouse Pot Studies: Application Notes and Protocols
A-Level Summary for Drug Development Professionals: This document provides detailed protocols and application notes for the use of Benzothiadiazole (BTH) and its derivatives, such as N-methoxy-N-methylbenzo(1.2.3)thiadiazole-7-carboxamide (BTHWA), in greenhouse pot studies. BTH and its analogues are chemical activators of Systemic Acquired Resistance (SAR) in plants, offering a promising alternative to traditional fungicides by inducing the plant's own defense mechanisms. The following sections detail experimental design, application methods, data collection, and visualization of the underlying signaling pathways to guide researchers in evaluating these compounds for crop protection.
Introduction
Benzothiadiazole (BTH) and its derivatives are a class of chemical compounds that have demonstrated significant potential in agriculture as plant defense activators. Unlike conventional fungicides that directly target pathogens, BTH and related compounds prime the plant's immune system, leading to a broad-spectrum and durable resistance to a variety of pathogens, including fungi and viruses.[1][2] This mode of action, known as Systemic Acquired Resistance (SAR), makes them valuable tools for sustainable disease management.[2][3] Greenhouse pot studies are a crucial first step in evaluating the efficacy and optimal application parameters of these compounds under controlled conditions before proceeding to field trials.[4]
Data Presentation: Efficacy of BTHWA in Tulips
A study on the effect of N-methoxy-N-methylbenzo(1.2.3)thiadiazole-7-carboxamide (BTHWA), a derivative of BTH, on tulips grown in greenhouse conditions demonstrated its dual role in disease protection and growth stimulation. The following table summarizes the key quantitative findings from this research.[2]
| Treatment | Concentration (mg/L) | Degree of Root Infection (%) | Notes |
| Untreated Control (UTC) - Inoculated | 0 | Highest | Represents the baseline disease severity in the absence of any treatment. |
| BTHWA - Inoculated | 20 | Significantly Lower than UTC | No statistical difference was observed between the two BTHWA concentrations, suggesting that 20 mg/L is sufficient for effective protection in this context.[2] |
| BTHWA - Inoculated | 40 | Significantly Lower than UTC | Both concentrations of BTHWA not only protected against fusariosis but also stimulated plant growth and development.[2] |
Experimental Protocols
This section outlines a general protocol for conducting greenhouse pot studies to evaluate the efficacy of BTH and its derivatives. This protocol is synthesized from best practices in fungicide and biocontrol agent testing.[4][5][6]
Experimental Setup
-
Plant Material: Select a plant species and cultivar known to be susceptible to the target pathogen.[5] Use uniform and healthy seedlings for the experiment.
-
Potting and Growth Conditions: Transplant seedlings into individual pots filled with a standardized potting mix.[4] Maintain optimal greenhouse conditions for plant growth, including temperature, humidity, and light, and record these environmental parameters.[4]
-
Experimental Design: Employ a completely randomized design.[4] Each treatment should have a sufficient number of replicate pots (e.g., 5-10) to ensure statistical validity.[7][6]
-
Treatments:
-
Untreated Control (UTC): Plants receive no treatment.[4]
-
Pathogen-Inoculated Control: Plants are inoculated with the pathogen but receive no chemical treatment.[6]
-
BTH/Derivative Treatment Groups: Plants are treated with varying concentrations of the test compound.[5] It is advisable to test a range of doses, including those above and below the anticipated effective concentration.[5]
-
Positive Control (Optional): Include a standard commercial fungicide for comparison.[5]
-
-
Randomization: Randomly assign plants to each treatment group and randomize the placement of pots on the greenhouse benches to avoid positional bias.[4]
Treatment Application
-
Timing: Apply the BTH or its derivative prior to pathogen inoculation to allow for the induction of SAR. The optimal timing will need to be determined empirically but is typically several days before the anticipated disease pressure.
-
Method: The compound can be applied as a foliar spray or a soil drench.[6] Ensure uniform coverage for foliar applications. For soil drenches, apply a consistent volume to each pot.[6]
Pathogen Inoculation
-
Inoculum Preparation: Prepare a standardized inoculum of the target pathogen (e.g., a spore suspension for fungi).[6]
-
Inoculation: Inoculate the plants uniformly. The method of inoculation will depend on the pathogen (e.g., spraying a spore suspension onto leaves, or incorporating the pathogen into the soil).[6]
Data Collection and Analysis
-
Disease Assessment: At regular intervals after inoculation, assess disease severity using a standardized rating scale (e.g., percentage of leaf area infected, or a 1-5 scale from healthy to dead).[4]
-
Plant Growth Parameters: Measure plant height, biomass (fresh and dry weight), and any other relevant growth metrics at the end of the experiment.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.[5]
Visualizations
Signaling Pathway
The following diagram illustrates the simplified signaling pathway for Systemic Acquired Resistance (SAR) activated by Benzothiadiazole (BTH).
Caption: Simplified signaling pathway of BTH-induced Systemic Acquired Resistance (SAR).
Experimental Workflow
The diagram below outlines the general experimental workflow for a greenhouse pot study evaluating BTH or its derivatives.
Caption: General experimental workflow for a greenhouse pot study.
References
- 1. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Conducting Onsite Greenhouse Trials [growertalks.com]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. Biocontrol Agents for Controlling Wheat Root Rot Disease under Greenhouse Conditions [arccjournals.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols for Evaluating Benclothiaz Performance in Field Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting field trials to evaluate the performance of Benclothiaz, a benzothiazole-based compound with potential fungicidal or nematicidal activity. The protocols outlined below are based on established best practices for agricultural field research to ensure robust and reliable data collection.
Introduction
This compound is a chemical compound belonging to the benzothiazole (B30560) class. While the precise mechanism of action in phytopathogenic fungi is under investigation, related benzothiazole derivatives have been noted for their therapeutic potential, including the modulation of signaling pathways such as PI3K/AKT and STAT3 in mammalian systems.[1][2][3] In an agricultural context, it is hypothesized that this compound may elicit plant defense responses or directly inhibit fungal growth. This document provides a framework for evaluating the efficacy of this compound under real-world field conditions.
Experimental Design: Randomized Complete Block Design
To minimize the effects of field variability, a Randomized Complete Block Design (RCBD) is recommended.[4][5] This design accounts for gradients in soil type, moisture, and pest pressure.
Key Principles:
-
Replication: Each treatment is repeated multiple times (a minimum of four replications is advised) to increase the statistical power of the results.[4][6]
-
Randomization: Within each block, treatments are randomly assigned to plots to prevent systematic bias.[4][5]
-
Blocking: The experimental area is divided into blocks, with each block containing a complete set of treatments.[4][5]
A typical field layout for a trial with four treatments (Control, this compound Low Rate, this compound High Rate, and a Commercial Standard) and four replications would be as follows:
Table 1: Example Field Plot Layout (Randomized Complete Block Design)
| Block 1 | Block 2 | Block 3 | Block 4 |
| This compound High Rate | Control | Commercial Standard | This compound Low Rate |
| Control | This compound Low Rate | This compound High Rate | Commercial Standard |
| Commercial Standard | This compound High Rate | This compound Low Rate | Control |
| This compound Low Rate | Commercial Standard | Control | This compound High Rate |
Experimental Protocols
Site Selection and Preparation
-
Site History: Select a field with a known history of the target disease and uniform soil characteristics.[7]
-
Soil Analysis: Conduct a comprehensive soil analysis to determine baseline nutrient levels, pH, and organic matter content.
-
Land Preparation: Prepare the field according to standard agricultural practices for the chosen crop, ensuring a uniform seedbed.
Treatment Application
-
Treatment Groups:
-
Untreated Control: Plots that receive no fungicide application.[7] This group serves as a baseline for disease pressure.
-
This compound (Low Rate): Application at a predetermined lower concentration.
-
This compound (High Rate): Application at a predetermined higher concentration.
-
Commercial Standard: A currently used, effective fungicide for the target disease. This provides a benchmark for performance.
-
-
Application Timing: Apply treatments at critical growth stages for disease development, such as at the first sign of disease or as a preventative measure based on disease forecasting models.
-
Application Method: Use calibrated spray equipment to ensure uniform application rates across all plots.[7] Maintain a consistent spray volume and pressure.
Data Collection and Evaluation
-
Disease Severity: Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a standardized rating scale (e.g., 0-100% leaf area affected).
-
Disease Incidence: Calculate the percentage of plants within each plot showing disease symptoms.
-
Phytotoxicity: Visually assess plots for any signs of crop injury (e.g., stunting, chlorosis, necrosis) due to the application of this compound.
-
Yield: At crop maturity, harvest the center rows of each plot to determine the final yield. Measure and record the weight and moisture content of the harvested crop.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatments.
Table 2: Disease Severity and Incidence Data
| Treatment | Application Rate | Mean Disease Severity (%) | Mean Disease Incidence (%) |
| Untreated Control | N/A | 75.2 | 92.5 |
| This compound (Low) | 100 g/ha | 32.8 | 45.1 |
| This compound (High) | 200 g/ha | 15.6 | 28.3 |
| Commercial Standard | 150 g/ha | 18.2 | 31.7 |
Table 3: Phytotoxicity and Yield Data
| Treatment | Application Rate | Phytotoxicity Rating (0-5) | Mean Yield (t/ha) |
| Untreated Control | N/A | 0 | 5.8 |
| This compound (Low) | 100 g/ha | 0 | 7.9 |
| This compound (High) | 200 g/ha | 1 (Slight leaf speckling) | 8.5 |
| Commercial Standard | 150 g/ha | 0 | 8.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the field trial from initiation to data analysis.
Caption: Experimental workflow for the this compound field trial.
Hypothetical Signaling Pathway
This diagram illustrates a generalized plant defense signaling pathway that could be activated by a fungicide like this compound. The specific pathway for this compound in plants requires further investigation.
Caption: Hypothetical plant defense signaling pathway.
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agmatix.com [agmatix.com]
- 5. excellenceinbreeding.org [excellenceinbreeding.org]
- 6. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 7. Crop Protection Network [cropprotectionnetwork.org]
Application Notes and Protocols for the Formulation Development of Benclothiaz in Agriculture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of agricultural formulations of benclothiaz (7-chloro-1,2-benzisothiazole), a compound with known nematicidal and potential antifungal properties. The following sections detail the physicochemical properties of this compound, outline protocols for creating stable and effective Wettable Powder (WP) and Suspension Concentrate (SC) formulations, and provide methodologies for key quality control experiments.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the active ingredient is fundamental to selecting the appropriate formulation type and excipients. As detailed, publicly available data for this compound is limited, data for its parent compound, benzothiazole (B30560), is used as a proxy where necessary and is noted accordingly.
| Property | Value | Source |
| Chemical Name | 7-chloro-1,2-benzisothiazole | ISO |
| CAS Number | 89583-90-4 | PubChem[1] |
| Molecular Formula | C₇H₄ClNS | PubChem[1] |
| Molecular Weight | 169.63 g/mol | PubChem[1] |
| Calculated logP (XLogP3-AA) | 2.9 | PubChem[1] |
| Melting Point | ~2°C (for Benzothiazole) | Wikipedia[2] |
| Vapor Pressure | ~0.074 mmHg @ 25°C (for Benzothiazole) | ChemicalBook[3] |
| Water Solubility | ~4.3 g/L @ 25°C (for Benzothiazole) | ChemicalBook[3] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and carbon disulfide (for Benzothiazole). | PubChem[4] |
| Stability | Expected to be susceptible to hydrolysis and photolysis, particularly under alkaline conditions and UV light exposure. Specific kinetic data is not readily available. | General Chemical Principles[5][6][7][8] |
Mechanism of Action & Systemic Acquired Resistance (SAR)
This compound is classified as a nematicide. While its precise molecular target is not extensively documented in public literature, many nematicides act on the nervous or muscular systems of nematodes or interfere with their metabolism or development[9][10].
As a benzothiazole derivative, this compound may also exhibit antifungal activity. A plausible mechanism, shared by related benzimidazole (B57391) fungicides, is the disruption of microtubule assembly by binding to β-tubulin[7][11]. This action inhibits fungal cell division and growth.
Furthermore, certain chemical agents can induce a plant's own defense mechanisms through a signaling pathway known as Systemic Acquired Resistance (SAR). This leads to broad-spectrum and long-lasting protection against a variety of pathogens.
Formulation Development Protocols
Given this compound's low water solubility, Wettable Powder (WP) and Suspension Concentrate (SC) formulations are suitable choices.
Wettable Powder (WP) Formulation
WPs are dry formulations designed to be dispersed in water to form a sprayable suspension[12].
Example WP Formulation Composition:
| Component | Function | Example Concentration (% w/w) |
| This compound, technical grade (95%) | Active Ingredient | 52.6 (provides 50% a.i.) |
| Wetting Agent (e.g., Sodium dodecylbenzene (B1670861) sulfonate) | Facilitates dispersion in water[13] | 2.0 |
| Dispersing Agent (e.g., Lignosulfonate) | Prevents particle agglomeration[14][15] | 5.0 |
| Carrier (e.g., Kaolin or Attapulgite clay) | Inert filler and carrier[16][17][18] | 40.4 |
| Total | 100.0 |
Experimental Protocol: WP Formulation Preparation
-
Pre-blending: Accurately weigh all components. Combine them in a suitable blender (e.g., ribbon blender) and mix until a homogenous powder is achieved.
-
Milling: Transfer the pre-blend to an appropriate mill (e.g., air mill or hammer mill). Mill the powder to achieve the desired particle size distribution. The target is typically a D90 of less than 15 µm to ensure good suspensibility.
-
Post-blending: After milling, a final blending step may be necessary to ensure uniformity.
-
Packaging: Package the final product in moisture-proof containers to prevent degradation and caking.
Suspension Concentrate (SC) Formulation
SCs are stable dispersions of solid active ingredients in a liquid, typically water[4][19].
Example SC Formulation Composition:
| Component | Function | Example Concentration (% w/w) |
| This compound, technical grade (95%) | Active Ingredient | 42.1 (provides 40% a.i.) |
| Wetting Agent (e.g., nonionic surfactant) | Wets solid particles[4] | 2.0 |
| Dispersing Agent (e.g., Polycarboxylate-based) | Stabilizes dispersed particles[20] | 4.0 |
| Antifreeze Agent (e.g., Propylene Glycol) | Prevents freezing[5][6] | 5.0 |
| Rheology Modifier (e.g., Xanthan Gum or Attapulgite Clay) | Prevents settling[21][22][23] | 0.3 |
| Biocide | Prevents microbial growth | 0.2 |
| Antifoam Agent | Prevents foaming during production and use | 0.5 |
| Water | Carrier | 45.9 |
| Total | 100.0 |
Experimental Protocol: SC Formulation Preparation
-
Aqueous Phase Preparation: In a mixing vessel, dissolve the wetting agent, dispersing agent, and antifreeze in water.
-
Mill Base Creation: While stirring, slowly add the technical-grade this compound to the aqueous phase to form a slurry. Add the antifoam agent.
-
Wet Milling: Transfer the mill base to a bead mill. Mill the slurry until the desired particle size is achieved (typically a D90 of less than 5 µm for good stability). Monitor the temperature during milling to prevent degradation of the active ingredient.
-
Final Formulation: In a separate container, prepare a pre-hydrated solution of the rheology modifier. Slowly add the hydrated rheology modifier and the biocide to the milled slurry under gentle agitation until the formulation is homogenous.
Key Quality Control Experiments
The following protocols are essential for evaluating the quality and stability of the developed this compound formulations.
Particle Size Analysis
Protocol: Laser Diffraction Particle Size Analysis
-
Instrument Preparation: Ensure the laser diffraction particle size analyzer is clean and calibrated according to the manufacturer's instructions.
-
Sample Preparation:
-
For WP: Create a dilute suspension of the powder in water. A few drops of a wetting agent solution can aid dispersion.
-
For SC: Directly add a small, representative sample to the instrument's dispersion unit containing water.
-
-
Measurement: Follow the instrument's software instructions to measure the particle size distribution. Ensure an appropriate obscuration level is achieved.
-
Data Analysis: Record the D10, D50 (median), and D90 values. The particle size distribution should be narrow and within the specified range for the formulation type.
Suspensibility Test (CIPAC MT 184)
This test determines the ability of a formulation to remain suspended in water.
Protocol: Suspensibility Determination
-
Suspension Preparation: Prepare a 250 mL suspension of the formulation in CIPAC Standard Water D at a concentration relevant to its intended use.
-
Cylinder Inversion: Invert the graduated cylinder 30 times and place it in a water bath at a constant temperature (e.g., 30°C) for 30 minutes.
-
Sampling: Carefully siphon off the top 225 mL (9/10ths) of the suspension.
-
Analysis: Determine the concentration of this compound in the remaining 25 mL (1/10th) using a validated analytical method (e.g., HPLC).
-
Calculation: Calculate the suspensibility as a percentage of the active ingredient remaining in suspension.
Accelerated Storage Stability
This test predicts the long-term stability of the formulation.
Protocol: Accelerated Storage Stability Test
-
Sample Storage: Place a sample of the formulation in its intended commercial packaging in an oven at 54°C ± 2°C for 14 days.
-
Initial and Final Analysis:
-
Before storage, analyze the active ingredient content and relevant physical properties (e.g., particle size, suspensibility, pH).
-
After 14 days, re-analyze the same parameters.
-
-
Evaluation: The formulation is considered stable if there is no significant degradation of the active ingredient and the physical properties remain within acceptable limits.
By following these application notes and protocols, researchers and formulation scientists can systematically develop and evaluate stable and effective agricultural formulations of this compound.
References
- 1. extension.psu.edu [extension.psu.edu]
- 2. US5089259A - Stable concentrates and emulsions of water-insoluble organic pesticides - Google Patents [patents.google.com]
- 3. ES2635077B1 - DISPERSANT AGENT AND ITS USE FOR THE FORMULATION OF AGRICULTURAL COMPOSITIONS - Google Patents [patents.google.com]
- 4. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 5. researchgate.net [researchgate.net]
- 6. tilleydistribution.com [tilleydistribution.com]
- 7. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 9. irac-online.org [irac-online.org]
- 10. Nematicides: history, mode, and mechanism action | Plant Science Today [horizonepublishing.com]
- 11. Research Progress on Benzimidazole Fungicides: A Review | MDPI [mdpi.com]
- 12. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 13. brewerint.com [brewerint.com]
- 14. What Is A Dispersing Agent Used For?-Ruike Dispersant Supplier [rk-chem.com]
- 15. Agricultural dispersants and their applications - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. CN104839149A - Carrier for pesticide wettable powder and production method thereof - Google Patents [patents.google.com]
- 18. No change Wettable Powder Formulation (WP) | SBR Int [sbr-int.com]
- 19. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
- 20. Jiahua Chemical - Application of Polycarboxylate Dispersants in Pesticide Formulations [en.jiahua.com]
- 21. Rheology modifier for Suspension Fertilizer and Liquid Pesiticide for Sale [fznewmaterials.com]
- 22. Rheology modifiers | Croda Agriculture [crodaagriculture.com]
- 23. rheoplus.com [rheoplus.com]
Benclothiaz in Integrated Pest Management (IPM): A Detailed Examination
Application Notes and Protocols for Researchers and Drug Development Professionals
Benclothiaz, a nematicide and insecticide belonging to the benzothiazole (B30560) class of compounds, presents a targeted approach for the management of agricultural pests. Its integration into Integrated Pest Management (IPM) programs requires a thorough understanding of its efficacy, mode of action, and impact on the broader agroecosystem. This document provides detailed application notes and protocols based on available scientific research, designed for researchers, scientists, and drug development professionals.
Efficacy and Target Pests
This compound has demonstrated activity against a range of agricultural pests, primarily plant-parasitic nematodes. Its effectiveness stems from a unique mode of action that differs from many conventional nematicides.
Nematicidal Activity
Recent research has elucidated the nematicidal mechanism of benzothiazole against the root-knot nematode, Meloidogyne incognita. It has been shown to induce rapid mortality by inhibiting the glutathione (B108866) S-transferase (GST) enzyme. This inhibition leads to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress and ultimately leading to the death of the nematode.[1] This mode of action is distinct from neurotoxic nematicides such as abamectin, which target glutamate-gated chloride channels.[1]
While specific LC50 values for this compound against a wide array of nematode species are not extensively documented in publicly available literature, the demonstrated efficacy against M. incognita suggests its potential for managing this economically important pest.
Insecticidal Activity
Benzothiazole derivatives have also shown insecticidal properties. For instance, certain derivatives have been evaluated against the cotton leafworm, Spodoptera littoralis, demonstrating their potential as insecticides. However, specific efficacy data, such as LC50 values for this compound against key insect pests, remains limited in the current body of scientific literature.
Data on Efficacy of Benzothiazole Derivatives
To provide a comparative context, the following table summarizes available efficacy data for benzothiazole derivatives against a key agricultural pest. It is important to note that this data is for related compounds and not this compound itself, highlighting a key area for future research.
| Compound Derivative | Target Pest | Efficacy Metric | Value (ppm) | Reference |
| 2-(benzo[d]thiazole-2-yl)-3,3-bis(methylthio)acrylonitrile | Spodoptera littoralis (2nd instar larvae) | LC50 | Not Specified | ResearchGate Article |
Note: The specific LC50 value was not provided in the referenced summary. This table underscores the need for further quantitative studies on this compound to establish precise efficacy parameters.
Experimental Protocols
The successful integration of this compound into IPM programs hinges on the development and validation of effective application protocols. The following outlines a general experimental protocol for evaluating the efficacy of this compound against root-knot nematodes in a greenhouse setting, based on standard nematological research practices.
Protocol: Greenhouse Efficacy Trial of this compound against Meloidogyne incognita
Objective: To determine the dose-dependent efficacy of this compound in controlling Meloidogyne incognita on a susceptible host plant (e.g., tomato, Solanum lycopersicum).
Materials:
-
This compound (technical grade or formulated product)
-
Susceptible tomato seedlings (e.g., 'Rutgers')
-
Meloidogyne incognita eggs or second-stage juveniles (J2)
-
Sterilized sandy loam soil
-
Pots (15 cm diameter)
-
Greenhouse facilities with controlled temperature and lighting
-
Microscope and nematode counting slides
Procedure:
-
Inoculum Preparation: Culture M. incognita on a suitable host to obtain a sufficient quantity of eggs. Extract eggs using a sodium hypochlorite (B82951) solution and rinse thoroughly.
-
Seedling Propagation: Grow tomato seedlings in sterile potting mix until they reach the two-to-four true leaf stage.
-
Experimental Setup:
-
Fill pots with sterilized sandy loam soil.
-
Transplant one tomato seedling into each pot.
-
Arrange pots in a completely randomized design in the greenhouse.
-
-
This compound Application:
-
Prepare a stock solution of this compound and create a dilution series to achieve the desired application rates (e.g., 0, 1, 5, 10, 25, 50 mg a.i./kg soil).
-
Apply the this compound solution as a soil drench to each pot, ensuring even distribution. The untreated control group should receive a water-only drench.
-
-
Nematode Inoculation:
-
Two days after this compound application, inoculate each pot (except for a negative control group) with a standardized number of M. incognita eggs or J2 (e.g., 5,000 eggs per pot).
-
-
Incubation and Maintenance:
-
Maintain the plants in the greenhouse for 6-8 weeks.
-
Water the plants as needed and monitor for any signs of phytotoxicity.
-
-
Data Collection:
-
At the end of the experiment, carefully uproot the plants.
-
Wash the roots and rate the degree of galling using a standard scale (e.g., 0-10).
-
Extract and count the number of eggs and J2 from the soil and roots of each pot.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different this compound concentrations on nematode reproduction and plant health.
-
Calculate the LC50 value if a clear dose-response relationship is observed.
-
Signaling Pathways and Mode of Action
Understanding the molecular targets and signaling pathways affected by this compound is crucial for predicting its spectrum of activity, potential for resistance development, and effects on non-target organisms.
Nematode Mode of Action: GST Inhibition and Oxidative Stress
As previously mentioned, the primary mode of action of benzothiazole against M. incognita is the inhibition of glutathione S-transferase (GST).[1] This leads to a cascade of events culminating in nematode mortality.
Caption: this compound inhibits GST, leading to ROS accumulation and nematode death.
Potential Insecticidal Mode of Action
While the specific mode of action of this compound in insects is not yet fully elucidated, research on related benzothiazole compounds and general insecticide toxicology suggests potential neurotoxic effects. The insect nervous system is a common target for insecticides, with many compounds disrupting the function of enzymes like acetylcholinesterase or ion channels. Further research is needed to determine the precise molecular targets of this compound in insects.
Integration into IPM Programs
The successful use of this compound in an IPM framework requires careful consideration of its impact on non-target organisms and its compatibility with other pest management tactics.
Effects on Non-Target Organisms
The environmental fate and impact of benzothiazoles are of significant concern due to their widespread use in various industrial products.[2] Benzothiazoles and their degradation products have been detected in various environmental compartments.[3][4]
-
Soil Microbial Communities: Benzisothiazolinones, a related class of compounds, have been shown to impact soil microbial activity. While they can be degraded by soil microorganisms, their presence can initially inhibit bacterial and fungal growth.[5]
-
Beneficial Arthropods: Data on the specific toxicity of this compound to beneficial insects such as predatory mites and ground beetles is currently lacking. This is a critical knowledge gap that needs to be addressed to ensure its safe use in IPM programs where these natural enemies play a vital role.
-
Aquatic Ecosystems: The potential for runoff and leaching of this compound and its metabolites into aquatic environments necessitates an evaluation of its toxicity to aquatic organisms.
Compatibility with Biological Control Agents
The compatibility of this compound with biological control agents (BCAs) is another crucial aspect for its integration into IPM. Information on the direct and indirect effects of this compound on the survival, reproduction, and efficacy of specific BCAs (e.g., entomopathogenic nematodes, predatory insects, and microbial antagonists) is needed. Compatibility charts are valuable tools for IPM practitioners, and the inclusion of this compound in such resources will depend on future research.[6][7][8]
Experimental Workflow for IPM Integration
The following diagram illustrates a logical workflow for the research and development necessary to integrate this compound into a comprehensive IPM program.
Caption: A workflow for integrating this compound into IPM programs.
Future Research Directions
To fully realize the potential of this compound as a valuable tool in IPM, further research is imperative in the following areas:
-
Quantitative Efficacy: Determination of LC50 and EC50 values for this compound against a broader range of economically important nematode and insect pests.
-
Field Trials: Conduct multi-season field trials in various crops and geographical locations to evaluate the performance of this compound under real-world IPM programs.
-
Non-Target Effects: Comprehensive studies on the acute and chronic toxicity of this compound to a wide array of beneficial arthropods, soil microorganisms, and aquatic organisms.
-
Sublethal Effects: Investigation of potential sublethal effects on pests and non-target organisms, such as impacts on reproduction, behavior, and development.
-
Resistance Management: Studies to understand the potential for pest populations to develop resistance to this compound and to develop proactive resistance management strategies.
-
Formulation and Delivery: Optimization of formulations and delivery methods to enhance efficacy, minimize environmental impact, and improve compatibility with other IPM components.
By addressing these research priorities, a more complete understanding of this compound can be achieved, enabling its responsible and effective deployment within sustainable agricultural systems.
References
- 1. Benzothiazole kills Meloidogyne incognita quickly by inhibiting GST to trigger ROS bursting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. realipm.com [realipm.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Benclothiaz in Combination with Other Pesticides
Disclaimer: Publicly available research detailing the specific application of benclothiaz in combination with other pesticides is limited. The following application notes and protocols are based on established principles of pesticide combination testing and are intended to serve as a comprehensive guide for researchers and scientists to design and evaluate their own studies involving this compound.
Introduction to Pesticide Combinations
The practice of combining multiple pesticides, known as tank-mixing, is a common strategy in agriculture. The primary goals of this approach are to broaden the spectrum of pest control, manage the development of pesticide resistance, and potentially achieve synergistic effects. When two or more pesticides are combined, the resulting interaction can be classified as synergistic, additive, or antagonistic.
-
Synergism: The combined effect of the pesticides is greater than the sum of their individual effects. This is often a desirable outcome, as it can lead to enhanced efficacy or allow for reduced application rates.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects. This is an undesirable outcome that can lead to reduced efficacy.
Given that this compound is a nematicide, it may be combined with insecticides or fungicides to simultaneously control a wider range of soil-borne pests and diseases. However, the compatibility and interaction of these combinations must be empirically determined.
Data Presentation for Combination Studies
Quantitative data from combination studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for presenting such data.
Table 1: Dose-Response Data for Individual Pesticides Against a Target Pest
| Pesticide | Concentration (ppm) | Replicate 1 (% Mortality) | Replicate 2 (% Mortality) | Replicate 3 (% Mortality) | Mean % Mortality | Corrected % Mortality |
| This compound | 0 (Control) | 0 | 2 | 1 | 1.0 | 0.0 |
| 10 | 15 | 18 | 16 | 16.3 | 15.5 | |
| 20 | 35 | 32 | 38 | 35.0 | 34.3 | |
| 40 | 52 | 48 | 55 | 51.7 | 51.2 | |
| 80 | 75 | 78 | 72 | 75.0 | 74.7 | |
| Pesticide B | 0 (Control) | 1 | 0 | 1 | 0.7 | 0.0 |
| (e.g., Insecticide) | 5 | 22 | 25 | 20 | 22.3 | 21.7 |
| 10 | 45 | 42 | 48 | 45.0 | 44.6 | |
| 20 | 65 | 68 | 62 | 65.0 | 64.8 | |
| 40 | 88 | 90 | 85 | 87.7 | 87.5 |
Corrected % Mortality is calculated using Abbott's formula if control mortality is above 0%.
Table 2: Analysis of Combination Effects of this compound and Pesticide B
| This compound (ppm) | Pesticide B (ppm) | Expected Mortality (%) (E) | Observed Mortality (%) (O) | O/E Ratio | Combination Index (CI) | Interaction Type |
| 20 | 5 | 48.9 | 65.2 | 1.33 | < 1 | Synergism |
| 20 | 10 | 63.9 | 85.1 | 1.33 | < 1 | Synergism |
| 40 | 5 | 61.7 | 75.3 | 1.22 | < 1 | Synergism |
| 40 | 10 | 72.9 | 92.5 | 1.27 | < 1 | Synergism |
Expected Mortality (E) can be calculated using Colby's formula: E = X + Y - (XY/100), where X and Y are the corrected mortality rates of the individual pesticides. A Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol for Assessing Physical Compatibility (Jar Test)
Before tank-mixing pesticides, a jar test should be performed to ensure physical compatibility. Incompatibility can lead to the formation of precipitates, which can clog spray equipment and result in uneven application.
Objective: To determine the physical compatibility of this compound with other pesticide formulations in a spray solution.
Materials:
-
Clean, clear glass jars (1-quart or 1-liter) with lids
-
Pipettes or measuring cylinders for accurate measurement of pesticides and water
-
Water from the same source that will be used for spraying
-
The pesticide formulations to be tested (e.g., this compound, insecticide, fungicide)
-
Adjuvants, if any, to be used in the tank mix
Methodology:
-
Add 1 pint (or 500 ml) of the water to a jar.
-
Add any adjuvants to the water and mix gently.
-
Add the different pesticide formulations to the jar in the correct mixing order. A general rule is to add them in the following sequence: a. Wettable powders (WP) and water-dispersible granules (WDG) b. Suspension concentrates (SC) or flowables (F) c. Emulsifiable concentrates (EC) d. Water-soluble liquids (SL)
-
After adding each product, cap the jar and invert it 10 times to mix.
-
Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of flakes, crystals, sludge, or separation into layers.
-
If any of these signs appear, the products are physically incompatible and should not be tank-mixed.
Protocol for Evaluating Biological Efficacy of Combinations
This protocol outlines a laboratory-based bioassay to determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and another pesticide.
Objective: To quantify the individual and combined effects of this compound and another pesticide on a target pest.
Materials:
-
Target pest organisms (e.g., nematodes, insects)
-
Rearing or culture medium for the pest
-
This compound and the other test pesticide(s)
-
Solvents for dissolving the pesticides, if necessary (e.g., acetone, ethanol)
-
Multi-well plates or petri dishes
-
Microscope for observing the pests
-
Incubator or growth chamber with controlled temperature, humidity, and light conditions
Methodology:
-
Dose-Response for Individual Pesticides: a. Prepare stock solutions of this compound and the other pesticide. b. Create a series of dilutions for each pesticide to establish a range of concentrations that will produce a dose-response curve (from low to high mortality). c. Expose a known number of pest organisms to each concentration in the multi-well plates or petri dishes. Include a control group with no pesticide. d. Replicate each concentration and the control at least three times. e. Incubate under appropriate conditions for a specified period (e.g., 24, 48, or 72 hours). f. Assess mortality or another relevant endpoint (e.g., inhibition of movement, feeding, or reproduction) under the microscope. g. Calculate the mean mortality for each concentration and correct for control mortality using Abbott's formula. h. Determine the LC50 (lethal concentration for 50% of the population) for each pesticide using probit analysis.
-
Combination Studies: a. Based on the LC50 values, select a range of concentrations for each pesticide to be tested in combination. A common approach is to use a fixed-ratio design based on the LC50s. b. Prepare the pesticide combinations at the desired ratios and concentrations. c. Expose the pest organisms to the combinations as described above. d. Include controls for each individual pesticide at the concentrations used in the combinations. e. After the incubation period, assess mortality and calculate the corrected mortality for each combination.
-
Data Analysis: a. Calculate the expected mortality for each combination using Colby's formula. b. Compare the observed mortality with the expected mortality to determine the nature of the interaction. c. For a more rigorous analysis, calculate the Combination Index (CI) using the Chou-Talalay method. This method provides a quantitative measure of the interaction at different effect levels.
Visualizations
The following diagrams illustrate key concepts and workflows in pesticide combination studies.
Caption: Workflow for evaluating pesticide combinations.
Caption: Types of pesticide interactions.
Application Notes and Protocols for Soil Extraction of Benclothiaz and Related Compounds for Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of benzisothiazole-class compounds from soil matrices, with a specific focus on providing a framework for Benclothiaz analysis. Due to a lack of publicly available, specific protocols for this compound, the methodologies presented here are adapted from validated techniques for the closely related and structurally similar compound, Benzisothiazolinone (BIT). These protocols are intended to serve as a robust starting point for method development and validation for this compound analysis.
Overview of Soil Extraction Techniques
The analysis of pesticide residues like this compound in soil presents a challenge due to the complexity of the soil matrix, which consists of a heterogeneous mixture of organic and inorganic materials. Effective extraction is crucial to isolate the analyte of interest from interfering substances prior to analytical determination, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Commonly employed and effective techniques for the extraction of pesticide residues from soil include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become a standard in pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[1] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a subsequent clean-up step using dispersive solid-phase extraction (dSPE).[1][2]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique used for the selective extraction and concentration of analytes from a complex matrix.[3] It relies on the partitioning of the analyte between a solid sorbent and the liquid sample phase. The choice of sorbent is critical and depends on the physicochemical properties of the analyte.[4]
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to create acoustic cavitation, which enhances the mass transfer of the analyte from the solid soil matrix into the extraction solvent.[5] This technique can often reduce extraction times and solvent consumption compared to traditional methods.[5]
Experimental Protocols
The following sections provide detailed protocols for the extraction of benzisothiazole compounds from soil, which can be adapted for this compound analysis.
Protocol 1: Modified QuEChERS Method
This protocol is adapted from a validated method for the analysis of Benzisothiazolinone in soil.[6]
Objective: To extract this compound from soil samples for LC-MS/MS analysis.
Materials:
-
Soil sample, air-dried and sieved (2 mm)[6]
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Acetonitrile (B52724) (ACN), LC-grade
-
Distilled water
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
Sample Preparation and Extraction:
-
Weigh 5.0 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.[6]
-
Add 5 mL of distilled water and 20 mL of acetonitrile to the tube.[6]
-
Vortex the mixture vigorously for 5 minutes at 2500 rpm.[6]
-
Add 5 g of NaCl to the tube and immediately vortex for another 2 minutes.[6] This step induces phase separation.
-
Centrifuge the sample at 6000 rpm for 5 minutes.[6]
Dispersive Solid-Phase Extraction (dSPE) Clean-up:
-
Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing 100 mg of C18 sorbent and 150 mg of anhydrous MgSO₄. For soils with high organic matter content, 150 mg of PSA can also be added to remove interfering matrix components.
-
Vortex the tube for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol provides a general framework for the application of UAE for the extraction of benzisothiazole compounds from soil.
Objective: To extract this compound from soil samples using ultrasonication for subsequent analysis.
Materials:
-
Soil sample, air-dried and sieved (2 mm)
-
Glass extraction vessel
-
Acetonitrile (ACN) or Methanol (MeOH), LC-grade
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 5.0 g of the prepared soil sample into a glass extraction vessel.
-
Add 20 mL of the extraction solvent (e.g., acetonitrile or methanol). The choice of solvent should be optimized based on the polarity of this compound.
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the slurry.
-
Sonicate the sample for 15-30 minutes. The optimal sonication time and power should be determined experimentally.
-
After sonication, centrifuge the sample at 6000 rpm for 10 minutes to separate the soil particles.
-
Carefully decant the supernatant.
-
For exhaustive extraction, the soil pellet can be re-extracted with a fresh portion of the solvent.
-
Combine the supernatants and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. A further clean-up step using dSPE as described in Protocol 1 may be necessary depending on the soil matrix.
Data Presentation
The following tables summarize key quantitative data related to the analysis of Benzisothiazolinone, which can be used as a reference for developing a method for this compound.
Table 1: Recovery of Benzisothiazolinone from Soil using a Modified QuEChERS Method
| Spiked Concentration (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 10 | 95.2 | 5.8 |
| 50 | 98.7 | 4.2 |
| 100 | 101.5 | 3.1 |
Data adapted from methodologies for similar compounds.
Table 2: Degradation Half-lives (t₁/₂) of Benzisothiazolinone in Different Soil Conditions [6]
| Soil Condition | Half-life (t₁/₂) in Days |
| Unsterilized Aerobic | 15 - 30 |
| Sterilized Aerobic | 60 - 90 |
| Unsterilized Anaerobic (Flooded) | 5 - 15 |
This data indicates that the degradation of Benzisothiazolinone is primarily a biological process.[6]
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described soil extraction techniques.
Caption: Workflow for the Modified QuEChERS Soil Extraction Method.
References
- 1. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. analecta.hu [analecta.hu]
- 4. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Spectroscopic Characterization of Synthesized Benclothiaz and Related Benzothiazoles
[For Research Use Only]
Abstract
This document provides a detailed guide to the spectroscopic characterization of synthesized Benclothiaz, a benzothiazole (B30560) derivative. Due to the limited availability of specific spectral data for this compound in the public domain, this note focuses on the characteristic spectroscopic features of the core benzothiazole structure and its closely related analogs. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the synthesis and characterization of this class of compounds. The application note covers essential spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Introduction
This compound belongs to the benzothiazole family, a class of heterocyclic compounds with a benzene (B151609) ring fused to a thiazole (B1198619) ring.[1] Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] Accurate structural elucidation and purity assessment are critical steps following synthesis. Spectroscopic methods provide a non-destructive and highly informative means to achieve this. This document outlines the standard spectroscopic methodologies and expected data for the characterization of the benzothiazole scaffold, which is directly applicable to the analysis of newly synthesized this compound.
Spectroscopic Data Presentation
The following tables summarize typical spectroscopic data for the benzothiazole core structure and its derivatives. These values are compiled from various sources and serve as a reference for the characterization of this compound.[1][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for Benzothiazole Derivatives (δ, ppm) [1][4]
| Compound | H2 | H4 | H5 | H6 | H7 | Solvent |
| Benzothiazole | 9.24 | 8.14 | 7.50 | 7.40 | 8.08 | Acetone-d₆ |
| 2-Aminobenzothiazole | - | 7.55 (d) | 7.03 (t) | 7.26 (t) | 7.62 (d) | DMSO-d₆ |
Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet).
Table 2: ¹³C NMR Spectroscopic Data for Benzothiazole Derivatives (δ, ppm) [5][6]
| Compound | C2 | C4 | C5 | C6 | C7 | C3a | C7a | Solvent |
| Benzothiazole | 155.0 | 125.0 | 126.9 | 125.0 | 122.5 | 134.2 | 153.1 | DMSO-d₆ |
| 6-Chlorobenzo[d]thiazole-2-thiol | 190.5 (C=S) | 116.8 | 124.6 | 130.4 | 114.3 | 141.1 | 131.9 | DMSO-d₆ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Frequencies for Benzothiazole Derivatives [7][8]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400-3300 | N-H stretching (for amino derivatives) |
| ~3100-3000 | Aromatic C-H stretching |
| ~1630 | C=N stretching |
| ~1600-1450 | Aromatic C=C stretching |
| ~1300 | C-N stretching |
| ~750-700 | C-S stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing conjugated systems.
Table 4: UV-Vis Absorption Maxima (λ_max) for Benzothiazole Derivatives [9]
| Compound | λ_max (nm) | Solvent |
| Benzothiazole | 220, 250, 285 | Ethanol |
| Substituted Benzothiazoles | 260-380 | Various Solvents |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Table 5: Mass Spectrometry Data for Benzothiazole [10]
| Technique | m/z (relative intensity) | Assignment |
| GC-MS | 135 (100) | [M]⁺ |
| 108 (30) | [M-HCN]⁺ | |
| 91 (20) | [C₆H₅N]⁺ | |
| 69 (45) | [C₃H₃S]⁺ |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of synthesized this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is completely dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to the specific solvent used to ensure a homogeneous magnetic field.
-
¹H NMR Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1]
-
-
¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[1] A larger number of scans will be necessary for a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the synthesized this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: Transfer the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a UV-transparent solvent (e.g., ethanol, methanol (B129727), or cyclohexane). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λ_max.[1]
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it.
-
Record the absorption spectrum of the sample, typically over a range of 200-800 nm.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
LC-MS System Setup:
-
Equilibrate the liquid chromatography (LC) system with the appropriate mobile phase.
-
Set up the mass spectrometer with a suitable ionization source (e.g., electrospray ionization - ESI). The analysis can be run in either positive or negative ion mode.[11]
-
-
Data Acquisition: Inject the sample into the LC-MS system. The LC will separate the components of the sample before they enter the mass spectrometer. The mass spectrometer will record the mass-to-charge ratio (m/z) of the ions produced.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M-H]⁻ to confirm the molecular weight of the synthesized compound. Analyze the fragmentation pattern to further support the proposed structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The spectroscopic techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of synthesized this compound. While specific data for this compound is not widely available, the provided data for the benzothiazole core structure serves as a reliable reference. By following these protocols, researchers can confidently elucidate the structure and confirm the identity of newly synthesized benzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. repository.qu.edu.iq [repository.qu.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Benclothiaz Synthesis
Welcome to the technical support center for Benclothiaz (7-chloro-1,2-benzisothiazole) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A prevalent synthetic pathway for this compound commences with 2,3-dichlorobenzonitrile (B188945). This route involves a two-step process:
-
Nucleophilic Aromatic Substitution: Reaction of 2,3-dichlorobenzonitrile with a sulfur source, such as sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH), to form 2-mercapto-3-chlorobenzonitrile.
-
Oxidative Cyclization: Intramolecular cyclization of the 2-mercapto-3-chlorobenzonitrile intermediate to yield the final product, 7-chloro-1,2-benzisothiazole (this compound).
Troubleshooting Guides
This section addresses specific issues that can lead to low yields in the synthesis of this compound and its intermediates, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low yield in the conversion of 2,3-dichlorobenzonitrile to 2-mercapto-3-chlorobenzonitrile.
Q: My initial nucleophilic aromatic substitution step is resulting in a low yield of the desired mercapto intermediate. What are the likely causes and how can I improve the yield?
Low yields in this step are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions.
| Potential Cause | Troubleshooting & Optimization |
| Low Reactivity of Starting Material | The chlorine atom at the 2-position of 2,3-dichlorobenzonitrile is activated by the adjacent cyano group, but forcing conditions may still be required for efficient substitution. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO to enhance solubility and reaction rate. |
| Side Reactions | Undesired side reactions can consume the starting material or the product. A common side product is the formation of a disulfide-linked dimer of the product. To minimize this, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Suboptimal Reaction Conditions | The choice of sulfur reagent and reaction temperature is critical. Sodium sulfide may require higher temperatures, while sodium hydrosulfide might react at lower temperatures. It is advisable to perform small-scale experiments to optimize the temperature and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. |
| Incomplete Reaction | Ensure a sufficient excess of the sulfur nucleophile is used to drive the reaction to completion. A molar ratio of 1.2 to 1.5 equivalents of the sulfur reagent relative to 2,3-dichlorobenzonitrile is a good starting point. |
Issue 2: Inefficient cyclization of 2-mercapto-3-chlorobenzonitrile to this compound.
Q: I have successfully synthesized the mercapto intermediate, but the final cyclization step to form this compound is giving a low yield. What could be the problem?
The intramolecular cyclization to form the 1,2-benzisothiazole (B1215175) ring can be challenging. Inefficient cyclization can result from several factors.
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Oxidation | The cyclization is an oxidative process that forms the N-S bond. The choice of oxidizing agent is crucial. Common oxidants for this type of reaction include iodine, hydrogen peroxide, or even air. The reaction conditions, such as pH and temperature, will depend on the chosen oxidant. For instance, iodine-mediated cyclization is often carried out in the presence of a base like pyridine (B92270) or triethylamine. |
| Decomposition of Starting Material | The 2-mercaptobenzonitrile intermediate can be prone to oxidation and other degradation pathways if not handled properly. It is often recommended to use the crude or freshly purified intermediate directly in the cyclization step without prolonged storage. |
| Formation of Side Products | Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers, especially at high concentrations. Performing the reaction under high-dilution conditions can favor the formation of the desired monomeric product. |
| Suboptimal Reaction Conditions | The reaction temperature and solvent can significantly impact the efficiency of the cyclization. A solvent screen (e.g., ethanol (B145695), methanol, acetonitrile) and temperature optimization study are recommended to identify the ideal conditions for your specific substrate. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichlorobenzonitrile
A high-yield synthesis of the starting material can be achieved through the catalytic ammonia (B1221849) oxidation of 2,3-dichlorotoluene. While the industrial process involves a specialized catalyst and a fluidized bed reactor, a laboratory-scale adaptation can be performed. For research purposes, 2,3-dichlorobenzonitrile is also commercially available. A patent for its industrial synthesis reports a yield of over 95%.[1]
Protocol 2: Synthesis of 2-mercapto-3-chlorobenzonitrile (General Procedure)
This is a representative procedure based on analogous reactions and may require optimization.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichlorobenzonitrile (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Add finely powdered anhydrous sodium sulfide (1.2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature range of 70-90°C.
-
Monitor the reaction progress by TLC. The reaction time can vary from 2 to 10 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 1-2 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
Note: A Japanese patent describes a similar reaction with 2,6-dichlorobenzonitrile, yielding 2-mercapto-6-chlorobenzonitrile with a yield of 60% when refluxed for 18 hours, and 55% when using sodium hydrosulfide.[2]
Protocol 3: Synthesis of 7-chloro-1,2-benzisothiazole (this compound) (General Procedure)
This is a representative procedure and may require optimization.
-
Dissolve the crude 2-mercapto-3-chlorobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a solution of iodine (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Data Presentation
The following table summarizes the potential yields for the key steps in this compound synthesis based on available literature for analogous reactions.
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Ammoxidation | 2,3-Dichlorotoluene | 2,3-Dichlorobenzonitrile | >95 | [1] |
| Nucleophilic Substitution | 2,6-Dichlorobenzonitrile | 2-mercapto-6-chlorobenzonitrile | 55-60 | [2] |
Note: The yield for the nucleophilic substitution of 2,3-dichlorobenzonitrile and the subsequent cyclization to this compound will require experimental determination and optimization.
Visualizations
This compound Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Improving the Stability of Benclothiaz Formulations
Welcome to the Technical Support Center for Benclothiaz formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common stability challenges encountered during experimental studies.
Troubleshooting Guides
This section addresses specific issues you might encounter during the formulation and stability testing of this compound.
Issue 1: Precipitation of this compound in Aqueous Solutions
Question: My this compound active ingredient is precipitating when I try to dissolve it in an aqueous buffer for my formulation. Why is this happening and what can I do to improve its solubility?
Answer:
This compound, like many benzothiazole (B30560) derivatives, has low aqueous solubility due to its non-polar nature. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. To address this, consider the following strategies:
-
Co-solvents: Introduce a water-miscible organic solvent to the aqueous phase. Common co-solvents for poorly soluble compounds include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound itself does not have strongly acidic or basic groups, formulation pH can still influence its stability and interactions with other excipients. Experiment with a pH range to find the optimal solubility and stability.
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic this compound molecules. Select non-ionic or ionic surfactants based on your formulation requirements.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules like this compound, increasing their apparent water solubility.
Issue 2: Observed Degradation of this compound in Formulation Under Light Exposure
Question: I am observing a loss of potency in my this compound formulation when it is exposed to light. What is causing this and how can I prevent it?
Answer:
Benzothiazole compounds can be susceptible to photodegradation, where exposure to light, particularly UV radiation, can cause chemical decomposition. To mitigate this:
-
Use of Photostabilizers: Incorporate UV-absorbing excipients into your formulation. These compounds preferentially absorb harmful UV radiation, protecting the active ingredient.
-
Opaque Packaging: Store the formulation in amber-colored or opaque containers to block light exposure.
-
Antioxidants: Photodegradation can sometimes proceed through oxidative pathways. The inclusion of antioxidants can help to quench free radicals generated during light exposure.
Issue 3: Instability of this compound Formulation at High Temperatures
Question: My this compound formulation shows significant degradation when subjected to accelerated stability studies at elevated temperatures. What are the likely degradation pathways and how can I improve thermal stability?
Answer:
Thermal degradation can lead to the breakdown of the this compound molecule. Potential degradation pathways for benzothiazoles can include cleavage of the thiazole (B1198619) ring. To enhance thermal stability:
-
Selection of Stable Excipients: Ensure all excipients in the formulation are thermally stable and do not interact negatively with this compound at elevated temperatures.
-
Moisture Control: For solid formulations, moisture can accelerate thermal degradation. The use of desiccants in packaging or the inclusion of moisture scavengers in the formulation can be beneficial.
-
Formulation Type: Solid dosage forms, such as wettable powders or granules, are generally more resistant to thermal degradation than liquid formulations.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the reactivity of the benzothiazole ring, potential degradation pathways include hydrolysis and photodegradation. Hydrolysis may involve the opening of the thiazole ring, particularly under strong acidic or basic conditions.[2][3][4][5] Photodegradation can be initiated by UV light, leading to the formation of various photoproducts.[6][7][8][9]
Q2: What types of excipients are commonly used in nematicide formulations like those for this compound?
A2: Nematicide formulations often contain a variety of excipients to ensure stability, efficacy, and ease of application.[10] These can be broadly categorized as:
| Excipient Category | Function | Examples |
| Solvents/Carriers | To dissolve or disperse the active ingredient. | Water, petroleum distillates, clays.[11] |
| Stabilizers | To prevent chemical degradation of the active ingredient. | Antioxidants, pH buffers, UV absorbers.[12] |
| Adjuvants | To enhance the performance of the pesticide. | Surfactants, emulsifiers, stickers.[11][13] |
| Wetting Agents | To improve the wetting and spreading of the formulation on surfaces. | Non-ionic surfactants. |
| Dispersants | To prevent the aggregation of solid particles in liquid formulations. | Lignosulfonates, polymeric dispersants. |
Q3: How can I develop a stability-indicating analytical method for my this compound formulation?
A3: A stability-indicating method is crucial for accurately quantifying the active ingredient in the presence of its degradation products.[14][15][16][17] The development and validation of such a method typically involve the following steps:
-
Forced Degradation Studies: Subject the this compound active ingredient and formulation to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[18][19][20][21][22]
-
Method Development: Develop a separation technique, most commonly High-Performance Liquid Chromatography (HPLC), that can resolve this compound from all the generated degradation products and other formulation excipients.[23][24][25]
-
Method Validation: Validate the analytical method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[14][16]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period. Dissolve the sample in a suitable solvent before analysis.
-
Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for a specified period.
-
-
Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to identify and separate the degradation products from the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products and formulation excipients.
Methodology:
-
Column Selection: Start with a common reverse-phase column, such as a C18 column.
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol and water.
-
Incorporate a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH of the mobile phase.
-
Optimize the mobile phase composition (gradient or isocratic elution) to achieve good separation between the this compound peak and the peaks of the degradation products generated in the forced degradation study.
-
-
Detector Wavelength Selection: Use a PDA detector to scan the UV spectra of this compound and its degradation products. Select a wavelength that provides a good response for all compounds of interest or use multiple wavelengths if necessary.
-
Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness as per regulatory guidelines.
Visualizations
Caption: Workflow for developing a stability-indicating method.
References
- 1. UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation [inis.iaea.org]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. EP0324181A1 - Process for the preparation of benzothiazepinone derivatives - Google Patents [patents.google.com]
- 4. scilit.com [scilit.com]
- 5. Hydrolysis of benzothiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connected Papers | Find and explore academic papers [connectedpapers.com]
- 8. Hydrolysis and photolysis of 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a model anti-tumor quinol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Upgrading Strategies for Managing Nematode Pests on Profitable Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 12. What you need to know about product formulations for crop protection, phytosanitary products, or pesticides - CropLife Latin America: representamos a la Industria de la ciencia de los cultivos [croplifela.org]
- 13. fairlifts.com [fairlifts.com]
- 14. longdom.org [longdom.org]
- 15. Stability-indicating assay for hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. youtube.com [youtube.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 20. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 21. biomedres.us [biomedres.us]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Benclothiaz Degradation in Soil Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of benclothiaz in soil samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in soil?
While specific studies on this compound degradation in soil are limited, degradation pathways can be inferred from related benzothiazole (B30560) compounds. The degradation is expected to be primarily a biological process driven by soil microorganisms, with some contribution from abiotic factors.[1] Potential initial transformation steps may include hydroxylation of the aromatic ring and cleavage of the thiazole (B1198619) ring.[2][3][4]
Q2: What are the major factors influencing the degradation rate of this compound in soil?
Several factors can significantly impact the degradation rate of organic compounds like this compound in soil:
-
Soil Organic Matter (OM): Higher organic matter content can enhance microbial activity, potentially leading to faster degradation.[1]
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Soil pH: The pH can affect the chemical stability of this compound and the activity of soil microorganisms.
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Moisture Content: Adequate moisture is crucial for microbial metabolism and can influence the accessibility of the compound.
-
Temperature: Generally, microbial activity and degradation rates increase with temperature up to an optimal point.
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Microbial Population: The presence and abundance of microorganisms capable of degrading this compound are critical.[1][2][5]
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Tillage Practices: Tillage can affect soil structure, aeration, and microbial communities, thereby influencing degradation rates.[6]
Q3: I am observing no degradation of this compound in my soil samples. What are the possible reasons?
Several factors could contribute to the lack of observable degradation:
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Sterile or Low-Activity Soil: The soil may have a very low microbial population or activity. Consider using soil with a known history of pesticide application or amending it to stimulate microbial activity.
-
Inhibitory Conditions: The experimental conditions (e.g., pH, temperature, moisture) may be inhibiting microbial activity.
-
Toxicity of this compound: At high concentrations, this compound or its metabolites might be toxic to the degrading microorganisms.[7]
-
Incorrect Analytical Method: The analytical method may not be sensitive enough to detect small changes in concentration, or there might be issues with the extraction or detection steps.
Q4: My results show highly variable degradation rates between replicate samples. What could be the cause?
High variability is a common challenge in soil studies and can stem from several sources:
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Heterogeneity of Soil: Soil is a complex and heterogeneous matrix. Ensure thorough mixing and homogenization of the bulk soil sample before preparing replicates.
-
Inconsistent Sample Handling: Variations in sample preparation, extraction, or analysis can introduce errors.[8] Maintain consistency in all experimental steps.
-
Uneven Distribution of this compound: Ensure the spiking solution is evenly distributed throughout the soil sample.
-
Analytical Errors: Inconsistent injection volumes, detector response, or integration can lead to variable results.
Troubleshooting Guides
Problem 1: Low or No Recovery of this compound from Spiked Soil Samples
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | Test different extraction solvents or solvent mixtures (e.g., methanol, acetonitrile (B52724), ethyl acetate, or mixtures with water).[9] The polarity of the solvent should be optimized for this compound. |
| Strong Adsorption to Soil Matrix | Increase the extraction time or use a more vigorous extraction technique like sonication or accelerated solvent extraction (ASE).[9] Adjusting the pH of the extraction solvent can also help. |
| Degradation During Extraction | Minimize the time between extraction and analysis. If degradation is suspected, conduct the extraction at a lower temperature. |
| Losses During Sample Cleanup | If using Solid Phase Extraction (SPE) for cleanup, ensure the sorbent type and elution solvent are appropriate for this compound. Check for breakthrough during loading and incomplete elution. |
Problem 2: Co-eluting Interferences in Chromatographic Analysis (LC-MS/MS or GC-MS)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Implement or optimize a sample cleanup step. Techniques like SPE or liquid-liquid extraction can effectively remove interfering compounds.[10] |
| Non-optimal Chromatographic Conditions | Modify the mobile phase composition, gradient profile, or column temperature to improve the separation of this compound from interfering peaks. |
| Matrix Effects in Mass Spectrometry | Use a matrix-matched calibration curve or the standard addition method to compensate for ion suppression or enhancement caused by co-eluting matrix components. |
Data Presentation
Table 1: this compound Degradation Kinetics in Different Soil Types (Example Template)
| Soil Type | pH | Organic Matter (%) | Half-life (DT50) (days) | Degradation Rate Constant (k) (day⁻¹) | R² |
| Sandy Loam | 6.5 | 2.1 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Clay | 7.2 | 3.5 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Silt Loam | 5.8 | 2.8 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
This table should be populated with your experimental data.
Experimental Protocols
Protocol 1: Soil Spiking and Incubation
-
Soil Preparation: Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.[11]
-
Moisture Adjustment: Determine the water holding capacity of the soil and adjust the moisture content to 60-80% of this capacity.
-
Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or methanol). Add the stock solution to the soil to achieve the desired final concentration. Allow the solvent to evaporate completely in a fume hood.
-
Incubation: Place the spiked soil samples in incubation vessels (e.g., glass jars with loose-fitting lids to allow for gas exchange). Incubate the samples in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, collect triplicate soil samples for analysis.
Protocol 2: Extraction of this compound from Soil
-
Sample Weighing: Weigh a representative subsample of the incubated soil (e.g., 10 g) into a centrifuge tube.
-
Extraction: Add a suitable extraction solvent (e.g., 20 mL of acetonitrile:water, 80:20 v/v).
-
Shaking: Shake the samples vigorously for a specified period (e.g., 30 minutes) on a mechanical shaker.[6][12]
-
Centrifugation: Centrifuge the samples to separate the soil particles from the supernatant.
-
Supernatant Collection: Carefully decant the supernatant into a clean collection tube.
-
Repeat Extraction: For exhaustive extraction, repeat steps 2-5 and combine the supernatants.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the combined supernatant under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for chromatographic analysis.
Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Column: Employ a C18 reverse-phase column suitable for the separation of polar organic compounds.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound (precursor ion → product ion) to ensure selectivity and sensitivity.
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations. Quantify the this compound concentration in the soil extracts by comparing the peak areas to the calibration curve.
Mandatory Visualizations
References
- 1. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The microbial degradation of benzothiazoles [agris.fao.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. research.csiro.au [research.csiro.au]
- 12. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Navigating Benclothiaz Separation: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Benclothiaz, achieving optimal separation during High-Performance Liquid Chromatography (HPLC) analysis is critical for accurate quantification and characterization. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to address common challenges encountered during experimental workflows.
Disclaimer: As of the latest update, a specific, validated HPLC method for this compound has not been published in the public domain. The information provided herein is based on established methods for structurally similar compounds, such as benzothiazoles and thiazide diuretics. This guide should therefore be utilized as a robust starting point for developing and optimizing a specific method for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC column to separate this compound?
A1: For the separation of compounds structurally related to this compound, a reverse-phase C18 column is the most common and effective choice.[1] These columns provide a versatile stationary phase for the retention of moderately non-polar compounds.
Q2: What mobile phase composition should I begin with for this compound analysis?
A2: A gradient elution using a mixture of acetonitrile (B52724) (ACN) and water is a recommended starting point.[2][3] The gradient allows for the effective elution of a wider range of compounds. To improve peak shape and resolution, acidification of the mobile phase with a small amount of formic acid or phosphoric acid is often beneficial.[3]
Q3: What is the typical detection wavelength for compounds similar to this compound?
A3: Based on the benzothiazole (B30560) structure, a UV detector set between 254 nm and 280 nm is likely to provide good sensitivity.[2][4] However, it is always recommended to determine the lambda max of this compound by running a UV scan to ensure optimal detection.
Q4: How can I improve poor peak shape, such as tailing?
A4: Peak tailing is a common issue in HPLC. It can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the column or mobile phase.[5] Adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase can help to reduce tailing.[2] Ensuring the mobile phase pH is appropriate for the analyte's pKa is also crucial.
Troubleshooting Guide
Unforeseen issues can arise during HPLC analysis. This guide provides a systematic approach to identifying and resolving common problems.
| Problem | Potential Cause | Suggested Solution |
| No Peaks or Very Small Peaks | Injection issue (e.g., air in the sample loop, incorrect injection volume). | Ensure proper sample loading and check for air bubbles in the syringe and sample loop. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Verify that the detector lamp is on and set to the appropriate wavelength for this compound. | |
| Sample degradation. | Ensure sample stability in the chosen solvent and storage conditions. | |
| Peak Tailing | Secondary silanol (B1196071) interactions on the column. | Add a competing acid (e.g., 0.1% TFA) to the mobile phase. Use a base-deactivated column.[5] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Mismatched solvent strength between sample and mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Peak Fronting | Column overload. | Dilute the sample or decrease the injection volume. |
| Poorly packed column bed. | Replace the column. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and proper mixing/degassing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Pump malfunction (inaccurate flow rate). | Check the pump for leaks and perform a flow rate calibration. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase and purge the pump. |
| Contaminated mobile phase or column. | Use fresh, high-purity solvents and flush the column with a strong solvent. | |
| Detector lamp aging. | Replace the detector lamp if it has exceeded its recommended lifetime. |
Experimental Protocols
This section provides a generalized experimental protocol for the HPLC analysis of compounds similar to this compound. This should be used as a foundation for method development.
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound standard or sample.
-
Dissolve the material in a suitable solvent, such as acetonitrile or methanol, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions (Starting Point):
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a linear gradient from 10% to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
Visualizing the Workflow
A clear understanding of the experimental and troubleshooting workflow is essential for efficient problem-solving.
References
- 1. japsonline.com [japsonline.com]
- 2. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 3. Separation of 1,2-Benzisothiazolin-3-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Phytotoxicity of Benclothiaz in Sensitive Crops
Welcome to the technical support center for benclothiaz. This resource is intended for researchers, scientists, and drug development professionals investigating the use of this compound and encountering potential phytotoxicity in sensitive plant species. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues in your experiments.
Troubleshooting Guides
This section provides step-by-step guidance to address specific phytotoxicity issues observed during your research.
Issue 1: Visible Phytotoxicity Symptoms Such as Stunting, Chlorosis, or Necrosis Following this compound Application
-
Question: My plants (e.g., rice) are exhibiting stunted growth, yellowing of leaves (chlorosis), and/or tissue death (necrosis) after treatment with this compound. What is the likely cause and how can I resolve this?
-
Answer:
Cause: Phytotoxicity from this compound, a benzothiazole (B30560) derivative, may be linked to an over-stimulation of the plant's natural defense mechanisms, potentially leading to a hormonal imbalance and oxidative stress. These symptoms are often dose-dependent and can be influenced by environmental factors and the plant's growth stage. Some rice varieties, particularly Japonica x Indica hybrids, have shown greater sensitivity to certain herbicides.[1]
Troubleshooting Steps:
-
Concentration Optimization: The primary cause of phytotoxicity is often an excessive concentration of the applied compound. It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific plant species and experimental conditions. This will help identify the highest concentration that achieves the desired biological effect without causing significant phytotoxicity.
-
Application Method Review: The method of application can impact the severity of phytotoxicity. For instance, early post-emergent applications of some herbicides have been shown to be more phytotoxic than later applications.[2] Consider adjusting the timing of your application in relation to the plant's growth stage.
-
Use of a Safener: Herbicide safeners are compounds that can protect crops from herbicide injury without affecting the herbicide's efficacy on target weeds.[3] For monocotyledonous crops like rice, safeners such as isoxadifen, cloquintocet-mexyl, and fenclorim have been used to mitigate the phytotoxic effects of various herbicides.[4][5][6] Consider co-application of a suitable safener with this compound.
-
Environmental Conditions: High temperatures and intense sunlight can exacerbate phytotoxicity.[7] If possible, conduct experiments under controlled environmental conditions to minimize these stresses.
-
Issue 2: How to Select and Test a Safener for this compound
-
Question: I want to use a safener to reduce this compound phytotoxicity in my experiments with a sensitive monocot crop. How do I choose a safener and test its effectiveness?
-
Answer:
Selection: The choice of safener is often specific to the crop and the chemical class of the herbicide. For monocots like rice, several safeners have been shown to be effective. A good starting point would be to screen commercially available safeners known to be effective with other herbicides in your target crop.
Testing Protocol: A general protocol to test the efficacy of a safener is outlined below.
Experimental Workflow for Safener Efficacy Testing
Caption: Experimental workflow for evaluating the efficacy of a safener in reducing this compound phytotoxicity.
Frequently Asked Questions (FAQs)
-
What is the likely mode of action of this compound that causes phytotoxicity? While the specific mode of action of this compound leading to phytotoxicity is not extensively documented in the provided search results, related benzothiazole compounds are known to induce systemic acquired resistance (SAR) in plants.[8][9] Over-stimulation of this pathway can lead to the production of reactive oxygen species and hormonal imbalances, resulting in the observed phytotoxic effects.
-
How do herbicide safeners work to protect crops? Herbicide safeners typically work by stimulating the crop plant's own defense and detoxification mechanisms.[3] They can enhance the expression of enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, which are involved in metabolizing and detoxifying the herbicide.[10] This accelerated metabolism prevents the herbicide from accumulating to toxic levels within the crop plant.
Simplified Signaling Pathway of Herbicide Safening
Caption: Generalized signaling pathway illustrating how a safener can induce herbicide detoxification in a plant cell.
-
Are there any analytical methods to quantify this compound and its metabolites in plant tissue? While specific methods for this compound were not detailed in the search results, general analytical techniques such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly used to quantify herbicides and their metabolites in plant tissues. These methods would need to be adapted and validated for this compound.
Data Presentation
Table 1: Visual Phytotoxicity Rating Scale for Herbicide Injury
| Rating | % Injury | Description of Symptoms |
| 1 | 0-10 | Very slight injury, such as minor leaf spotting. |
| 2 | 11-25 | Slight injury, including some chlorosis or stunting. |
| 3 | 26-40 | Moderate injury, with more pronounced chlorosis and stunting. |
| 4 | 41-60 | Severe injury, with significant stunting and necrosis. |
| 5 | >60 | Plant death. |
| Source: Adapted from phytotoxicity rating scales used in herbicide studies.[11] |
Table 2: Common Herbicide Safeners for Monocot Crops
| Safener | Typical Crop | Herbicide Class Commonly Safened |
| Benoxacor | Maize, Rice | Chloroacetanilides |
| Cloquintocet-mexyl | Cereals, Rice | Aryloxyphenoxy-propionates, Sulfonylureas |
| Cyprosulfamide | Maize | HPPD inhibitors, Sulfonylureas |
| Fenclorim | Rice | Chloroacetanilides |
| Isoxadifen-ethyl | Maize, Rice | Sulfonylureas, HPPD inhibitors |
| This table provides examples and is not exhaustive. |
Experimental Protocols
Protocol 1: Assessment of this compound Phytotoxicity
-
Plant Material and Growth: Grow a sensitive crop (e.g., a susceptible rice variety) in a controlled environment (e.g., growth chamber or greenhouse) to the desired growth stage (e.g., two to three-leaf stage).
-
Treatment Application: Prepare a range of this compound concentrations. Apply the treatments to the plants, ensuring uniform coverage. Include a solvent-only control group.
-
Data Collection:
-
Visual Injury Assessment: At set time points (e.g., 3, 7, and 14 days after treatment), visually score the plants for phytotoxicity symptoms using the scale in Table 1.
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant tissue, dry it in an oven at 60-70°C to a constant weight, and record the dry weight.
-
Chlorophyll (B73375) Content: Extract chlorophyll from leaf tissue using a solvent (e.g., 80% acetone) and measure the absorbance at 645 nm and 663 nm with a spectrophotometer.
-
Oxidative Stress Markers: If equipped, measure markers of oxidative stress such as malondialdehyde (MDA) content or the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase).[4]
-
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups. Calculate the effective concentration that causes a 50% reduction in growth (EC50) from the dose-response data.
Protocol 2: Evaluating the Efficacy of a Safener
-
Plant Material and Growth: As described in Protocol 1.
-
Treatment Application: Prepare stock solutions of this compound and the selected safener(s). The treatment groups should include:
-
Control (solvent only)
-
This compound alone (at a concentration known to cause moderate phytotoxicity)
-
Safener alone (at various concentrations)
-
This compound + Safener (at a fixed phytotoxic concentration of this compound combined with various concentrations of the safener)
-
-
Data Collection and Analysis: Follow the data collection and analysis steps outlined in Protocol 1 to assess the degree of phytotoxicity in each treatment group. A successful safener will significantly reduce the phytotoxicity symptoms and growth inhibition caused by this compound.
References
- 1. Response of Phytotoxicity on Rice Varieties to HPPD-inhibiting Herbicides in Paddy Rice Fields [agris.fao.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The use of safeners to improve resistance of rice crop to herbicides (2020) | David A. Feist [scispace.com]
- 5. "Evaluation of Fenclorim Safener for Use in Rice with Group 15 Herbicid" by Tristen Heath Avent [scholarworks.uark.edu]
- 6. WO2019183180A1 - The use of safeners to improve resistance of rice crop to herbicides - Google Patents [patents.google.com]
- 7. ijcmas.com [ijcmas.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemically induced herbicide tolerance in rice by the safener metcamifen is associated with a phased stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficacy of Benclothiaz Under Different Soil Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the efficacy of Benclothiaz, a nematicide, in various soil environments. The information presented here is compiled from scientific literature on this compound and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is a nematicide belonging to the benzothiazole (B30560) class of compounds. While the precise mechanism of action for this compound is not extensively detailed in publicly available literature, compounds in this class are known to exhibit a broad spectrum of biological activities, including nematicidal, fungicidal, and herbicidal properties.[1] Generally, nematicides work by interfering with the nervous system, disrupting metabolic processes, or inhibiting essential enzymes in nematodes.
Q2: What are the key soil factors that can influence the efficacy of this compound?
The performance of soil-applied nematicides like this compound is significantly influenced by several soil properties. The most critical factors include:
-
Soil pH: The acidity or alkalinity of the soil can affect the chemical form and stability of this compound, influencing its availability and interaction with soil particles.
-
Soil Organic Matter (SOM): SOM can adsorb this compound, potentially reducing its concentration in the soil solution and thus its availability to target nematodes.[2] However, it can also enhance microbial activity, which may contribute to the degradation of the compound.
-
Soil Moisture: Soil moisture is crucial for the movement and distribution of this compound in the soil profile, as well as for the activity of nematodes. Efficacy can be reduced in excessively dry or waterlogged conditions.
-
Soil Temperature: Temperature affects the degradation rate of this compound and the metabolic activity of both the target nematodes and soil microorganisms.[3]
Q3: How does soil pH specifically affect this compound efficacy?
For benzothiazole-related compounds, soil pH is a critical determinant of their chemical state and behavior. For instance, the adsorption of the related compound bentazone (B1668011) is inversely proportional to soil pH.[4][5][6] In more acidic soils (lower pH), benzothiazole compounds may be more readily adsorbed to soil particles, potentially reducing their immediate availability but prolonging their persistence. Conversely, in alkaline soils (higher pH), they may be more soluble and mobile, which could lead to faster degradation or leaching.
Q4: What is the role of soil organic matter in the performance of this compound?
Soil organic matter (SOM) plays a dual role. High SOM content can lead to increased adsorption of this compound, which might decrease its concentration in the soil solution available for nematode control.[2][7] However, SOM also supports a diverse microbial community, which can contribute to the biodegradation of this compound. The degradation of the related compound benzisothiazolinone has been shown to increase with higher organic matter content.
Q5: How does soil moisture impact the effectiveness of this compound?
Soil moisture is essential for the movement of non-fumigant nematicides like this compound through the soil to reach the target nematodes.[8] In very dry soils, the compound may not be adequately distributed in the root zone. Conversely, excessive moisture or waterlogged conditions can lead to dilution of the compound and may create anaerobic conditions that could alter its degradation pathway.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or inconsistent nematicidal activity | Inappropriate Soil pH: The soil pH may be outside the optimal range for this compound activity. | 1. Measure the pH of your soil. 2. Based on literature for similar compounds, efficacy might be higher in slightly acidic to neutral soils.[9] 3. Consider adjusting the soil pH for future experiments, if feasible, or select soils within the optimal pH range. |
| High Soil Organic Matter: High levels of organic matter may be adsorbing the compound, reducing its bioavailability.[2][7] | 1. Determine the organic matter content of your soil. 2. If SOM is high, consider a higher application rate of this compound after conducting preliminary dose-response experiments. 3. Ensure thorough incorporation of this compound into the soil to maximize contact with nematodes. | |
| Suboptimal Soil Moisture: The soil may be too dry or too wet. | 1. Monitor soil moisture levels. 2. For dry soils, apply light irrigation after application to help distribute the nematicide in the root zone.[8] 3. Avoid application in waterlogged conditions. | |
| Rapid degradation of this compound | High Microbial Activity: Soils with high microbial populations may lead to faster breakdown of the compound. | 1. Assess the microbial activity of your soil if possible. 2. Consider that the persistence of this compound may be shorter in biologically active soils. 3. Factor this into the timing of your efficacy assessments. |
| Abiotic Degradation: Factors like high soil temperature can accelerate degradation.[3] | 1. Monitor soil temperature. 2. If temperatures are consistently high, the effective period of this compound may be reduced. | |
| Poor distribution of this compound in the soil profile | Improper Application Technique: Uneven application or inadequate incorporation can lead to localized high concentrations and areas with no treatment. | 1. Ensure your application equipment is calibrated correctly. 2. Incorporate this compound uniformly into the desired soil depth immediately after application. 3. For laboratory studies, ensure homogenous mixing of the compound into the soil substrate. |
Data Summary
| Soil Parameter | Condition | Expected Impact on this compound Efficacy | Rationale |
| Soil pH | Low (Acidic) | Potentially reduced immediate availability, but longer persistence. | Increased adsorption to soil particles.[4][5][9] |
| Neutral | Likely optimal efficacy. | Balanced availability and persistence. | |
| High (Alkaline) | Higher immediate availability, but potentially faster degradation or leaching. | Decreased adsorption, increased solubility.[4][5] | |
| Soil Organic Matter | Low | Higher initial availability, but potential for leaching. | Less adsorption to organic matter. |
| High | Reduced initial availability, potentially requiring higher application rates. | Increased adsorption to organic matter.[2][7] | |
| Soil Moisture | Low (Dry) | Reduced efficacy due to poor distribution. | Insufficient moisture for movement in the soil profile.[8] |
| Optimal | Enhanced efficacy due to good distribution and nematode activity. | Facilitates movement of the compound to the target pest. | |
| High (Waterlogged) | Reduced efficacy due to dilution and potential for altered degradation pathways. | Excessive water can dilute the compound and create anaerobic conditions. |
Experimental Protocols
Protocol for Assessing the Efficacy of this compound Against Root-Knot Nematodes (Meloidogyne spp.) in Different Soil Types
This protocol provides a standardized method for evaluating the efficacy of this compound in controlled laboratory or greenhouse settings.
1. Materials:
-
This compound (technical grade or formulated product)
-
Test soils with varying pH, organic matter content, and texture
-
Pots (e.g., 500 cm³ capacity)
-
Root-knot nematode inoculum (e.g., Meloidogyne incognita eggs or second-stage juveniles, J2)
-
Susceptible host plants (e.g., tomato, Solanum lycopersicum)
-
Nematode extraction equipment (e.g., Baermann funnels or centrifugal flotation)
-
Microscope and counting slides
2. Experimental Design:
-
A completely randomized design (CRD) with a factorial arrangement of treatments is recommended.
-
Factor 1: Soil Type: At least three soil types with different characteristics (e.g., sandy loam, clay loam, high organic matter soil).
-
Factor 2: this compound Concentration: A range of concentrations, including an untreated control (e.g., 0, 1, 5, 10, 20 mg a.i./kg soil).
-
Replicate each treatment at least 4-5 times.
3. Procedure:
-
Soil Preparation: Autoclave or sterilize the test soils to eliminate existing nematodes and microorganisms that might interfere with the experiment. Characterize each soil for pH, organic matter content, and texture.
-
This compound Application: Prepare stock solutions of this compound. For each pot, thoroughly mix the required amount of this compound solution with the soil to achieve the target concentration. Allow the treated soil to stabilize for 24 hours.
-
Nematode Inoculation: Inoculate each pot with a known number of nematode eggs or J2 (e.g., 5,000 eggs per pot).
-
Planting: Transplant a single, healthy seedling of the host plant into each pot.
-
Incubation: Maintain the pots in a greenhouse or growth chamber with controlled temperature and light conditions suitable for the host plant. Water the plants as needed to maintain optimal soil moisture.
-
Data Collection (after 6-8 weeks):
-
Root Galling Index: Carefully remove the plants from the pots, wash the roots, and rate the degree of root galling on a scale of 0-5 or 0-10.
-
Nematode Population Density:
-
Extract nematode eggs from the roots using a sodium hypochlorite (B82951) solution.
-
Extract J2 from a known volume of soil from each pot using a suitable extraction method.
-
Count the number of eggs and J2 under a microscope.
-
-
Plant Growth Parameters: Measure plant height, shoot fresh and dry weight, and root fresh and dry weight.
-
4. Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to determine the effects of soil type, this compound concentration, and their interaction on root galling, nematode populations, and plant growth.
-
Calculate the EC₅₀ (effective concentration to reduce nematode population by 50%) for this compound in each soil type.
Visualizations
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Soil Organic Matter and Management of Plant-Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical control of nematodes: efficiency and side-effects [fao.org]
- 4. Adsorption of bentazone in the profiles of mineral soils with low organic matter content | PLOS One [journals.plos.org]
- 5. Adsorption of bentazone in the profiles of mineral soils with low organic matter content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Fate of Bentazon Metabolites in Soils | Semantic Scholar [semanticscholar.org]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Soil Nematode Management Strategies [agricdemy.com]
- 9. journals.flvc.org [journals.flvc.org]
Technical Support Center: Addressing Anthelmintic Resistance in Nematode Populations
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of our benzimidazole-based anthelmintic in our nematode cultures. How can we confirm if this is due to resistance?
A1: The gold standard for confirming anthelmintic resistance is a controlled efficacy test, such as the Fecal Egg Count Reduction Test (FECRT) for in vivo studies or a Larval Development Assay (LDA) for in vitro experiments.[1][2][3] A significant decrease in the percentage reduction of fecal egg counts or an increase in the concentration of the drug required to inhibit larval development compared to a susceptible reference strain is a strong indicator of resistance. Molecular assays, such as PCR-based diagnostics to detect known resistance-associated genetic markers, can also be employed for rapid assessment.[2]
Q2: What are the known molecular mechanisms of benzimidazole (B57391) resistance in nematodes?
A2: The primary mechanism of benzimidazole resistance in nematodes involves genetic mutations in the β-tubulin gene.[4][5][6][7] Specifically, single nucleotide polymorphisms (SNPs) at codons 167, 198, and 200 are most commonly associated with resistance.[5] These mutations alter the drug's binding site on the β-tubulin protein, reducing its affinity and rendering the anthelmintic ineffective.[7] While mutations in the isotype-1 β-tubulin are the most well-characterized, other mechanisms may also contribute to resistance.[4][7]
Q3: Can we reverse benzimidazole resistance in our nematode population?
A3: Reversion of resistance, where a resistant population becomes susceptible again in the absence of drug pressure, has been observed but is not guaranteed.[1] The fitness cost of resistance-conferring mutations in a drug-free environment can lead to a gradual decrease in the frequency of resistant alleles. However, this process can be slow and may not fully restore susceptibility. It is generally more effective to implement strategies to manage and mitigate the spread of resistance rather than relying on reversion.
Q4: Are there alternative compounds we can use if we have confirmed benzimidazole resistance?
A4: Yes, several other classes of anthelmintics with different mechanisms of action are available. These include, but are not limited to, macrocyclic lactones (e.g., ivermectin), nicotinic acetylcholine (B1216132) receptor agonists (e.g., levamisole), and amino-acetonitrile derivatives (e.g., monepantel).[6] It is crucial to determine the resistance profile of your nematode population to other anthelmintics before switching, as multi-drug resistance can occur.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in Larval Development Assay (LDA) | - Inconsistent egg hatching rates- Variation in larval viability- Pipetting errors | - Synchronize egg hatching to obtain a uniform L1 population.- Assess larval viability using a motility assay before starting the LDA.- Calibrate pipettes and use positive and negative displacement pipettes for viscous solutions. |
| High variability in Fecal Egg Count Reduction Test (FECRT) data | - Inaccurate dosing of animals- Improper fecal sample collection and storage- Variation in host immune status | - Ensure accurate animal weights for correct dosage calculation.- Collect fresh fecal samples and process them promptly to avoid egg degradation.- Use a sufficiently large and homogenous group of animals for the study. |
| PCR assay fails to detect known resistance alleles in a phenotypically resistant population | - Presence of novel mutations- Resistance mechanism is not related to β-tubulin- Issues with DNA extraction or PCR primers | - Sequence the full β-tubulin gene to identify novel SNPs.- Investigate other potential resistance mechanisms, such as altered drug metabolism or efflux.- Optimize DNA extraction protocols and validate primer sequences and annealing temperatures. |
| Suspected multi-drug resistance | - Sequential or combined use of different anthelmintic classes | - Perform LDAs or FECRTs with a panel of anthelmintics from different drug classes.- Employ molecular markers for resistance to other drug classes if available. |
Quantitative Data Summary
Table 1: Experimentally Determined Benzimidazole Resistance Levels in Nematodes
| Nematode Species | Assay Type | Susceptible Strain LC50 (µM) | Resistant Strain LC50 (µM) | Resistance Factor (Resistant LC50 / Susceptible LC50) |
| Caenorhabditis elegans | Larval Development Assay | 0.1 | 10 | 100 |
| Haemonchus contortus | Egg Hatch Assay | 0.05 | 2.5 | 50 |
| Teladorsagia circumcincta | Larval Development Assay | 0.2 | 8 | 40 |
| Trichostrongylus colubriformis | Egg Hatch Assay | 0.08 | 4 | 50 |
Note: LC50 (Lethal Concentration 50%) values are hypothetical and for illustrative purposes. Actual values may vary depending on the specific strains and experimental conditions.
Table 2: Frequency of Benzimidazole Resistance Alleles in Field Populations of Haemonchus contortus
| β-tubulin Codon | Amino Acid Change | Allele Frequency in Susceptible Population (%) | Allele Frequency in Resistant Population (%) |
| 200 | Phenylalanine to Tyrosine (F200Y) | <1 | >70 |
| 198 | Glutamic acid to Alanine (E198A) | <1 | 10-20 |
| 167 | Phenylalanine to Tyrosine (F167Y) | <1 | 5-15 |
Note: Frequencies are generalized from published studies and can vary significantly between different geographical locations and farms.
Experimental Protocols
Protocol 1: Larval Development Assay (LDA) for Benzimidazole Resistance
-
Egg Isolation: Collect fresh feces from infected animals and isolate nematode eggs using a standard sieving and flotation method.
-
Egg Sterilization and Hatching: Sterilize the eggs with a short exposure to a mild bleach solution, wash thoroughly with sterile water, and incubate in a Baermann apparatus to collect L1 larvae.
-
Drug Preparation: Prepare stock solutions of the benzimidazole compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the larval culture medium.
-
Assay Setup: In a 96-well microtiter plate, add a known number of L1 larvae (approximately 50-100) to each well containing the different drug concentrations. Include a solvent control and a no-drug control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 7 days to allow for larval development.
-
Development Inhibition Assessment: After incubation, add a vital stain (e.g., Lugol's iodine) to stop development and aid in visualization. Count the number of L1, L2, and L3 larvae in each well under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration relative to the no-drug control. Determine the LC50 value using probit analysis.
Protocol 2: PCR-RFLP for Detection of F200Y Mutation in β-tubulin
-
DNA Extraction: Extract genomic DNA from individual adult worms or a pool of larvae using a commercial DNA extraction kit or standard phenol-chloroform method.
-
PCR Amplification: Amplify a fragment of the β-tubulin gene spanning codon 200 using specific primers.
-
Restriction Enzyme Digestion: Digest the PCR product with a restriction enzyme that specifically recognizes the sequence created by the F200Y mutation (e.g., SacI). The susceptible allele will remain uncut, while the resistant allele will be cleaved into two smaller fragments.
-
Gel Electrophoresis: Separate the digested DNA fragments on an agarose (B213101) gel.
-
Genotype Determination: Visualize the DNA bands under UV light. Homozygous susceptible individuals will show a single large band, homozygous resistant individuals will show two smaller bands, and heterozygous individuals will show all three bands.
Visualizations
Caption: Workflow for detecting benzimidazole resistance.
Caption: Benzimidazole mechanism of action and resistance.
Caption: Decision tree for investigating suspected resistance.
References
- 1. Buy Benclothiaz | 89583-90-4 [smolecule.com]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Long‐Term Effects of Imidacloprid, Thiacloprid, and Clothianidin on the Growth and Development of Eisenia andrei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. andersenlab.org [andersenlab.org]
- 6. Genetic Mechanisms of Benzimidazole Resistance in <em>Caenorhabditis elegans</em> - ProQuest [proquest.com]
- 7. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]
- 8. Markers for benzimidazole resistance in human parasitic nematodes? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Benclothiaz Application
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Benclothiaz, a nematicide containing a benzothiazole (B30560) core. Due to the limited publicly available data on the specific molecular target of this compound, this guide offers a generalized workflow based on established principles of small molecule research to assess and mitigate unintended biological interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about its off-target effects?
A1: this compound is a nematicide used to control plant-parasitic nematodes.[1] Its chemical structure contains a benzothiazole scaffold, which is a common feature in molecules with diverse biological activities, including the ability to interact with various proteins such as kinases and G protein-coupled receptors.[2][3][4][5] This structural characteristic suggests a potential for this compound to interact with unintended targets in non-target organisms, leading to off-target effects that can confound experimental results and have unintended toxicological consequences.[6][7]
Q2: What is the known mechanism of action for this compound?
A2: The specific molecular target and mechanism of action for this compound's nematicidal activity are not well-documented in publicly available literature. Nematicides often act on the nervous system or disrupt essential metabolic pathways of nematodes.[8][9][10] Given its benzothiazole core, it is plausible that this compound targets a specific protein within these systems in nematodes. Without a confirmed target, a thorough off-target assessment is crucial.
Q3: What are the initial steps to identify the primary target and potential off-targets of this compound?
A3: A combination of computational and experimental approaches is recommended. In silico methods can predict potential targets based on the chemical structure of this compound by comparing it to libraries of compounds with known protein interactions.[11][12][13][14] Experimental approaches such as affinity chromatography, chemical proteomics, or yeast three-hybrid screening can then be used to identify binding partners.
Q4: How can I experimentally validate potential off-targets identified through screening methods?
A4: Validation can be achieved through a tiered approach. Initial validation can involve direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm physical interaction. Subsequently, functional assays should be performed to determine if the binding of this compound to the off-target protein alters its activity. For cellular validation, techniques like cellular thermal shift assays (CETSA) can confirm target engagement in a cellular context.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected phenotypic effects in cell-based assays. | Off-target effects of this compound are interfering with cellular pathways unrelated to its intended nematicidal activity. | 1. Perform a dose-response curve: Determine the minimal effective concentration for the desired on-target effect and the concentration at which off-target effects appear. 2. Conduct a broad-spectrum kinase or receptor screening: A number of commercially available services can screen this compound against a panel of kinases, GPCRs, or other protein families known to be promiscuous targets for small molecules. 3. Use a structurally related but inactive control compound: This can help differentiate between on-target and off-target effects. |
| High cytotoxicity in non-target organisms or cell lines. | This compound may be inhibiting a critical protein or pathway that is conserved across species. | 1. Perform counter-screening: Test this compound against cell lines from different species (e.g., mammalian, insect) to assess its species selectivity. 2. Identify the cytotoxic mechanism: Utilize assays for apoptosis, necrosis, and cell cycle arrest to understand how this compound is inducing cell death. 3. Computational target prediction: Use in silico tools to predict potential off-targets in the affected species.[11][15] |
| Difficulty in correlating in vitro activity with in vivo results. | Poor pharmacokinetic properties, metabolic instability, or engagement of unforeseen off-targets in a whole organism context. | 1. Evaluate metabolic stability: Assess the stability of this compound in liver microsomes or S9 fractions from the relevant species. 2. Perform pharmacokinetic studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. 3. In vivo off-target assessment: Analyze tissue distribution of this compound and correlate it with any observed toxicity in specific organs. |
Data Presentation: Quantitative Analysis of this compound Interactions
Table 1: Hypothetical Binding Affinities and IC50 Values for this compound
| Target | Organism | Binding Affinity (Kd) | IC50 | Assay Type |
| Hypothesized On-Target | ||||
| Acetylcholinesterase (AChE) - Variant 1 | Meloidogyne incognita | 50 nM | 100 nM | Enzyme Inhibition Assay |
| Potential Off-Targets | ||||
| Human AChE | Homo sapiens | 5 µM | > 10 µM | Enzyme Inhibition Assay |
| Heat Shock Protein 90 (Hsp90) | Homo sapiens | 1.2 µM | 2.5 µM | Fluorescence Polarization |
| G-Protein Coupled Receptor 35 (GPR35) | Homo sapiens | 800 nM | 1.5 µM | Radioligand Binding Assay |
| p38 Mitogen-Activated Protein Kinase | Homo sapiens | 10 µM | 25 µM | Kinase Activity Assay |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a panel of human kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the stock to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers a broad panel of purified human kinases (e.g., >400 kinases).
-
Assay Principle: The assay is typically a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.
-
Procedure: a. Add the kinase, substrate, and ATP to the wells of a microtiter plate. b. Add the serially diluted this compound or DMSO (vehicle control) to the respective wells. c. Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the signal (e.g., radioactivity or fluorescence) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with a potential target protein within a cellular environment.
Methodology:
-
Cell Culture: Grow the cells of interest (e.g., a human cell line or nematode cells) to 80-90% confluency.
-
Compound Treatment: Treat the cells with this compound at a desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating Gradient: a. Aliquot the cell suspension into PCR tubes. b. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. c. Cool the tubes at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or ELISA.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct engagement.
Mandatory Visualizations
Caption: Workflow for identifying on-target and off-target effects of this compound.
Caption: On-target vs. off-target signaling of this compound.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of benzothiazole GPR35 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pesticides have negative effects on non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. Nematicides: history, mode, and mechanism action | Plant Science Today [horizonepublishing.com]
- 9. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 14. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 15. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benclothiaz Extraction from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Benclothiaz from complex matrices. The following sections offer detailed experimental protocols, quantitative data summaries, and visual workflows to address common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the extraction and analysis of this compound.
Q1: What are the most common reasons for low recovery of this compound during Solid-Phase Extraction (SPE)?
A1: Low recovery in SPE is a frequent issue. The primary causes can be categorized as follows:
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Improper Sorbent Selection: The choice of sorbent material is critical. If the sorbent's polarity does not match the analyte's chemistry (e.g., using a reversed-phase sorbent for a highly polar analyte), retention will be poor.
-
Insufficient Elution Solvent Strength: The solvent used to elute this compound from the SPE cartridge may not be strong enough to displace it from the sorbent.
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Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to the loss of analyte during the loading step.
-
Inadequate Conditioning or Equilibration: Failure to properly wet and prepare the sorbent bed can result in inconsistent and incomplete analyte binding.[1]
-
Analyte Breakthrough: If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent and will pass through the cartridge without being retained.
Troubleshooting Steps for Low SPE Recovery:
| Problem | Possible Cause | Suggested Solution |
| Analyte found in the flow-through | Incorrect sorbent phase choice. | Select a sorbent with a higher affinity for this compound. For a nonpolar compound, consider a more retentive reversed-phase sorbent. |
| Sample solvent is too strong. | Dilute the sample with a weaker solvent to ensure the analyte binds to the sorbent. | |
| Incorrect sample pH. | Adjust the pH of the sample to ensure this compound is in a neutral state for optimal retention on reversed-phase sorbents. | |
| Sorbent overload. | Use a larger SPE cartridge or reduce the sample volume. | |
| Analyte found in the wash fraction | Wash solvent is too strong. | Use a weaker wash solvent that removes interferences without eluting this compound. |
| Incorrect pH during wash step. | Maintain the appropriate pH to ensure the analyte remains bound to the sorbent. | |
| Analyte not found in any fraction (retained on the cartridge) | Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). |
| Insufficient elution volume. | Increase the volume of the elution solvent to ensure complete elution. |
Q2: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?
A2: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[2] Here are several strategies to mitigate them:
-
Effective Sample Preparation: Utilize robust extraction and clean-up techniques like SPE or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix. This helps to compensate for any signal suppression or enhancement caused by the matrix.[2]
-
Isotope Dilution: Use a stable isotope-labeled internal standard of this compound. This is the most effective method as the internal standard co-elutes with the analyte and experiences the same matrix effects.[2]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Instrumental Parameter Optimization: In some cases, adjusting the electrospray ionization (ESI) source parameters, such as the spray voltage or gas flow rates, can help to reduce matrix effects.[2]
Q3: My this compound samples seem to be degrading during storage. What are the best practices for ensuring analyte stability?
A3: Analyte instability can lead to inaccurate quantification.[2] To ensure the stability of this compound in your samples, consider the following:
-
Storage Temperature: Store samples at low temperatures, typically -20°C or -80°C, to minimize degradation.[3]
-
Protection from Light: Some compounds are light-sensitive. Store samples in amber vials or in the dark to prevent photodegradation.
-
pH Control: The stability of this compound may be pH-dependent. Buffer the samples to a pH where the analyte is most stable.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.[4]
-
Stability Studies: Conduct formal stability studies by analyzing samples stored under different conditions (temperature, time) to determine the optimal storage parameters.[5][6]
Q4: What are the key parameters to optimize for an efficient Liquid-Liquid Extraction (LLE) of this compound?
A4: The efficiency of LLE depends on several factors:
-
Solvent Selection: The organic solvent should be immiscible with the aqueous sample and have a high affinity for this compound. The choice of solvent is guided by the analyte's polarity.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous sample can significantly improve extraction efficiency by ensuring the analyte is in its neutral, more organic-soluble form.
-
Ionic Strength: Adding salt to the aqueous phase can increase the partitioning of polar analytes into the organic phase (salting-out effect).
-
Extraction Volume and Repetitions: Optimizing the ratio of organic solvent to aqueous sample and performing multiple extractions with fresh solvent can enhance recovery.
Quantitative Data Summary
The following tables summarize typical performance data for the extraction and analysis of benzothiazoles, which can be used as a starting point for method development for this compound. Note: These values should be validated for your specific matrix and experimental conditions.
Table 1: Expected Performance of SPE for Benzothiazole Analogs in Environmental Matrices
| Parameter | Expected Value | Notes |
| Recovery | 70-95% | Highly dependent on soil/water type and organic matter content. Optimization of the extraction solvent may be necessary. |
| Relative Standard Deviation (RSD) | < 15% | Indicates good method precision. |
| Limit of Quantification (LOQ) | 20-200 ng/L | For water samples, dependent on the sensitivity of the analytical instrument. |
Data adapted from similar validated methods for related compounds.[1]
Table 2: Performance of LLE for Benzothiazole Analogs in Biological Matrices
| Parameter | Expected Value | Notes |
| Extraction Recovery | 90.4–93.5% | For plasma and urine samples. |
| Matrix Effects | 97.8–108% | Indicates minimal ion suppression or enhancement with the described method. |
| Limit of Quantification (LLOQ) | 2 ng/mL | For plasma and urine, demonstrating high sensitivity. |
Data from a validated LC-MS/MS method for Benzisothiazolinone in rat biological matrices.[7]
Experimental Protocols
The following are detailed methodologies for common extraction techniques that can be adapted for this compound.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Soil Samples
This protocol is a general guideline and should be optimized for your specific soil type and analytical requirements.
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile, methanol (B129727), or a mixture with water). The choice of solvent may need to be optimized.
-
Vortex the sample for 1 minute, followed by sonication for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction with a fresh portion of solvent and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 2 mL of 5% methanol in water. Adjust the pH if necessary.
-
-
SPE Procedure:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to dry.[2][8]
-
Loading: Load the reconstituted sample extract onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 5% methanol in water to remove interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elution: Elute this compound with 5 mL of methanol or another suitable organic solvent into a collection tube.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[2]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Aqueous Samples
This protocol describes a general LLE procedure that can be adapted for water or diluted biological fluid samples.
-
Sample Preparation:
-
Take a known volume of the aqueous sample (e.g., 10 mL) in a separatory funnel.
-
If this compound is ionizable, adjust the pH of the sample to ensure it is in its neutral form.
-
Add an appropriate, immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a suitable ratio (e.g., 1:1 v/v).
-
-
Extraction Procedure:
-
Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer (if denser than water) or decant it into a clean flask.
-
Repeat the extraction with fresh organic solvent at least once to improve recovery.
-
Combine the organic extracts.
-
-
Post-Extraction:
-
Dry the combined organic extract using a drying agent like anhydrous sodium sulfate.
-
Evaporate the solvent to the desired volume or to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
Visual Workflows
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for Solid-Phase Extraction of this compound from Soil.
Caption: Workflow for Liquid-Liquid Extraction of this compound from Aqueous Samples.
Caption: Logical Flow for Troubleshooting Low SPE Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Stability studies of the effect of crosslinking on hydrochlorothiazide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Resolving peak tailing issues in Benclothiaz chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Benclothiaz, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon observed in chromatography where the peak asymmetry is distorted, resulting in a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] Peak tailing is problematic for the analysis of this compound as it can lead to decreased resolution between adjacent peaks, inaccurate peak integration, and consequently, imprecise quantification.[1] This can compromise the accuracy and reliability of analytical results.
Q2: What are the most common causes of peak tailing when analyzing this compound?
A2: The primary causes of peak tailing for a compound like this compound, a benzothiazole (B30560) derivative, often stem from secondary interactions between the analyte and the stationary phase.[2] Key contributors include:
-
Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the basic nitrogen atom in the thiazole (B1198619) ring of this compound, leading to multiple retention mechanisms and peak tailing.[2][3]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.[3]
-
Column Overload: Injecting too concentrated a sample of this compound can saturate the stationary phase, leading to distorted peak shapes.[1]
-
Column Degradation: Voids in the column packing or a blocked inlet frit can disrupt the sample flow path and cause peak tailing for all compounds, including this compound.[1][4]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[5]
Q3: How can I quickly diagnose the cause of peak tailing in my this compound chromatogram?
A3: A systematic approach is key. First, observe if the tailing affects only the this compound peak or all peaks in the chromatogram. If all peaks are tailing, the issue is likely related to the system (e.g., column void, blocked frit, extra-column volume).[4][6] If only the this compound peak is tailing, the problem is likely chemical in nature (e.g., silanol interactions, inappropriate mobile phase pH).[4]
Troubleshooting Guide: Resolving Peak Tailing for this compound
This guide provides a step-by-step approach to troubleshoot and resolve peak tailing issues in the chromatography of this compound.
Issue 1: Peak Tailing Specific to this compound
This is often due to undesirable chemical interactions between this compound and the stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH:
-
Recommendation: Lower the mobile phase pH by adding a small amount of an acidifier. A common choice is 0.1% phosphoric acid or formic acid in the aqueous portion of the mobile phase.[5] Start with a pH around 2.5-3.0.
-
Use an End-Capped Column:
-
Add a Competing Base to the Mobile Phase:
-
Rationale: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), can saturate the active silanol sites on the stationary phase, preventing them from interacting with this compound.[8]
-
Recommendation: Add a low concentration of TEA (e.g., 0.1%) to the mobile phase. Be aware that TEA can affect column longevity and may not be suitable for all detectors (e.g., mass spectrometry).
-
-
Optimize Mobile Phase Composition:
-
Rationale: The choice and concentration of the organic modifier can influence peak shape.
-
Recommendation: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and vary the organic-to-aqueous ratio.[1]
-
Issue 2: Peak Tailing Affecting All Peaks in the Chromatogram
This typically indicates a physical problem with the chromatographic system.
Troubleshooting Steps:
-
Check for Column Voids or a Blocked Frit:
-
Rationale: A void at the column inlet or a partially blocked frit can cause poor peak shape for all analytes.[1][4]
-
Recommendation:
-
Reverse the column and flush it with a strong solvent to try and dislodge any blockage.
-
If the problem persists, replace the column with a new one.
-
To prevent future issues, use guard columns and in-line filters, and ensure proper sample filtration.[1]
-
-
-
Minimize Extra-Column Volume:
-
Rationale: The volume of the tubing and connections between the injector, column, and detector can contribute to peak broadening.[5]
-
Recommendation: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.
-
-
Sample Solvent and Concentration:
-
Rationale: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9] Overloading the column with a high concentration of the sample can also lead to peak tailing.[1]
-
Recommendation:
-
Whenever possible, dissolve the this compound sample in the mobile phase.
-
If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.
-
Dilute the sample and reinject to see if the peak shape improves.
-
-
Experimental Protocols
Key Experiment: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound and can be modified for troubleshooting peak tailing.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm, end-capped | Provides good retention for moderately non-polar compounds like this compound. End-capping minimizes silanol interactions. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) | Acetonitrile is a common organic modifier. Phosphoric acid lowers the pH to suppress silanol interactions.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume. This may need to be reduced if column overload is suspected. |
| Column Temperature | 30°C | Maintaining a constant temperature improves reproducibility. |
| Detection Wavelength | 250 nm | Based on typical UV absorbance for benzothiazole derivatives.[5] |
| Sample Preparation | Dissolve this compound in the mobile phase to a concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter before injection. | Ensures compatibility with the mobile phase and removes particulates that could block the column. |
Methodology for Mobile Phase Preparation:
-
Prepare 0.1% Phosphoric Acid in Water: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.
-
Prepare Mobile Phase: Mix 500 mL of acetonitrile with 500 mL of the 0.1% phosphoric acid in water solution.
-
Degas: Degas the mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the system.
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Interaction of this compound with the stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H4ClNS | CID 10942862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 7. Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Benzothiazole, 2,6-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Quantitative Analysis of Benclothiaz and Related Thiazide Compounds
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the quantitative analysis of Benclothiaz and structurally related thiazide diuretics. The primary focus is on diagnosing and solving calibration curve problems in chromatographic methods like HPLC-UV and LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a non-linear calibration curve in the HPLC analysis of thiazide-like compounds?
A1: The most frequent cause of non-linearity is detector saturation at high concentrations.[1] When the analyte concentration exceeds the detector's linear dynamic range, the response no longer increases proportionally. Other common causes include errors in standard preparation, analyte degradation, and co-elution with interfering substances.[1][2]
Q2: My calibration curve has a poor coefficient of determination (R² < 0.995). What are the initial troubleshooting steps?
A2: First, verify the accuracy of your standard preparations.[3] Re-prepare at least one or two standards independently to rule out dilution errors.[1] Second, inspect the chromatography for issues like peak tailing, broadening, or splitting, which can affect integration accuracy.[3][4] Finally, review your integration parameters to ensure all peaks are being processed consistently.[1]
Q3: What is a "matrix effect" and how can it impact my calibration curve in LC-MS/MS analysis?
A3: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer source due to co-eluting components from the sample matrix (e.g., plasma, urine).[5][6][7][8] This effect can lead to poor accuracy and precision, significantly impacting the reliability of the calibration curve because the matrix is present in the unknown samples but not in the simple solvent-based standards.[5]
Q4: Should I force my calibration curve through the origin (0,0)?
A4: This depends on the analytical method and regulatory guidelines. Forcing the curve through zero is often not recommended unless there is a strong theoretical and experimental justification. A non-zero intercept can be an important diagnostic tool, potentially indicating the presence of a blank interference or a systematic bias in the method.
Troubleshooting Guides for Calibration Curve Problems
This section provides a systematic, question-and-answer approach to diagnosing and resolving specific issues you may encounter.
Issue 1: Non-Linear Calibration Curve
Symptom: The calibration curve is visibly curved, often flattening at higher concentrations, and the R² value is below the acceptable limit (e.g., <0.995).[1]
| Question | Possible Cause & Explanation | Recommended Solution |
| Are my highest concentration standards causing the issue? | Detector Saturation: The analyte concentration is too high for the detector (UV or MS) to respond linearly.[1] | Prepare a new set of standards with a narrower concentration range or simply reduce the concentration of the upper-level standards.[1] Alternatively, decrease the injection volume. |
| Are my standards accurate and stable? | Standard Preparation Error / Degradation: Inaccurate dilutions or degradation of the analyte in the stock or working solutions can introduce significant, non-systematic errors.[1][2][3] | Prepare fresh calibration standards from a new stock solution, using calibrated volumetric equipment.[1] If degradation is suspected, investigate analyte stability in the chosen solvent and under current storage conditions. |
| Is the chosen regression model appropriate? | Inappropriate Calibration Model: The detector's response may not be inherently linear over the desired concentration range. | Evaluate alternative regression models, such as a quadratic fit.[1][9] The use of a non-linear model must be justified and validated according to relevant guidelines. |
| Is there an interfering peak? | Co-elution: An impurity or matrix component is co-eluting with the analyte, adding to its peak area, especially at lower concentrations where the relative contribution is higher.[1] | Optimize the chromatographic method to improve resolution. This may involve adjusting the mobile phase composition, changing the gradient, or trying a different column chemistry.[1] |
Issue 2: Poor Reproducibility and High Variability
Symptom: Repeated analyses of the same calibration standards yield inconsistent results, leading to a high percent relative standard deviation (%RSD) and a poor R² value.
| Question | Possible Cause & Explanation | Recommended Solution |
| Is the HPLC system pressure stable? | System Instability: Fluctuations in pump pressure can cause variations in the flow rate, leading to shifts in retention time and inconsistent peak areas. This can be caused by leaks, air bubbles, or faulty pump seals.[10] | Check the system for leaks. Purge the pump to remove any air bubbles.[3][10] Ensure the mobile phase is properly degassed. |
| Is the peak integration consistent? | Incorrect Peak Integration: Automated integration parameters may not be optimal, causing the software to inconsistently define the start and end of the peak across different chromatograms. | Manually review the integration for each standard. Adjust the integration parameters (e.g., baseline settings, peak width, threshold) to ensure consistent and accurate area determination for all peaks.[1] |
| Is the sample injection volume precise? | Autosampler Issues: The autosampler may not be injecting the specified volume consistently due to mechanical wear, a clogged needle, or air in the sample loop. | Perform an autosampler precision test. Clean or replace the syringe and ensure there are no air bubbles in the sample lines. |
| Is the column temperature controlled? | Temperature Fluctuations: Changes in ambient temperature can affect retention time and peak shape if a column oven is not used or is malfunctioning.[4] | Use a column oven set to a stable temperature (e.g., 30°C) to ensure consistent chromatography.[4][11] |
Quantitative Data & Method Parameters
The following tables summarize typical validation parameters for the quantitative analysis of common thiazide diuretics using HPLC and LC-MS/MS. These can serve as a benchmark for developing a method for this compound.
Table 1: Example HPLC-UV Method Parameters for Thiazide Diuretics
| Parameter | Hydrochlorothiazide[12] | Chlorthalidone[13] |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 100 mm, 5 µm) |
| Mobile Phase | Methanol:Buffer (pH 3.2) (60:40 v/v) | Acetonitrile:0.1% Formic Acid (65:35 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection (UV) | 270 nm | Not Specified |
| Linearity Range | 20-120 µg/mL | 5-500 ng/mL |
| R² Value | > 0.999 | > 0.99 |
Table 2: Example LC-MS/MS Method Parameters for Thiazide Diuretics in Plasma
| Parameter | Chlorthalidone[14][15] |
| Column | C18 (e.g., 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | Methanol: 0.05% Formic acid (90:10 v/v) |
| Flow Rate | 0.9 mL/min |
| Ionization Mode | ESI Negative |
| MRM Transition | Specific to instrument tuning |
| Linearity Range | 2 - 1000 ng/mL |
| R² Value | > 0.998 |
Experimental Protocols
Protocol: General HPLC-UV Method for Thiazide Diuretic Analysis
This protocol provides a starting point for developing a quantitative method for this compound.
-
Reagent and Sample Preparation:
-
Mobile Phase: Prepare the mobile phase as specified (e.g., 60:40 v/v Methanol:Buffer).[12] Filter through a 0.45 µm filter and degas thoroughly.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask using the mobile phase as the diluent.
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare a series of at least five calibration standards covering the desired concentration range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
-
Chromatographic Conditions:
-
Analysis and Calibration:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject each calibration standard in triplicate, from the lowest to the highest concentration.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the average peak area against the nominal concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²). The R² value should ideally be ≥ 0.995.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pharmasciences.in [pharmasciences.in]
- 4. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 5. droracle.ai [droracle.ai]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. benchchem.com [benchchem.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 15. wjpps.com [wjpps.com]
- 16. ijpsm.com [ijpsm.com]
Technical Support Center: Analysis of Benclothiaz in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nematicide Benclothiaz. Our aim is to help you navigate and resolve common challenges encountered during the analysis of this compound in complex environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when analyzing this compound in environmental samples?
A1: Interference in this compound analysis can originate from various sources within the sample matrix. In soil and sediment samples, organic matter, humic acids, and lipids are common interferences.[1] For water samples, dissolved organic matter and other co-extracted organic pollutants can interfere with the analysis.[2] In biological tissues, lipids are a significant source of interference that can impact analytical accuracy.[1]
Q2: How can I minimize matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound?
A2: Matrix effects are a common challenge in LC-MS/MS analysis.[3] To minimize these effects, several strategies can be employed:
-
Effective Sample Cleanup: Utilize solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods to remove interfering matrix components before injection.[4]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely resembles your samples. This helps to compensate for signal suppression or enhancement.
-
Isotope-Labeled Internal Standards: When available, the use of a stable isotope-labeled internal standard for this compound can effectively correct for matrix effects.[3]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects. However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ).
Q3: I am observing poor peak shape (e.g., tailing or fronting) for this compound in my chromatogram. What could be the cause?
A3: Poor peak shape can be attributed to several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Buildup of matrix components on the analytical column can cause peak tailing. Regular column flushing and the use of a guard column are recommended.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing. Ensure the mobile phase pH is optimized for the analyte.
-
Secondary Interactions: Interactions between this compound and active sites on the stationary phase can cause peak tailing. Using a column with end-capping can help mitigate this.
Q4: What are the recommended extraction and cleanup methods for this compound from soil and water samples?
A4: For soil samples, the QuEChERS method is a popular and effective choice for extracting a wide range of pesticides, including those with similar properties to this compound.[4][5] For water samples, solid-phase extraction (SPE) is a widely used technique.[2] The choice of SPE sorbent will depend on the specific characteristics of the water sample and any co-contaminants.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and method. For soil, ensure proper homogenization and consider increasing the extraction time or using a more vigorous extraction technique like sonication. For water, ensure the sample pH is appropriate for optimal SPE retention. |
| Analyte Loss During Cleanup | Evaluate the cleanup step. If using SPE, ensure the elution solvent is strong enough to desorb this compound completely from the sorbent. For QuEChERS, ensure the correct salt and sorbent combination is used for your matrix. |
| Degradation of this compound | This compound may be susceptible to degradation under certain pH or temperature conditions. Ensure samples and extracts are stored properly and analyze them as soon as possible. Check the pH of your extraction and final solutions. |
Issue 2: High Background Noise or Co-eluting Interferences
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Improve the cleanup method. For SPE, consider using a different sorbent or adding a wash step with a solvent that removes interferences but not this compound. For QuEChERS, you might need to use additional cleanup sorbents like C18 or graphitized carbon black (GCB), depending on the matrix. |
| Contamination from Labware or Solvents | Run a blank analysis of your solvents and check for contamination. Ensure all glassware is thoroughly cleaned. |
| Non-optimal Chromatographic Conditions | Modify the HPLC/GC gradient or temperature program to better separate this compound from interfering peaks. Consider using a different analytical column with a different stationary phase chemistry. |
Quantitative Data Summary
The following table summarizes typical analytical performance data for the analysis of benzothiazole (B30560) compounds, including this compound, in various environmental matrices using different analytical techniques.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Wastewater | 0.07 - 4.0 ng/mL | 20 - 200 ng/L | - | [6] |
| GC-MS/MS | Surface Water | - | 0.01 - 2.12 ng/L | 70 - 130 | [7] |
| GC-MS/MS | Wastewater | - | 0.05 - 6.14 ng/L | 70 - 130 | [7] |
| GC-MS/MS | Sediment | - | 0.04 - 5.88 ng/g | 70 - 130 | [7] |
| GC-MS/MS | Sludge | - | 0.22 - 6.61 ng/g | 70 - 130 | [7] |
| LC-MS/MS | Vegetable/Fruit | - | 10.0 µg/kg | 80 - 98 | [5] |
Detailed Experimental Protocols
Protocol 1: Analysis of this compound in Soil using QuEChERS and LC-MS/MS
This protocol provides a general procedure for the extraction and analysis of this compound from soil samples. Optimization may be required for specific soil types.
1. Sample Preparation:
- Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
- Homogenize the sieved soil.
2. Extraction:
- Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the soil. Let it stand for 30 minutes.
- Add 10 mL of acetonitrile (B52724).
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the acetonitrile (upper) layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., PSA - primary secondary amine). For soils with high organic matter, C18 or GCB may be added.
- Vortex for 30 seconds.
- Centrifuge at ≥3000 rcf for 5 minutes.
4. LC-MS/MS Analysis:
- Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial.
- Inject into the LC-MS/MS system.
- LC Conditions (Example):
- Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient: Start with a low percentage of B, ramp up to a high percentage, and then return to initial conditions for equilibration.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- MS/MS Conditions (Example):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Monitor the precursor ion and at least two product ions for this compound for quantification and confirmation.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Caption: A generalized experimental workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of benziothiazolinone residue in vegetable and fruit by QuEChERS-liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benclothiaz Dosage for Nematode Control
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Benclothiaz for specific nematode species. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in nematology?
This compound, also known by the synonym Clothiazoben and its chemical name 7-chloro-1,2-benzisothiazole, is a synthetic benzothiazole (B30560) compound.[1][2][3] It is recognized primarily for its use as a nematicide in agricultural applications.[4][5] While it is also found in some insecticidal compositions, its activity against nematodes is a key area of interest.[6]
Q2: What is the proposed mechanism of action of this compound against nematodes?
While specific studies on this compound are limited in publicly available literature, recent research on the closely related compound benzothiazole provides a likely mechanism of action.[7] It is proposed that benzothiazole compounds act by inhibiting the enzyme Glutathione S-transferase (GST) in nematodes such as Meloidogyne incognita.[7] This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and rapid cell death.[7]
Q3: Are there established dosage recommendations for this compound against specific nematode species?
Currently, there is a lack of publicly available, peer-reviewed data detailing specific dosage recommendations (e.g., LC50 or field application rates) for this compound against specific nematode species. Researchers will likely need to determine optimal concentrations empirically through a series of bioassays. This guide provides detailed protocols to establish such dosage parameters for your target nematode species.
Q4: What are the key nematode species of concern in agriculture?
Several species of plant-parasitic nematodes are significant agricultural pests. These include, but are not limited to:
-
Root-knot nematodes (Meloidogyne spp.)
-
Cyst nematodes (Heterodera and Globodera spp.)
-
Lesion nematodes (Pratylenchus spp.)
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Stem nematodes (Ditylenchus spp.)
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Sting nematodes (Belonolaimus spp.)
Data Presentation
Table 1: Example Data Template for Nematicidal Efficacy of this compound
| Nematode Species | Life Stage | Exposure Time (hours) | This compound Concentration (µg/mL) | % Mortality / Inhibition | Notes |
| Meloidogyne incognita | J2 Juveniles | 24 | Enter Data | Enter Data | e.g., Fosthiazate (150 µg/mL) resulted in 97.56% mortality[5] |
| Egg | 72 | Enter Data | Enter Data | e.g., Cadusafos showed significant inhibition of egg hatching[8] | |
| Pratylenchus penetrans | Mixed | 24 | Enter Data | Enter Data | e.g., Oxamyl is a common synthetic nematicide used for comparison[9] |
| Heterodera glycines | J2 Juveniles | 48 | Enter Data | Enter Data | |
| Egg | 96 | Enter Data | Enter Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in determining the optimal dosage of this compound.
Protocol 1: In Vitro Dose-Response Bioassay for Juvenile Mortality
This protocol details a method to determine the direct toxicity of this compound to second-stage juveniles (J2) of nematodes in a liquid medium.
Materials:
-
This compound (analytical grade)
-
Appropriate solvent (e.g., acetone (B3395972) or DMSO)
-
Sterile distilled water or a suitable buffer
-
Multi-well plates (e.g., 24- or 96-well)
-
Nematode suspension (e.g., Meloidogyne incognita J2s) at a known concentration
-
Microscope
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile distilled water or buffer to achieve a range of test concentrations. The final solvent concentration in all wells, including the control, should be non-toxic to the nematodes (typically ≤1%).
-
Nematode Suspension: Prepare a nematode suspension and adjust the concentration to approximately 50-100 J2s per 100 µL.
-
Assay Setup:
-
Add a specific volume of each this compound dilution to the wells of a multi-well plate.
-
Add a solvent control (water/buffer with the same concentration of solvent as the treatments).
-
Add an untreated control (water/buffer only).
-
Add the nematode suspension to each well.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25-28°C) for a defined period (e.g., 24, 48, 72 hours).
-
Mortality Assessment: After incubation, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Protocol 2: In Vivo Pot Study for Nematicide Efficacy
This protocol outlines a method to evaluate the efficacy of this compound in protecting a host plant from nematode infection in a controlled greenhouse environment.
Materials:
-
This compound formulation (e.g., emulsifiable concentrate or granular)
-
Pots filled with sterilized soil mix
-
Healthy seedlings of a susceptible host plant (e.g., tomato for M. incognita)
-
Nematode inoculum (eggs or J2s)
-
Greenhouse or growth chamber with controlled conditions
Procedure:
-
This compound Application:
-
For liquid formulations, drench the soil in each pot with a specific volume of the prepared this compound solution at various concentrations.
-
For granular formulations, thoroughly mix the granules with the soil for each pot.
-
Include an untreated control group.
-
-
Planting: Transplant a healthy seedling into each pot.
-
Nematode Inoculation: Inoculate each pot (except for a negative control group) with a known number of nematode eggs or J2s.
-
Incubation: Maintain the pots in a greenhouse with controlled temperature, light, and humidity. Water the plants as needed.
-
Data Collection (after 4-8 weeks):
-
Plant Growth Parameters: Measure shoot height, fresh and dry shoot weight, and fresh and dry root weight.
-
Nematode Damage Assessment: Carefully wash the roots and rate the degree of galling (for root-knot nematodes) or count the number of lesions (for lesion nematodes).
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Nematode Reproduction: Extract and count the number of eggs and juveniles from the soil and roots of each pot.
-
-
Data Analysis: Compare the plant growth parameters, nematode damage ratings, and nematode population densities between the this compound-treated and untreated control groups to determine the efficacy of the treatment.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound nematicidal activity.
Caption: Workflow for evaluating this compound efficacy in pot studies.
Troubleshooting Guide
Q: I am observing low or no mortality in my in vitro assays, even at high concentrations. What could be the issue?
-
Possible Cause 1: Poor Solubility: this compound may not be fully dissolved in your assay medium.
-
Solution: Ensure your stock solution is fully dissolved in the solvent before preparing serial dilutions. You may need to try a different solvent or use a small percentage of a surfactant like Tween 20 (ensure the surfactant concentration is non-toxic to the nematodes).
-
-
Possible Cause 2: Nematode Health: The nematodes used in the assay may be unhealthy or stressed.
-
Solution: Use freshly hatched, active J2s for your experiments. Ensure your nematode cultures are maintained under optimal conditions.
-
-
Possible Cause 3: Compound Degradation: this compound may be unstable in your assay conditions.
-
Solution: Prepare fresh dilutions for each experiment. Check for any information on the stability of this compound under different pH and temperature conditions.
-
Q: My results show high variability between replicates in the in vivo pot studies. How can I improve consistency?
-
Possible Cause 1: Uneven Application: The nematicide may not be uniformly distributed in the soil.
-
Solution: For liquid applications, ensure even drenching of the soil surface. For granular formulations, thoroughly mix the granules with the soil before potting.
-
-
Possible Cause 2: Inconsistent Inoculation: The number of nematodes per pot may vary.
-
Solution: Carefully prepare and homogenize your nematode inoculum before adding it to the pots to ensure each pot receives a similar number of nematodes.
-
-
Possible Cause 3: Environmental Gradients: Variations in temperature, light, or moisture across the greenhouse can affect nematode activity and plant growth.
-
Solution: Randomize the placement of your pots and rotate them periodically to minimize the impact of environmental gradients.
-
Q: I am observing phytotoxicity (damage to the host plant) in my pot studies. What should I do?
-
Possible Cause: High Concentration: The concentration of this compound or the solvent used may be toxic to the plant.
-
Solution: Conduct a preliminary experiment to determine the phytotoxicity threshold of this compound on your host plant without the presence of nematodes. Test a range of concentrations and include a solvent-only control. Use concentrations below the phytotoxicity level for your nematode efficacy studies.
-
References
- 1. In vitro compound toxicity protocol for nematodes [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. A novel in vitro chemotaxis bioassay to assess the response of Meloidogyne incognita towards various test compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105309449A - Insecticide composition containing this compound and halofenozide - Google Patents [patents.google.com]
- 5. Assessment of nematicidal and plant growth-promoting effects of Burkholderia sp. JB-2 in root-knot nematode-infested soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole kills Meloidogyne incognita quickly by inhibiting GST to trigger ROS bursting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro and In-vivo management of Meloidogyne incognita (Kofoid and White) Chitwood and Rhizoctonia bataticola (Taub.) Butler in cotton using organic’s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nematicidal Activity of Phytochemicals against the Root-Lesion Nematode Pratylenchus penetrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Benclothiaz and Related Thiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to the photostability of Benclothiaz and similar thiazole-containing compounds.
Troubleshooting Guide
Q1: My this compound formulation shows rapid degradation under light exposure. What are the initial steps to identify the cause?
A1: Rapid degradation of a photosensitive compound like this compound can be attributed to several factors. Begin by systematically evaluating the following:
-
Wavelength Sensitivity: Determine the specific wavelengths of light (UVA, UVB, visible) that are causing the degradation.[1] A compound may be stable under visible light but degrade rapidly under UV radiation.
-
Excipient Incompatibility: Certain pharmaceutical excipients can promote photodegradation.[2] It is crucial to assess the compatibility of each excipient with this compound under light stress.
-
Presence of Photosensitizers: Impurities or co-formulants can act as photosensitizers, accelerating the degradation process.
-
pH of the Formulation: The pH of your formulation can significantly influence the rate of photodegradation.
Q2: I am observing inconsistent results in my photostability studies. How can I improve reproducibility?
A2: Inconsistent results often stem from a lack of control over experimental parameters. To enhance reproducibility:
-
Standardize Light Source and Exposure: Ensure consistent light intensity and spectral distribution as per ICH Q1B guidelines.[3][4] Utilize a calibrated photostability chamber.
-
Control Temperature and Humidity: Both temperature and humidity can influence degradation rates.[5] Maintain a consistent environment for all samples, including dark controls.
-
Uniform Sample Presentation: The thickness and uniformity of the sample layer can affect light penetration.[6] Ensure all samples are prepared in an identical manner.
-
Use of Dark Controls: Always include a dark control (a sample protected from light but exposed to the same temperature and humidity) to differentiate between photodegradation and thermal degradation.[3]
Q3: Unexpected degradation products are appearing in my analysis. What could be the reason?
A3: The formation of unexpected photoproducts can be due to:
-
Secondary Degradation: Primary photoproducts may themselves be unstable and undergo further degradation.
-
Interaction with Excipients: The active pharmaceutical ingredient (API) may react with excipients upon light exposure, forming new adducts.[2]
-
Oxidative Processes: In the presence of oxygen, photo-oxidation can lead to a different set of degradation products. Consider conducting studies under an inert atmosphere (e.g., nitrogen) to assess the role of oxygen.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of photodegradation for benzothiazole-related compounds?
A1: Based on studies of benzothiazole (B30560), the primary photodegradation pathways include:
-
Hydroxylation: The addition of hydroxyl groups to the benzothiazole ring is a common degradation pathway.
-
Ring Opening: The thiazole (B1198619) or benzene (B151609) ring can undergo cleavage upon exposure to sufficient light energy.[7]
-
Oxidation: This can lead to the formation of various oxidized derivatives.[7]
Q2: Which factors have the most significant impact on the photostability of a thiazole-based compound in formulation?
A2: The following factors are critical:
-
pH of the Medium: The stability of the compound can be highly pH-dependent.
-
Presence of Co-solutes: Other components in the formulation, such as UV filters or antioxidants, can either enhance or diminish photostability.
-
Ionic Strength: The ionic strength of the formulation can influence the degradation rate constant.[5]
-
Physical State: The compound's stability in a solid state versus in solution can differ significantly.
Q3: What are the recommended ICH guidelines for photostability testing?
A3: The ICH Q1B guideline provides a harmonized approach to photostability testing.[3][4] Key recommendations include:
-
Light Sources: Use of a light source that produces a combination of visible and UV light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.[3]
-
Exposure Levels: A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[3][4]
-
Systematic Approach: A stepwise approach is recommended, starting with the drug substance, then the exposed drug product, and finally the drug product in its immediate and marketing packs.[3][4]
Q4: What strategies can be employed to enhance the photostability of a this compound formulation?
A4: Several formulation strategies can improve photostability:
-
Inclusion of UV Absorbers: Incorporating compounds that absorb UV radiation can protect the active ingredient.
-
Addition of Antioxidants: Antioxidants can quench free radicals generated during photodegradation.
-
Microencapsulation: Encapsulating the drug in a protective polymer matrix can shield it from light.[8]
-
Cocrystallization: Forming cocrystals with a suitable coformer can alter the crystal packing and enhance photostability.[9]
-
Light-Resistant Packaging: Using amber or opaque packaging materials is a fundamental and effective method of protection.
Data Presentation
Table 1: Influence of Experimental Conditions on the Photodegradation of Benzothiazole
| Condition | Degradation Rate/Efficiency | Reference |
| UV Light Alone | Low degradation | [10] |
| UV/Persulfate Process | High degradation (pseudo-first-order kinetics) | [10] |
| pH 3 | Slower degradation rate | [10] |
| pH 7 | Optimal degradation rate in UV/persulfate process | [10] |
| pH 11 | Slower degradation rate | [10] |
| Presence of Bicarbonate Ions | Inhibitory effect | [10] |
| Presence of Chloride Ions | Inhibitory effect | [10] |
| Presence of Nitrate Ions | Inhibitory effect | [10] |
| Dissolved Organic Matter | Inhibitory effect | [10] |
Table 2: Comparison of Formulation Strategies for Enhancing Photostability of Photosensitive Drugs
| Strategy | Typical Improvement in Photostability | Reference |
| UV Absorber | 30 - 50% reduction in degradation | [11] |
| Antioxidant | 20 - 40% reduction in degradation | [11] |
| UV Absorber & Antioxidant | 50 - 70% reduction in degradation | [11] |
| Microencapsulation | Up to 80% reduction in degradation | [8] |
| Cocrystallization | Can significantly improve photostability | [9] |
Experimental Protocols
Protocol 1: Standard Photostability Testing of a this compound Formulation
This protocol is adapted from the ICH Q1B guidelines.[3][4]
-
Objective: To evaluate the photostability of a this compound formulation under standardized light conditions.
-
Materials:
-
This compound formulation
-
Dark control sample (same formulation wrapped in aluminum foil)
-
Photostability chamber compliant with ICH Q1B Option I or II
-
Calibrated radiometer and lux meter
-
Transparent, chemically inert sample containers
-
Analytical instrumentation for quantifying this compound (e.g., HPLC-UV)
-
-
Procedure:
-
Sample Preparation: Place a precisely measured amount of the this compound formulation into the sample containers. Prepare a corresponding set of dark controls.
-
Exposure: Position the samples in the photostability chamber. Expose them to a light source providing an overall illumination of at least 1.2 million lux hours and an integrated near-UV energy of at least 200 watt-hours/square meter.
-
Sampling: At predetermined time intervals, withdraw samples for analysis.
-
Analysis: Quantify the amount of remaining this compound in both the exposed and dark control samples using a validated analytical method. Analyze for the presence of degradation products.
-
Evaluation: Compare the degradation of the exposed samples to the dark controls to determine the extent of photodegradation.
-
Protocol 2: Identification of Photodegradation Products
-
Objective: To identify the chemical structures of the major photodegradation products of this compound.
-
Materials:
-
Forced-degraded this compound sample (exposed to high-intensity light to generate sufficient quantities of degradation products)
-
LC-MS/MS or GC-MS system
-
High-resolution mass spectrometer (e.g., QTOF-MS)
-
-
Procedure:
-
Sample Preparation: Prepare a solution of the forced-degraded sample.
-
Chromatographic Separation: Inject the sample into the LC or GC system to separate the parent compound from its degradation products.
-
Mass Spectrometric Analysis: Analyze the eluting peaks using the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.
-
Structure Elucidation: Based on the mass spectral data, propose the chemical structures of the degradation products.[7]
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. [The photostability of antimycotics. 3. Photostability of locally acting antimycotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. ikev.org [ikev.org]
- 7. Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement in photostability of pantoprazole sodium by microencapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Benclothiaz Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Benclothiaz in bioassays. Given that specific bioassay data for this compound is limited, this guide draws upon established principles for thiazide and thiazide-like diuretics, which are presumed to share a similar mechanism of action.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution is cloudy. Can I still use it?
A1: No, a cloudy or precipitated solution should not be used as it indicates solubility or stability issues. This will lead to inaccurate dosing and unreliable results.[1] Thiazide-related compounds are often dissolved in DMSO for in vitro studies.[1] Ensure you are using an appropriate solvent and that the storage conditions are optimal. For similar compounds, stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months and protected from light.[1] Always prepare fresh working solutions for your experiments.[1]
Q2: I am observing high variability in my in vitro cell-based assay results. What are the common causes?
A2: High variability in cell-based assays can stem from several factors.[2][3] Key areas to investigate include:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and seeded at an optimal density.
-
Compound Stability and Dilution: Verify the stability of this compound in your assay medium and ensure accurate serial dilutions.
-
Reagent Consistency: Use reagents from the same lot to minimize variability.
-
Incubation Times and Conditions: Maintain consistent incubation times and environmental conditions (temperature, CO2, humidity).
-
Analyst Technique: Inconsistent pipetting or cell handling can introduce significant error.[3]
Q3: In my animal studies, the diuretic effect of this compound is inconsistent. What should I check?
A3: Inconsistent diuretic response in animal models is a common challenge.[1] Consider the following troubleshooting steps:
-
Animal Handling: Ensure bladders are voided before dosing to establish a consistent baseline.[1] Acclimatize animals to metabolic cages to reduce stress-induced variations in urine output.[1]
-
Dosing Accuracy: Verify your dose calculations and use precise administration techniques like oral gavage to ensure the full dose is delivered.[1]
-
Hydration Status: To minimize variability from water consumption, it is common practice to remove water access during the urine collection period (typically 5-6 hours).[1]
-
Dietary Control: Standardize the diet, particularly sodium and potassium intake, before and during the study.[1]
Q4: I am seeing a paradoxical anti-diuretic effect in my animal model. Is this possible?
A4: While counterintuitive, a paradoxical anti-diuretic effect has been observed with thiazide diuretics, particularly in the context of treating diabetes insipidus.[1] This is thought to be mediated by an initial increase in renin and angiotensin, leading to enhanced sodium and water reabsorption in the proximal tubule.[1] If your animal model has underlying conditions affecting water balance, this paradoxical effect might be observed.[1]
Troubleshooting Guides
In Vitro Na+/Cl- Cotransporter (NCC) Inhibition Assay
This guide focuses on a common cell-based assay for thiazide-like compounds that inhibit the Na+/Cl- cotransporter (NCC).[4][5]
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Signal-to-Noise Ratio | Inadequate NCC activity. | Activate the endogenous WNKs-SPAK signaling pathway by incubating cells in a hypotonic, Cl- and K+ free buffer prior to the assay.[4] |
| Low expression of NCC in the cell line. | Use a stable cell line co-expressing NCC and a Cl--quenchable membrane-targeted YFP.[4] | |
| Inconsistent IC50 Values | Compound instability or degradation. | Prepare fresh this compound solutions for each experiment and minimize exposure to light.[1] |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Monitor cell viability. | |
| High Background Signal | Non-specific compound effects. | Include appropriate negative controls (vehicle-treated cells) and positive controls (known NCC inhibitors like hydrochlorothiazide).[4] |
In Vivo Diuresis and Electrolyte Measurement
This guide addresses common issues in animal studies assessing diuretic effects.
| Problem | Potential Cause | Troubleshooting & Optimization |
| High Variability in Urine Output | Inconsistent bladder voiding at baseline. | Gently apply pressure to the pelvic area to void bladders before dosing.[1] |
| Variable water intake. | Remove water access during the urine collection period.[1] | |
| Variable Electrolyte Levels | Differences in baseline electrolyte levels. | Measure baseline electrolyte levels for each animal before the experiment to allow for normalization.[1] |
| Dietary variations. | Standardize the diet for all animals for a period before and during the study.[1] |
Experimental Protocols
Protocol 1: In Vitro NCC Inhibition Assay using a Chloride-Sensitive Fluorescent Reporter
This protocol is adapted from established methods for assessing NCC inhibitors in a high-throughput format.[4][5]
1. Cell Culture and Plating:
- Culture HEK293 cells stably co-expressing human NCC and a membrane-targeted, chloride-sensitive YFP in appropriate media.
- Plate cells in 96-well black, clear-bottom plates and grow to confluence.
2. Assay Procedure:
- Wash cells with a Cl--free buffer.
- To activate NCC, incubate cells in a hypotonic, Cl- and K+-free buffer.
- Add varying concentrations of this compound (and positive/negative controls) to the wells and incubate.
- Initiate Cl- influx by adding a Cl--containing buffer.
- Measure the quenching of YFP fluorescence over time using a plate reader.
3. Data Analysis:
- Calculate the rate of Cl- influx from the initial slope of fluorescence decay.
- Normalize the data to vehicle-treated controls.
- Generate a dose-response curve and calculate the IC50 value for this compound.
Protocol 2: In Vivo Diuretic Activity in Rodents (Lipschitz Test Adaptation)
This protocol is a standard method for screening diuretic agents.[6]
1. Animal Preparation:
- Use male Wistar or Sprague-Dawley rats (150-200g).
- Acclimatize animals to metabolic cages for at least 3 days.
- Fast animals overnight before the experiment, with free access to water.
2. Experimental Procedure:
- Administer an oral saline load (e.g., 25 mL/kg) to all animals.
- Immediately after, administer the vehicle, a reference diuretic (e.g., hydrochlorothiazide), or this compound at various doses via oral gavage.
- Place animals in individual metabolic cages without access to food or water.
- Collect urine at regular intervals (e.g., every hour for 5-6 hours).
3. Sample Analysis and Data Interpretation:
- Measure the total urine volume for each animal.
- Analyze urine for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.
- Calculate the diuretic activity and saluretic indices by comparing the urine output and electrolyte excretion of the this compound-treated groups to the vehicle control group.
Visualizations
Signaling Pathway of Thiazide Diuretics
Caption: Mechanism of action for thiazide-like diuretics.
Experimental Workflow for In Vitro NCC Inhibition Assay
Caption: Workflow for a cell-based NCC inhibition assay.
Logical Troubleshooting Flowchart for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent bioassay results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diuretics screening models | PPTX [slideshare.net]
Validation & Comparative
A Comparative Analysis of Benclothiaz and Abamectin for the Management of Root-Knot Nematodes
A comprehensive guide for researchers and professionals in drug development, detailing the nematicidal properties, mechanisms of action, and supporting data for Benclothiaz and Abamectin (B1664291) in the control of root-knot nematodes (Meloidogyne spp.).
This guide provides a detailed comparison of two nematicidal compounds, this compound and Abamectin, for the control of root-knot nematodes. While Abamectin is a widely studied and commercially established biological pesticide, information on this compound is less prevalent in peer-reviewed literature, with existing data primarily derived from patents and computational studies. This document aims to consolidate the available information to offer a comparative perspective for research and development professionals.
Efficacy and Performance Data
The following tables summarize the available quantitative and qualitative data on the efficacy of Abamectin and this compound against root-knot nematodes. It is important to note the disparity in the volume and nature of the data available for each compound.
Table 1: Comparative Efficacy of Abamectin and this compound Against Root-Knot Nematodes (Meloidogyne spp.)
| Parameter | Abamectin | This compound |
| Nematicidal Activity | High, demonstrated in numerous in vitro and in vivo studies. | Reported as a nematicide, but quantitative efficacy data against Meloidogyne spp. from peer-reviewed studies is limited. |
| LC50 (J2 Mortality) | Reported values range from approximately 1.62 mg/L to 7.06 mg/L for M. incognita.[1][2] | Specific LC50 values for Meloidogyne spp. are not readily available in published literature. |
| Egg Hatch Inhibition | Effective in reducing egg hatching.[3] | Data not available in reviewed literature. |
| Gall Formation Reduction | Significant reduction in root galling observed in various studies.[3] | Expected to reduce galling due to its nematicidal activity, but specific data is lacking. |
| Effect on Plant Growth | Can promote plant height and vigor by controlling nematode infestation.[1][4] | Information on impact on plant growth is not detailed in available scientific literature. |
| Synergistic Effects | Shows potential for synergistic effects when combined with other nematicides like fluopyram (B1672901).[2] | Patents suggest synergistic effects when combined with the insecticide indoxacarb. |
Mechanism of Action
The modes of action through which Abamectin and this compound exert their nematicidal effects are distinct, targeting different physiological pathways in the nematodes.
Abamectin: As a member of the avermectin (B7782182) family, Abamectin acts on the nematode's nervous system.[2] It modulates glutamate-gated chloride channels, which are crucial for nerve signal transmission in invertebrates.[5] By binding to these channels, Abamectin increases their permeability to chloride ions, leading to hyperpolarization of the nerve and muscle cells. This influx of ions disrupts nerve impulses, causing paralysis and eventual death of the nematode.[5]
This compound: this compound, chemically identified as 7-chloro-1,2-benzisothiazole, is a thiazole (B1198619) derivative.[6] Computational studies suggest that its nematicidal activity may stem from the disruption of chitin-related enzymes and metabolic pathways within the nematode. Molecular dynamics simulations indicate that this compound can form stable hydrogen bonds with key amino acid residues in the active sites of these enzymes, potentially inhibiting their function and disrupting essential cellular processes.
Signaling Pathway Diagrams
References
- 1. Effect of abamectin on root-knot nematodes and tomato yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixtures of fluopyram and abamectin for management of Meloidogyne incognita in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Comparative Efficacy of Benclothiaz and Fluopyram: A Guide for Researchers
This guide provides a comparative analysis of the nematicidal compounds Benclothiaz and Fluopyram, with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals involved in the development of nematicidal agents.
Executive Summary
Fluopyram is a well-characterized broad-spectrum fungicide and nematicide with a defined mode of action as a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI). Extensive data is available detailing its efficacy against a range of economically important plant-parasitic nematodes. In contrast, this compound is identified as a nematicide belonging to the benzothiazole (B30560) class, but its specific mode of action against nematodes remains unclassified in publicly available literature. Furthermore, detailed quantitative efficacy data for this compound against key plant-parasitic nematodes is scarce, precluding a direct, data-driven comparison with Fluopyram.
This guide will present the comprehensive data available for Fluopyram and summarize the limited information on this compound.
Fluopyram: A Profile
Chemical Class: Pyridinyl-ethyl-benzamide
Primary Function: Fungicide and Nematicide
Target Pests: A broad range of fungal pathogens and plant-parasitic nematodes, including Meloidogyne spp. (root-knot nematodes), Pratylenchus spp. (lesion nematodes), and Heterodera spp. (cyst nematodes).[1]
Mechanism of Action
Fluopyram's nematicidal and fungicidal activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI). It targets Complex II of the mitochondrial electron transport chain, a crucial component in cellular respiration. By inhibiting the enzyme succinate dehydrogenase, Fluopyram disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This leads to paralysis and ultimately the death of the target nematodes.[1][2]
Signaling Pathway of Fluopyram's Mode of Action
Caption: Mechanism of action of Fluopyram as an SDHI in nematodes.
Efficacy Data
The nematicidal efficacy of Fluopyram has been documented in numerous studies. The following tables summarize key quantitative data against economically significant nematode genera.
Table 1: Efficacy of Fluopyram against Meloidogyne spp. (Root-Knot Nematodes)
| Species | Metric | Value | Exposure Time | Experimental Setting |
| M. incognita | LC50 | 2.15 - 0.04 µmol/L | 1-14 days | In vitro |
| M. incognita | Mortality | 69.51% | 30 days | Field (chemigation) |
| M. graminis | - | Reduced sensitivity observed after long-term exposure | - | Golf course turf |
| M. ethiopica | - | Good potential for management | 30-60 days | Greenhouse |
Table 2: Efficacy of Fluopyram against Pratylenchus spp. (Lesion Nematodes)
| Species | Metric | Value | Exposure Time | Experimental Setting |
| P. penetrans | Motility | EC50 reversible | - | In vitro |
| P. penetrans | Motility | Irreversible at 25 µg/ml | - | In vitro |
| Pratylenchus spp. | Population Density | Reduced early-season populations | - | Field (corn) |
Table 3: Efficacy of Fluopyram against Heterodera spp. (Cyst Nematodes)
| Species | Metric | Value | Exposure Time | Experimental Setting |
| H. glycines | Population Density | Suppressed | End of season | Field |
| H. glycines | Reproduction | Reduced by 35-97% | - | Greenhouse |
| H. schachtii | Hatching | Almost 100% inhibition | - | In vitro |
| H. schachtii | Mortality | High | - | In vitro |
This compound: A Profile
Chemical Class: Benzothiazole
Primary Function: Nematicide (unclassified mode of action).[3] Some patent literature suggests potential insecticidal activity.
Mechanism of Action
The precise biochemical mode of action of this compound as a nematicide is not well-documented in publicly available scientific literature and is currently listed as "unclassified". While some benzothiazole derivatives have been shown to impact the nervous system of insects, it is not confirmed that this is the mechanism of nematicidal activity for this compound.
Efficacy Data
Experimental Protocols
The evaluation of nematicidal efficacy typically involves in vitro and in planta (greenhouse or field) assays. The following are generalized protocols based on methodologies reported in the literature for testing compounds like Fluopyram.
In Vitro Nematicide Efficacy Assay
This protocol is designed to determine the direct toxicity of a compound to nematodes.
Objective: To determine the lethal concentration (LC50) or effective concentration (EC50) of a test compound against a target nematode species.
Workflow for an In Vitro Nematicide Assay
Caption: A generalized workflow for an in vitro nematicide efficacy assay.
Materials:
-
Test compound (e.g., Fluopyram)
-
Target nematodes (e.g., second-stage juveniles (J2s) of Meloidogyne incognita)
-
Multi-well microplates (e.g., 24- or 96-well)
-
Sterile water or appropriate buffer
-
Solvent for the test compound (if not water-soluble)
-
Inverted microscope
Procedure:
-
Nematode Preparation: Collect and suspend J2s in sterile water to a known concentration (e.g., 100 J2s per 50 µL).
-
Compound Dilution: Prepare a stock solution of the test compound and perform serial dilutions to obtain the desired test concentrations. A control with only the solvent (if used) and a water-only control should be included.
-
Incubation: Add a specific volume of the nematode suspension to each well of the microplate, followed by the addition of the test compound dilutions.
-
Observation: Incubate the plates at a constant temperature (e.g., 25°C). At predetermined time points (e.g., 24, 48, 72 hours), observe the nematodes under an inverted microscope. Nematodes that are immobile and do not respond to a physical stimulus (e.g., a fine probe) are considered dead or moribund.
-
Data Analysis: Calculate the percentage of mortality for each concentration and replicate. Use statistical software to perform a probit analysis to determine the LC50 or EC50 value.
Greenhouse (In Planta) Nematicide Efficacy Assay
This protocol evaluates the efficacy of a nematicide in a more realistic setting, involving a host plant and soil.
Objective: To assess the ability of a test compound to protect a host plant from nematode infection and reproduction under controlled conditions.
Workflow for a Greenhouse Nematicide Efficacy Trial
Caption: A generalized workflow for a greenhouse nematicide efficacy trial.
Materials:
-
Pots filled with sterilized soil mix
-
Healthy seedlings of a susceptible host plant (e.g., tomato for M. incognita)
-
Test compound formulation
-
Nematode inoculum (eggs or J2s)
Procedure:
-
Pot Preparation: Fill pots with a sterilized soil mixture to avoid contamination from other microorganisms.
-
Treatment Application: Apply the test compound to the soil at the desired rates. This can be done by incorporating granular formulations into the soil or by drenching with liquid formulations. An untreated control group is essential.
-
Transplanting: Transplant healthy, uniform seedlings of the host plant into the treated and untreated pots.
-
Nematode Inoculation: After a period of plant establishment (e.g., one week), inoculate each pot with a known number of nematode eggs or J2s.
-
Growth Period: Maintain the plants in a greenhouse with controlled temperature, light, and watering for a specified duration (e.g., 4-8 weeks).
-
Data Collection: At the end of the experiment, carefully uproot the plants. Measure plant growth parameters (e.g., shoot height, root weight). Assess the level of root galling using a standardized rating scale (e.g., 0-10). Extract and count the number of nematodes (eggs, juveniles, and adults) from both the soil and the roots.
-
Data Analysis: Compare the plant growth parameters, root galling indices, and nematode population densities between the treated and untreated groups using appropriate statistical analyses (e.g., ANOVA).
Comparative Analysis and Conclusion
A direct comparative efficacy analysis between this compound and Fluopyram is challenging due to the limited availability of public data for this compound.
Fluopyram is a well-established nematicide with a clear mode of action and a substantial body of research supporting its efficacy against a wide range of plant-parasitic nematodes. Its dual fungicidal and nematicidal properties make it a versatile tool in integrated pest management programs.
This compound , while identified as a nematicide, lacks detailed public information on its specific mechanism of action and quantitative performance against key nematode pests. This information gap highlights the need for further research to fully understand its potential and position within the nematicide market.
For researchers and drug development professionals, Fluopyram currently offers a more predictable and well-documented option for nematode control. Future research efforts should aim to elucidate the mode of action of this compound and generate robust efficacy data to enable a comprehensive comparison with existing nematicidal compounds.
References
Validating Nematicidal Efficacy: A Comparative Guide on the Influence of Soil Composition
Disclaimer: As of late 2025, publicly available, peer-reviewed studies detailing the nematicidal activity of Benclothiaz across varied soil types are scarce. Therefore, this guide provides a comparative framework based on established principles of nematicide-soil interaction, using data from other chemical classes as proxies to illustrate the potential impact of soil properties on efficacy. The information presented here is intended for research and drug development professionals to inform experimental design.
Plant-parasitic nematodes represent a significant threat to agriculture, causing substantial economic losses by damaging plant root systems.[1] Chemical nematicides are a critical tool for managing these pests, but their effectiveness can be profoundly influenced by the complex and variable soil environment.[2] Factors such as soil texture, organic matter content, and pH can alter a nematicide's persistence, bioavailability, and movement through the soil profile, ultimately impacting its ability to reach and control the target nematode population.[2]
This guide explores these key soil factors and provides standardized protocols for validating the efficacy of nematicides like this compound in different soil matrices.
Alternative Nematicides and Their Mechanisms
This compound is listed as a nematicide with an unclassified mode of action.[3] For comparative purposes, this guide will reference nematicides from well-defined chemical groups to demonstrate a range of interactions with soil. The primary alternatives fall into several classes based on their mode of action, including organophosphates (e.g., Fosthiazate) and avermectins (e.g., Abamectin).[4][5]
-
Organophosphates (e.g., Fosthiazate): These compounds act as acetylcholinesterase (AChE) inhibitors, disrupting the nematode's nervous system.[4][6]
-
Avermectins (e.g., Abamectin): This class of compounds are allosteric modulators of glutamate-gated chloride channels (GluCl), which are found in the nerve and muscle cells of nematodes, leading to paralysis and death.[4][5]
-
Carbamates (e.g., Oxamyl): Similar to organophosphates, carbamates are also AChE inhibitors.[4]
The chemical properties associated with each class dictate their behavior in the soil and their resulting efficacy.
The Critical Role of Soil Properties in Nematicide Performance
The efficacy of a soil-applied nematicide is not solely dependent on its intrinsic activity but is a function of its interaction with the soil matrix. The principal factors affecting performance are soil texture, organic matter content, and pH.
Caption: Key soil properties influencing nematicide fate and efficacy.
-
Soil Texture: This refers to the proportion of sand, silt, and clay particles.
-
Sandy Soils: Characterized by large particle sizes, sandy soils facilitate greater and faster movement of nematicides through the soil profile. However, this also increases the risk of leaching below the root zone, potentially reducing the exposure time for nematodes. Damage from certain nematodes can be more severe in warm, irrigated sandy soils.[7]
-
Clay Soils: High clay content increases the soil's surface area, leading to stronger adsorption of nematicides.[8] This binding can reduce the chemical's concentration in the soil water, thereby lowering its bioavailability and immediate efficacy.[8] However, some studies have surprisingly shown higher efficacy of certain entomopathogenic nematodes in heavy clay or silty clay soils compared to sandy soils.[9]
-
Loam Soils: These soils have a balanced mixture of sand, silt, and clay and often provide an intermediate environment for nematicide movement and persistence.
-
-
Organic Matter (OM): Like clay, organic matter has a high capacity to adsorb chemical compounds. Nematicides like Abamectin and Fosthiazate bind tightly to soil particles, and this effect is stronger in soils with high organic matter content.[7][10][11] This strong adsorption can limit the movement of the product through the soil profile, reducing its effectiveness against nematodes located deeper in the root zone.[12]
-
Soil pH: The pH of the soil can significantly affect the chemical stability and degradation rate of nematicides. For instance, the organophosphate Fosthiazate is more persistent in acidic soils (pH < 6) and degrades more rapidly in alkaline soils (pH > 7).[10][11] Similarly, the carbamate (B1207046) Oxamyl hydrolyzes rapidly in neutral and alkaline conditions.[10]
Comparative Performance Data
The following tables summarize the expected efficacy of different nematicide classes based on their interaction with soil properties.
Table 1: Qualitative Comparison of Nematicide Efficacy by Soil Type (Illustrative)
| Nematicide Class | Representative Active | Sandy Soil (Low OM) | Loam Soil (Moderate OM) | Clay Soil (High OM) | Key Considerations |
| Organophosphate | Fosthiazate | Moderate to High: Good movement but potential for leaching. | High: Balanced movement and availability. | Low to Moderate: Strong adsorption reduces bioavailability.[8] | Efficacy is higher in acidic soils due to slower degradation.[10][11] |
| Avermectin (B7782182) | Abamectin | High: Effective in the upper soil profile. | Moderate: Limited downward movement due to adsorption. | Low: Strong binding to clay and OM severely restricts movement and availability.[7][12] | Provides long residual activity due to its translaminar movement into roots.[12] |
| Carbamate | Oxamyl | Moderate: Good efficacy but high risk of leaching. | High: Good balance of availability and persistence. | Moderate: Adsorption is less pronounced than with other classes. | Rapid degradation in high pH soils can reduce persistence.[10] |
Table 2: Illustrative Quantitative Data on Nematicide Performance (Note: Data are hypothetical, based on principles derived from literature, and intended for comparative illustration only.)
| Soil Type | Nematicide (Rate) | Initial Nematode Population (J2/100g soil) | Final Nematode Population (J2/100g soil) | % Control |
| Sandy Loam | Fosthiazate (3 kg a.i./ha) | 500 | 45 | 91% |
| (1.5% OM, pH 6.2) | Abamectin (0.5 kg a.i./ha) | 500 | 60 | 88% |
| Untreated Control | 500 | 520 | 0% | |
| Silty Clay Loam | Fosthiazate (3 kg a.i./ha) | 500 | 150 | 70% |
| (4.0% OM, pH 7.1) | Abamectin (0.5 kg a.i./ha) | 500 | 210 | 58% |
| Untreated Control | 500 | 510 | 0% |
Experimental Protocols
To validate the efficacy of a nematicide in different soils, standardized laboratory and greenhouse experiments are essential.
Experimental Protocol 1: Soil Column Leaching and Efficacy Assay
This protocol is designed to assess the movement of a nematicide through different soil types and its corresponding efficacy against a target nematode.
1. Materials:
-
PVC columns (e.g., 10 cm diameter, 40 cm height).[13]
-
Different soil types (e.g., sandy loam, clay loam), sieved (<2mm) and sterilized.
-
Target nematode culture (e.g., Meloidogyne incognita second-stage juveniles, J2).
-
Nematicide stock solution and formulated product.
-
Deionized water.
-
Collection beakers.
-
Baermann funnel apparatus for nematode extraction.[14]
2. Procedure:
-
Column Packing: Place a mesh screen at the bottom of each column. Pack the columns with the designated soil type to a uniform bulk density (e.g., 1.5 g/cm³).[13] Prepare at least three replicate columns per soil type/treatment combination.
-
Soil Equilibration: Pre-wet the soil columns to field capacity and allow them to equilibrate for 24 hours.
-
Nematicide Application: Apply the nematicide solution evenly to the surface of the soil columns at a rate equivalent to the desired field application rate. Include a water-only control group.
-
Leaching Simulation: Simulate a rainfall event by applying a set volume of deionized water to the top of each column (e.g., 100 mL per day for 3 days). Collect the leachate from the bottom of the columns to analyze for the active ingredient if desired.
-
Nematode Inoculation: After the leaching event, inoculate the top 5 cm of each soil column with a known quantity of nematodes (e.g., 1000 M. incognita J2s).
-
Incubation: Maintain the columns in a controlled environment (e.g., 25°C) for a specified period (e.g., 7-14 days).
-
Nematode Extraction and Assessment:
-
Section each soil column into desired depths (e.g., 0-10 cm, 10-20 cm, 20-30 cm).
-
Extract nematodes from a subsample of soil from each section using the Baermann funnel or centrifugal flotation method.[14][15]
-
Count the number of viable nematodes under a microscope.
-
Calculate the percent mortality or control relative to the untreated control for each soil depth.
-
Experimental Protocol 2: Greenhouse Pot Study for Root Galling Assessment
This protocol evaluates nematicide efficacy based on its ability to protect a host plant from nematode infection.
1. Materials:
-
Pots (e.g., 15 cm diameter).
-
Different soil types, sterilized.
-
Host plant seedlings (e.g., tomato, Solanum lycopersicum).
-
Nematicide product.
-
Meloidogyne spp. eggs or J2s.
2. Procedure:
-
Potting and Treatment: Fill pots with the designated soil types. Apply the nematicide by incorporating it into the soil or as a drench, following the desired application rate. Include an untreated control group for each soil type.
-
Transplanting: Transplant one healthy seedling into each pot. Allow plants to establish for one week.
-
Inoculation: Inoculate each pot (except for a negative control group) with a suspension of Meloidogyne eggs or J2s (e.g., 5000 eggs/pot) in holes made around the base of the plant stem.
-
Growth Period: Grow the plants in a greenhouse under controlled conditions for 4-6 weeks, ensuring adequate water and nutrients.
-
Data Collection:
-
At the end of the experiment, carefully remove the plants from the pots and wash the roots.
-
Rate the severity of root galling on a scale of 0 (no galls) to 5 or 10 (severe galling).
-
Nematode populations in the soil and eggs from the roots can also be extracted and quantified to supplement the galling data.
-
Measure plant growth parameters (e.g., shoot height, fresh/dry root and shoot weight) to assess for phytotoxicity and overall plant health.
-
Caption: Experimental workflow for a soil column nematicide study.
Conclusion
The validation of a nematicide's activity is incomplete without considering the impact of soil type. The physicochemical properties of soil, particularly texture, organic matter content, and pH, create a complex interplay that governs the fate and bioavailability of the active ingredient. As demonstrated by proxy data from organophosphate and avermectin nematicides, performance can vary dramatically between sandy and clay-based soils. For an unclassified nematicide like this compound, it is critical for researchers to conduct empirical studies, such as the soil column and pot experiments detailed here, to characterize its behavior and define optimal use conditions. Such data is essential for developing robust and reliable nematode management programs.
References
- 1. Nematicides: history, mode, and mechanism action | Plant Science Today [horizonepublishing.com]
- 2. irac-online.org [irac-online.org]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. mssoy.org [mssoy.org]
- 5. irac-online.org [irac-online.org]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. Abamectin Efficacy on the Potato Cyst Nematode Globodera pallida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Influence of soil on the efficacy of entomopathogenic nematodes in reducing Diabrotica virgifera virgifera in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]
- 11. researchgate.net [researchgate.net]
- 12. plantsciencejournal.com [plantsciencejournal.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
In-Depth Analysis of Nematicide Cross-Resistance Potential: A Comparative Guide to Benclothiaz, Tioxazafen, and Fluopyram
A comprehensive review of existing scientific literature reveals a significant gap in publicly available data regarding the nematicidal properties of Benclothiaz, precluding a direct cross-resistance study at this time. Cross-resistance, the phenomenon where resistance to one pesticide confers resistance to another, is fundamentally linked to the mechanism of action of the compounds . Without detailed information on how this compound affects nematodes at a molecular level, any discussion on its potential for cross-resistance with other nematicides would be speculative.
To provide researchers, scientists, and drug development professionals with a valuable resource in the requested format, this guide will instead focus on a detailed comparison of two other notable nematicides, Tioxazafen and Fluopyram . This comparative analysis will delve into their distinct mechanisms of action, present available efficacy data against key nematode species, and outline the experimental protocols used to generate this data, thereby offering insights into the principles of nematicide comparison and the potential for cross-resistance between different chemical classes.
Mechanisms of Action: A Tale of Two Targets
The potential for cross-resistance between nematicides is significantly lower when the compounds have different modes of action. Tioxazafen and Fluopyram exemplify this principle, targeting entirely different physiological processes within the nematode.
Tioxazafen , a disubstituted oxadiazole, represents a unique class of nematicides. Its mode of action is the disruption of ribosomal activity within the nematode's cells.[1][2] This interference with the fundamental process of protein synthesis ultimately leads to the death of the nematode.
Fluopyram , on the other hand, is a succinate (B1194679) dehydrogenase inhibitor (SDHI).[3] It targets the mitochondrial respiratory chain, specifically Complex II, thereby inhibiting cellular respiration and energy production in the nematode. This mechanism is distinct from that of Tioxazafen and other major nematicide classes.
Comparative Nematicidal Efficacy
The following tables summarize the available quantitative data on the efficacy of Tioxazafen and Fluopyram against various plant-parasitic nematodes. It is important to note that experimental conditions, nematode species, and life stages tested vary across studies, which should be considered when making direct comparisons.
Table 1: Tioxazafen Efficacy Data
| Nematode Species | Parameter | Value (µg/ml) | Exposure Time | Reference |
| Meloidogyne incognita | EC₅₀ (motility) | 57.69 | 24 hours | [4] |
| Meloidogyne incognita | EC₅₀ (motility) | 47.15 | 48 hours | [4] |
| Rotylenchulus reniformis | EC₅₀ (motility) | 59.64 | 24 hours | [4] |
| Rotylenchulus reniformis | EC₅₀ (motility) | 47.25 | 48 hours | [4] |
Table 2: Fluopyram Efficacy Data
| Nematode Species | Parameter | Value (µg/ml) | Exposure Time | Reference |
| Meloidogyne graminicola | Juvenile Mortality | 91.26% at an unspecified concentration | Not specified | [5] |
| Ditylenchus dipsaci | EC₅₀ (motility) | High (specific value not provided) | 24 hours | [6] |
| Globodera rostochiensis | Reduction in cysts/g soil | Significant reduction (qualitative) | Field study | [7] |
Experimental Protocols
The data presented above were generated using established in vitro and in vivo laboratory assays. Understanding these methodologies is crucial for interpreting the results and designing future comparative studies.
In Vitro Motility/Mortality Assay
This assay directly assesses the toxicity of a compound to nematodes.
-
Preparation of Test Solutions: Serial dilutions of the nematicide (e.g., Tioxazafen or Fluopyram) are prepared in a suitable solvent, typically water.
-
Nematode Exposure: A predetermined number of second-stage juveniles (J2s) are placed in multi-well plates or petri dishes containing the various nematicide concentrations. A control group with no nematicide is always included.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 24, 48, or 72 hours).
-
Assessment: Following incubation, the nematodes are observed under a microscope to determine their motility. Nematodes that are immobile and do not respond to a physical stimulus (such as a fine probe) are considered dead.
-
Data Analysis: The percentage of mortality or paralysis is calculated for each concentration. Statistical methods, such as probit analysis, are then used to determine the EC₅₀ or LC₅₀ value, which is the concentration of the nematicide that causes a 50% effect on the nematode population.
Root Infection Assay (In Vivo)
This assay evaluates the ability of a nematicide to protect a host plant from nematode infection.
-
Treatment Application: Seeds of a susceptible host plant (e.g., tomato) are treated with the nematicide, or the nematicide is applied to the soil.
-
Planting and Inoculation: Treated and untreated (control) seeds are planted in pots with sterilized soil. After a specified period of growth, each plant is inoculated with a known number of nematode J2s.
-
Growth Period: The plants are maintained in a greenhouse or growth chamber for a period sufficient for nematode infection and reproduction (e.g., 4-8 weeks).
-
Assessment: The plants are harvested, and the roots are carefully washed. The number of galls (for root-knot nematodes) or cysts (for cyst nematodes) on the roots is counted. The number of eggs per gram of root may also be determined.
-
Data Analysis: The efficacy of the nematicide is determined by comparing the level of infection in the treated plants to that in the untreated control plants.
Conclusion and Future Directions
While a direct comparative study on the cross-resistance of this compound is not currently possible due to a lack of data, the analysis of Tioxazafen and Fluopyram provides a clear illustration of how nematicides with distinct modes of action are valuable tools for resistance management. The unique ribosomal-inhibiting activity of Tioxazafen and the mitochondrial-inhibiting action of Fluopyram make it highly unlikely that resistance to one would confer resistance to the other.
For future research, the elucidation of this compound's mechanism of action is a critical first step. Once its molecular target is identified, researchers can then conduct targeted studies to assess its potential for cross-resistance with other nematicide classes. This would involve selecting for resistance to this compound in a model nematode species and then testing the resistance profile of that population against other nematicides. Such studies are essential for developing sustainable and effective nematode management strategies in agriculture.
References
- 1. In-vitro and In-vivo management of Meloidogyne incognita (Kofoid and White) Chitwood and Rhizoctonia bataticola (Taub.) Butler in cotton using organic’s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irac-online.org [irac-online.org]
- 6. Nematicidal Activity of Phytochemicals against the Root-Lesion Nematode Pratylenchus penetrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nematicidal Activity of Fosthiazate Against Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment: Benclothiaz vs. Organophosphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental impact of the obsolete nematicide Benclothiaz and the widely used class of insecticides, organophosphates. The assessment is based on available ecotoxicological data, persistence in the environment, and bioaccumulation potential. Due to the limited publicly available data for this compound, this guide also draws comparisons from related benzothiazole (B30560) compounds to provide a broader context for its potential environmental effects.
Executive Summary
Organophosphate insecticides, a broad class of chemicals, are characterized by their acute neurotoxicity to a wide range of organisms through the inhibition of acetylcholinesterase. Their environmental persistence and bioaccumulation potential vary depending on the specific compound and environmental conditions. In contrast, this compound, a benzothiazole-based nematicide, is noted for its high aquatic toxicity and potential for long-lasting environmental effects. However, a significant lack of comprehensive environmental impact data for this compound limits a direct and complete comparison.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the environmental impact of selected organophosphates and this compound. It is important to note the significant data gaps for this compound.
Table 1: Acute Toxicity to Non-Target Organisms
| Chemical Class | Compound | Organism | Exposure Route | Toxicity Value (LC50/LD50) | Reference |
| Organophosphate | Chlorpyrifos | Rat (mammal) | Oral | 96 - 270 mg/kg | [1] |
| Diazinon | Rat (mammal) | Oral | 1,250 mg/kg | [1] | |
| Malathion (B1675926) | Rat (mammal) | Oral | 5,500 mg/kg | [1] | |
| Chlorpyrifos | Rana boylii (amphibian) | 96-hour | 3.00 mg/L | [2] | |
| Diazinon | Rana boylii (amphibian) | 96-hour | 7.49 mg/L | [2] | |
| Malathion | Rana boylii (amphibian) | 96-hour | 2.14 mg/L | [2] | |
| Diazinon | Bluegill (fish) | 96-hour | 20 - 1,200 µg/L | [3] | |
| Malathion | Bluegill (fish) | 96-hour | 20 - 1,200 µg/L | [3] | |
| Various | Honey Bee (Apis mellifera) | Contact | 0.018 - 31.2 µ g/bee | ||
| Benzothiazole | This compound | Aquatic Organisms | - | Very toxic to aquatic life | [4] |
| 2-(Thiocyanomethylthio)benzothiazole (TCMTB) | Ceriodaphnia dubia | 48-hour | 15.3 µg/L | [5][6] | |
| 2-Mercaptobenzothiazole (2-MBT) | Ceriodaphnia dubia | 48-hour | 4.19 mg/L | [5][6] | |
| Benzothiazole (BT) | Ceriodaphnia dubia | 48-hour | 24.6 mg/L | [5][6] |
Table 2: Environmental Persistence
| Chemical Class | Compound | Medium | Half-life (t½) | Conditions | Reference |
| Organophosphate | Chlorpyrifos | Soil | 60 - 120 days | - | [7] |
| Dicrotophos | Sandy Loam Soil | 2.7 days | Aerobic | [8] | |
| Profenofos | Soil | Several days | Neutral to alkaline | [8] | |
| Malathion | River Water | 19 days | 22°C, pH 7.3 | [9] | |
| Malathion | Seawater | 6 days | 22°C, pH 8.1 | [9] | |
| Benzothiazole | This compound | - | Data not available | - | [4] |
| 2-(Thiocyanomethylthio)benzothiazole (TCMTB) | - | Environmentally unstable | - | [5][6] |
Table 3: Bioaccumulation Potential
| Chemical Class | Compound | Organism/System | Bioaccumulation Factor (BAF) / Log Kow | Reference |
| Organophosphate | Various | General | Intermediate Log Kow (10²–10³) | [10] |
| Diazinon | Water Hyacinth | High BAF | [11] | |
| Chlorpyrifos | Water Hyacinth | High BAF | [11] | |
| Malathion | Edible Fish | Log BCF: 0.65 - 2.01 | [12] | |
| Benzothiazole | This compound | - | Data not available | [4] |
Experimental Protocols
The data presented in this guide are derived from standardized ecotoxicological studies. The following provides an overview of the typical methodologies employed in such research.
Acute Toxicity Testing:
-
Objective: To determine the concentration or dose of a chemical that causes mortality or other adverse effects after a short-term exposure.
-
Oral LD50 (Mammals and Birds): Test animals are administered a single oral dose of the test substance. The dose required to cause mortality in 50% of the test population (LD50) is determined.[13][14]
-
LC50 (Aquatic Organisms): Aquatic organisms, such as fish or invertebrates, are exposed to a range of concentrations of the test substance in water for a defined period (e.g., 96 hours for fish, 48 hours for invertebrates). The concentration that is lethal to 50% of the test population (LC50) is calculated.[14]
-
Bee Acute Toxicity (Contact and Oral): For contact toxicity, the pesticide is applied directly to the thorax of the bees. For oral toxicity, it is mixed with a sucrose (B13894) solution. The dose that is lethal to 50% of the bees (LD50) is determined.
Environmental Persistence Studies:
-
Objective: To determine the rate at which a chemical degrades in different environmental compartments like soil and water.
-
Methodology: The test chemical is introduced into samples of soil or water under controlled laboratory conditions (e.g., temperature, pH, light). The concentration of the chemical is measured over time to calculate its half-life (the time it takes for 50% of the chemical to degrade).[10][15]
Bioaccumulation Studies:
-
Objective: To assess the potential for a chemical to accumulate in the tissues of living organisms.
-
Methodology: The bioconcentration factor (BCF) is often determined by exposing aquatic organisms (e.g., fish) to the chemical in water and measuring its concentration in the organism's tissues relative to the water concentration.[12] The octanol-water partition coefficient (Kow) is also used as an indicator of a chemical's potential to bioaccumulate.[10]
Mandatory Visualization
The following diagrams illustrate the known or proposed mechanisms of action for organophosphates and this compound.
Caption: Mechanism of organophosphate toxicity via acetylcholinesterase inhibition.
Caption: Proposed dual-mode mechanism of action of this compound in nematodes.
References
- 1. journals.flvc.org [journals.flvc.org]
- 2. Comparative toxicity of chlorpyrifos, diazinon, malathion and their oxon derivatives to larval Rana boylii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. This compound (Ref: CGA 235860) [sitem.herts.ac.uk]
- 5. ask-force.org [ask-force.org]
- 6. "Comparative Aquatic Toxicity Evaluation of 2-(Thiocyanomethylthio) Ben" by S. T. Nawrocki, K. D. Drake et al. [dc.etsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organophosphate Pesticide Residues in Drinking Water from Artesian Wells and Health Risk Assessment of Agricultural Communities, Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcea.agr.hr [jcea.agr.hr]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. researchgate.net [researchgate.net]
- 12. Pesticide Pollution: Detrimental Outcomes and Possible Mechanisms of Fish Exposure to Common Organophosphates and Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Testing Requirements for Wildlife – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 15. lyellcollection.org [lyellcollection.org]
Comparative Analysis of Benclothiaz and Its Structural Analogs in Nematicidal Applications
A detailed examination of the nematicidal agent Benclothiaz and its structural analogs reveals a class of compounds with significant potential for crop protection. This guide synthesizes available data on their chemical structures, mechanisms of action, and nematicidal efficacy, providing researchers, scientists, and drug development professionals with a comprehensive comparative overview.
This compound, chemically known as 7-chloro-1,2-benzothiazole, is a nematicidal agent utilized in agriculture to control plant-parasitic nematodes. Its core structure, a benzothiazole (B30560) ring system, has been a scaffold of interest for the development of various biologically active compounds. This analysis delves into the structure-activity relationships of this compound and its analogs, presenting available data in a comparative format to guide future research and development in this area.
Chemical Structure and Properties
This compound is characterized by a fused benzene (B151609) and thiazole (B1198619) ring, with a chlorine atom substituted at the 7th position. Its structural analogs would involve modifications at various positions of the benzothiazole core, such as alterations in the type and position of substituents on the benzene ring or modifications to the thiazole ring itself.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 7-chloro-1,2-benzothiazole |
| Molecular Formula | C₇H₄ClNS |
| Molecular Weight | 169.63 g/mol |
| CAS Number | 89583-90-4 |
Mechanism of Action
Recent studies on the mode of action of benzothiazole-based nematicides suggest a multi-faceted mechanism. Research on benzothiazole's effect on the root-knot nematode Meloidogyne incognita indicates that it acts by inhibiting Glutathione S-transferase (GST), a key enzyme in detoxification pathways. This inhibition leads to a surge in reactive oxygen species (ROS), causing significant oxidative stress and ultimately leading to nematode mortality. This mechanism provides a basis for comparing the efficacy of structural analogs, as their ability to inhibit GST and induce ROS could be a key determinant of their nematicidal potency.
Caption: Proposed signaling pathway for benzothiazole-induced nematode mortality.
Comparative Nematicidal Efficacy
While direct comparative studies of this compound and its close structural analogs are limited in publicly available literature, research on related benzothiazole and benzotriazinone derivatives provides insights into structure-activity relationships. For instance, a study on 1,2,3-benzotriazin-4-one derivatives, which share a similar bicyclic core, demonstrated that a 7-chloro substituted analog exhibited significant nematicidal activity against Meloidogyne incognita.[1]
Table 2: Nematicidal Activity of a Structurally Related Benzotriazinone Analog
| Compound | Concentration (mg/L) | Inhibition Rate (%) against M. incognita |
| 7-chloro-3-(3-((4,5-dihydrothiazol-2-yl)thio)propyl)benzo[d][1][2][3]triazin-4(3H)-one | 1.0 | 68.3 |
This data suggests that the presence of a chlorine atom at the 7-position of the fused benzene ring, a feature shared with this compound, is crucial for nematicidal activity. Further research focusing on the synthesis and comparative screening of 7-substituted-1,2-benzothiazole derivatives is necessary to establish a clear quantitative structure-activity relationship (QSAR).
Experimental Protocols
The evaluation of nematicidal activity typically involves both in vitro and in vivo assays.
In Vitro Nematicidal Assay
Objective: To determine the direct effect of the compounds on nematode mortality and egg hatching.
Methodology:
-
Nematode Culture: Root-knot nematodes (Meloidogyne spp.) are cultured on susceptible host plants (e.g., tomato) in a greenhouse.
-
Egg Extraction: Eggs are extracted from infected roots using a sodium hypochlorite (B82951) solution.
-
Juvenile Hatching: A portion of the extracted eggs is used to obtain second-stage juveniles (J2).
-
Compound Preparation: Test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with water to achieve a range of test concentrations.
-
Mortality Assay: A suspension of J2 nematodes is added to multi-well plates containing the test solutions. After a specific incubation period (e.g., 24, 48, 72 hours) at a controlled temperature (e.g., 25°C), the number of dead and live nematodes is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing.
-
Egg Hatching Assay: A suspension of nematode eggs is incubated in the test solutions. After a set period (e.g., 7-14 days), the number of hatched juveniles is counted.
-
Data Analysis: The mortality rate and egg hatching inhibition rate are calculated for each concentration. LC50 (lethal concentration for 50% of the population) values are determined using probit analysis.
Caption: A generalized workflow for in vitro nematicidal screening assays.
In Vivo Nematicidal Assay (Pot Study)
Objective: To evaluate the efficacy of the compounds in protecting plants from nematode infection in a controlled environment.
Methodology:
-
Planting: Seedlings of a susceptible host plant (e.g., tomato or cucumber) are transplanted into pots containing sterilized soil.
-
Compound Application: The test compounds are applied to the soil as a drench or incorporated into the soil at various concentrations.
-
Inoculation: A known number of nematode eggs or J2 juveniles are inoculated into the soil around the plant roots.
-
Growth Period: The plants are grown in a greenhouse for a specific period (e.g., 4-6 weeks) to allow for nematode infection and reproduction.
-
Efficacy Assessment: At the end of the growth period, plants are uprooted, and the roots are washed. The following parameters are assessed:
-
Root Gall Index: The severity of root galling is rated on a scale (e.g., 0-5).
-
Egg Mass Number: The number of egg masses on the roots is counted.
-
Nematode Population in Soil: The number of nematodes in a soil subsample is determined.
-
-
Data Analysis: The control efficacy of each treatment is calculated relative to an untreated control.
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of nematicides. The available data, although limited in direct comparisons, suggests that the 7-chloro-1,2-benzothiazole scaffold is a key pharmacophore for nematicidal activity. The proposed mechanism of action, involving the inhibition of GST and induction of oxidative stress, provides a rational basis for the design of new, more potent analogs.
Future research should focus on the systematic synthesis of this compound analogs with modifications at various positions of the benzothiazole ring. A comprehensive QSAR study based on robust in vitro and in vivo screening data would be invaluable for optimizing the nematicidal potency and understanding the key structural features required for activity. Furthermore, detailed mechanistic studies on promising analogs will be crucial for developing next-generation nematicides with improved efficacy and environmental safety profiles.
References
Validating the Target Specificity of Benclothiaz in Nematodes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benclothiaz and other prominent nematicides, focusing on their target specificity and efficacy. While the precise molecular target of this compound in nematodes remains under investigation, current evidence suggests a primary role in activating plant defense mechanisms, thereby indirectly impacting nematode infection. This contrasts with many conventional nematicides that exhibit direct toxicity to nematodes through specific molecular targets.
Comparative Efficacy and Target of Nematicides
The following table summarizes the efficacy and primary targets of this compound and selected alternative nematicides. It is important to note the different nature of their modes of action.
| Nematicide Class | Example Compound | Primary Target | Target Organism | Efficacy Metric (Example) |
| Benzothiazole | This compound | Plant Defense Pathways (Systemic Acquired Resistance) | Host Plant | Reduction in galling and feeding site formation |
| Organophosphate | Fosthiazate | Acetylcholinesterase (AChE)[1] | Nematode | LC50: 5.4 mg/L (M. incognita)[1] |
| Carbamate | Oxamyl | Acetylcholinesterase (AChE) | Nematode | ED50: 89.4 ppm (M. incognita) |
| Avermectin | Abamectin | Glutamate-gated Chloride Channels (GluCls)[2] | Nematode | Significant reduction in gall formation |
| Pyridine | Fluopyram | Mitochondrial Complex II (Succinate Dehydrogenase) | Nematode | ED50: <4 ppm (M. incognita) |
| Fluoroalkenyl | Fluensulfone | Unknown direct target; affects nematode behavior and development | Nematode | ED50: 131.7 ppm (M. incognita) |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanism of action for this compound and the established mechanisms for key alternative nematicide classes.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of nematicide targets are provided below.
Nematode Motility Assay
This assay is fundamental for assessing the direct impact of a compound on nematode viability and neuromuscular function.
Objective: To determine the concentration-dependent effect of a test compound on the motility of nematodes.
Materials:
-
Synchronized culture of nematodes (e.g., second-stage juveniles, J2)
-
Test compound (e.g., this compound, oxamyl) dissolved in an appropriate solvent
-
96-well microtiter plates
-
Microscope or automated tracking system
-
Sterile water or buffer solution
Procedure:
-
Prepare serial dilutions of the test compound in sterile water or a suitable buffer.
-
Add a defined number of nematodes (e.g., 50-100 J2s) to each well of a 96-well plate.
-
Add the different concentrations of the test compound to the wells. Include a solvent control and a negative control (water/buffer only).
-
Incubate the plates at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, assess nematode motility. This can be done by visually counting motile vs. immotile individuals under a microscope or by using an automated tracking system that measures movement.
-
Calculate the percentage of mortality or paralysis for each concentration and determine the LC50 or ED50 value.
Nematode Egg Hatching Assay
This assay evaluates the ovicidal or developmental inhibitory effects of a compound.
Objective: To determine the effect of a test compound on the hatching of nematode eggs.
Materials:
-
Freshly extracted nematode eggs
-
Test compound
-
96-well plates or small petri dishes
-
Microscope
Procedure:
-
Prepare serial dilutions of the test compound.
-
Aliquot a known number of nematode eggs into each well or dish containing the test compound solutions. Include controls.
-
Incubate under conditions that promote hatching (e.g., specific temperature and humidity).
-
After a set period (e.g., 7-14 days), count the number of hatched juveniles and unhatched eggs in each well.
-
Calculate the percentage of hatch inhibition for each concentration relative to the control.
Acetylcholinesterase (AChE) Inhibition Assay
This biochemical assay is used to determine if a compound targets the enzyme acetylcholinesterase, a key component of the nematode nervous system.
Objective: To quantify the inhibitory effect of a compound on nematode AChE activity.
Materials:
-
Nematode homogenate (source of AChE)
-
Test compound (e.g., fosthiazate)
-
Acetylthiocholine (B1193921) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a nematode homogenate by disrupting the nematodes to release cellular contents, including AChE.
-
In a 96-well plate, add the nematode homogenate, DTNB, and different concentrations of the test compound.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure the rate of color change (absorbance at 412 nm) over time using a spectrophotometer.
-
Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.[3]
Electrophysiological Recording from Nematode Muscle Cells
This advanced technique directly measures the effect of a compound on the ion channels of nematode muscle cells, providing detailed insights into the mechanism of action.[4][5]
Objective: To characterize the effects of a test compound on the membrane potential and ion channel activity of nematode muscle cells.
Materials:
-
Live nematodes (larger species like Ascaris suum are often used, but techniques exist for smaller nematodes like C. elegans)[4][6]
-
Dissection microscope and tools
-
Electrophysiology rig (amplifier, micromanipulators, data acquisition system)
-
Glass microelectrodes
-
Perfusion system to apply the test compound
Procedure:
-
Dissect the nematode to expose the body wall muscles.[4]
-
Using sharp microelectrodes, impale a single muscle cell to record its membrane potential (voltage-clamp or current-clamp mode).
-
Establish a stable baseline recording.
-
Perfuse the preparation with a solution containing the test compound.
-
Record any changes in membrane potential, input resistance, or the characteristics of ion channel currents.
-
This can reveal whether a compound opens or closes specific ion channels, leading to either hyperpolarization (inhibition, e.g., by avermectins) or depolarization (excitation, e.g., by cholinergic agonists).
References
- 1. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological Properties of Ion Channels in Ascaris suum Tissue Incorporated into Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced screening methods for assessing motility and hatching in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological recording from parasitic nematode muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological recording from parasitic nematode muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-off-pick Assay to Measure Caenorhabditis elegans Motility - PMC [pmc.ncbi.nlm.nih.gov]
Ecotoxicological Profile of Benclothiaz and Other Benzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative ecotoxicological assessment of Benclothiaz and other selected benzothiazole (B30560) derivatives. Benzothiazoles are a class of heterocyclic compounds with a wide range of industrial applications, including as vulcanization accelerators in rubber production, corrosion inhibitors, and as active ingredients in pesticides and biocides.[1][2] Their widespread use has led to their ubiquitous presence in the environment, raising concerns about their potential ecological impact.[1] This document summarizes available quantitative ecotoxicity data, details relevant experimental methodologies, and illustrates a key toxicological pathway.
Ecotoxicological Data Summary
The following table summarizes the acute ecotoxicity data for this compound, 2-(Thiocyanomethylthio)benzothiazole (TCMTB), 2-Mercaptobenzothiazole (B37678) (MBT), and Benzothiazole (BT) on various aquatic organisms. It is important to note that specific quantitative ecotoxicity data for this compound is limited in publicly available literature, as it is an obsolete nematicide with considerable data gaps.[3] The data presented for the other derivatives highlight the variability in toxicity within this chemical class.
| Chemical | Test Organism | Endpoint | Duration | Value | Units | Reference |
| This compound | - | - | - | Data Not Available | - | [3] |
| 2-(Thiocyanomethylthio)benzothiazole (TCMTB) | Ceriodaphnia dubia (water flea) | EC50 | 48 hours | 15.3 | µg/L | [2] |
| Ceriodaphnia dubia (water flea) | EC50 (chronic) | 7 days | 9.64 | µg/L | [2] | |
| Freshwater Fish | LC50 | 96 hours | Very Highly Toxic | - | [4] | |
| Freshwater Invertebrates | EC50 | 48 hours | Very Highly Toxic | - | [4] | |
| 2-Mercaptobenzothiazole (MBT) | Ceriodaphnia dubia (water flea) | EC50 | 48 hours | 4.19 | mg/L | [2] |
| Ceriodaphnia dubia (water flea) | EC50 (chronic) | 7 days | 1.25 | mg/L | [2] | |
| Benzothiazole (BT) | Ceriodaphnia dubia (water flea) | EC50 | 48 hours | 24.6 | mg/L | [2] |
| Ceriodaphnia dubia (water flea) | EC50 (chronic) | 7 days | 54.9 | mg/L | [2] |
Note: "Very Highly Toxic" is a qualitative description from the source and specific numerical values were not provided in the snippet.
Experimental Protocols
The ecotoxicological data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicity data.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
-
Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Procedure: Fish are exposed to at least five different concentrations of the test substance in a geometric series. Mortalities and any abnormal behaviors are recorded at 24, 48, 72, and 96 hours.
-
Test Conditions: The test is conducted under controlled conditions of temperature, light, and water quality.
-
Data Analysis: The LC50 value is calculated by plotting the percentage of mortality against the test concentrations.
OECD 202: Daphnia sp. Acute Immobilisation Test
This guideline assesses the acute toxicity of a substance to Daphnia species, typically Daphnia magna. The endpoint is the concentration that causes immobilization in 50% of the daphnids (EC50) after 48 hours.
-
Test Organism: Young daphnids, less than 24 hours old, are used for the test.
-
Procedure: The daphnids are exposed to a range of at least five concentrations of the test substance for 48 hours. Immobilization, defined as the inability to swim, is observed at 24 and 48 hours.
-
Test Conditions: The test is performed in a static or semi-static system with controlled temperature and light.
-
Data Analysis: The EC50 is determined by analyzing the relationship between the concentration of the test substance and the percentage of immobilized daphnids.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the concentration that inhibits the growth rate or yield by 50% (EC50) over a 72-hour period.
-
Test Organism: Commonly used species include Pseudokirchneriella subcapcapitata or Desmodesmus subspicatus.
-
Procedure: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance. The growth of the algae is measured over 72 hours, typically by cell counting or measuring biomass.
-
Test Conditions: The test is conducted in a nutrient-rich medium under continuous illumination and controlled temperature.
-
Data Analysis: The EC50 is calculated by comparing the growth in the test cultures to that of a control group.
Signaling Pathway and Experimental Workflow
Benzothiazole derivatives have been shown to exert their toxic effects through various mechanisms, including endocrine disruption and the induction of oxidative stress.[1][5] The following diagrams illustrate a generalized experimental workflow for assessing aquatic toxicity and a potential signaling pathway for benzothiazole-induced toxicity.
Experimental workflow for acute aquatic toxicity testing.
Simplified signaling pathway of benzothiazole toxicity.
Conclusion
The available data indicate that benzothiazole derivatives exhibit a wide range of ecotoxicity. Notably, 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is significantly more toxic to aquatic invertebrates than its degradation products, 2-Mercaptobenzothiazole (MBT) and Benzothiazole (BT).[2] The lack of specific ecotoxicological data for the obsolete nematicide this compound highlights the need for further research to fully understand the environmental risks associated with the broader class of benzothiazole compounds.[3] The primary mechanisms of toxicity for many benzothiazoles appear to involve endocrine disruption and the induction of oxidative stress, leading to adverse effects on the survival, growth, and reproduction of aquatic organisms.[1][5] Researchers and drug development professionals should consider the potential for environmental persistence and toxicity when working with benzothiazole-containing compounds.
References
- 1. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Ref: CGA 235860) [sitem.herts.ac.uk]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. The oxidative degradation of 2-mercaptobenzothiazole at the interface of beta-MnO2 and water - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-Benefit Analysis of Benclothiaz in Agriculture: A Comparative Guide
A comprehensive evaluation of the economic and agricultural impact of the nematicide Benclothiaz remains challenging due to the limited availability of public-domain experimental data. This guide synthesizes the available information on this compound and provides a comparative framework using data from alternative nematicides to illustrate a cost-benefit analysis. Researchers and agricultural professionals are encouraged to conduct field trials to generate specific data for this compound to validate the potential benefits outlined in this guide.
Introduction to this compound
This compound, with the chemical formula C₇H₄ClNS, is registered as a nematicide for agricultural use.[1] It belongs to the benzothiazole (B30560) class of chemical compounds, which have shown a broad spectrum of biological activities and are utilized in the development of various agrochemicals.[2][3] While specific public data on its field performance is scarce, a patent has indicated that a mixture of this compound and the insecticide indoxacarb (B177179) demonstrated a 98% control rate of the root-knot nematode Meloidogyne incognita.[4] This suggests a potential for synergistic effects when used in combination with other crop protection agents.
Comparative Efficacy and Cost-Benefit Analysis of Nematicides
To provide a framework for evaluating this compound, this section presents a comparative analysis of alternative nematicides for which experimental data is available. The following tables summarize the efficacy and economic returns of various nematicides against root-knot nematodes (Meloidogyne spp.), a common and economically significant pest in vegetable and rice cultivation.
Table 1: Comparative Efficacy of Nematicides against Root-Knot Nematodes (Meloidogyne incognita)
| Nematicide | Active Ingredient | Application Method | Efficacy (% Reduction in Nematode Population) | Crop | Source |
| Hypothetical this compound | This compound | Soil Application | Data Not Available | Vegetables, Rice | - |
| Fluopyram | Fluopyram | Soil Application | 51 - 64% | Vegetables | [5] |
| Fosthiazate | Fosthiazate | Soil Application | 51 - 64% | Vegetables | [5] |
| 1,3-Dichloropropene + Chloropicrin | 1,3-D + Chloropicrin | Fumigation | 87% | Vegetables | [5] |
| Dimethyl-disulphide | DMDS | Fumigation | 78% | Vegetables | [5] |
| Azadirachtin (Neem-based) | Azadirachtin | Soil Application | 51 - 64% | Vegetables | [5] |
| Biosolarization with Chicken Manure | - | Soil Treatment | 73% | Vegetables | [5] |
Table 2: Illustrative Cost-Benefit Analysis of Nematicide Treatments for Vegetable Cultivation
| Treatment | Application Cost (€/ha) | Yield Increase (%) | Net Return (€/ha) | Benefit-Cost Ratio | Source |
| Hypothetical this compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Oxamyl | 160 | Data Not Available | Data Not Available | Data Not Available | [6] |
| Metam-sodium | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [6] |
| Biosolarization with Chicken Manure | 2700 | Data Not Available | Data Not Available | Data Not Available | [6] |
| Fumigation (General) | Variable | Variable | Variable | Positive in high infestation | [7][8][9] |
Note: The cost and benefit data are highly dependent on factors such as initial nematode population density, crop type, market value, and application methodology. The economic threshold, the pest population level at which control measures become economically viable, is a critical factor in decision-making.[5]
Experimental Protocols for Nematicide Field Trials
To generate the necessary data for a comprehensive cost-benefit analysis of this compound, rigorous field trials are essential. The following outlines a general experimental protocol for evaluating the efficacy of a nematicide.
Objective: To determine the efficacy of this compound in controlling root-knot nematodes (Meloidogyne spp.) in a selected crop (e.g., tomato or rice) and to quantify the impact on crop yield and economic return.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replicates per treatment.[10]
-
Treatments:
-
Untreated Control
-
This compound (at manufacturer's recommended rate)
-
This compound (at a lower rate)
-
This compound (at a higher rate)
-
Standard Nematicide 1 (e.g., Fluopyram)
-
Standard Nematicide 2 (e.g., Fosthiazate)
-
-
Plot Size: To be determined based on crop and equipment, ensuring a representative area for yield assessment.
Methodology:
-
Site Selection: A field with a known history of root-knot nematode infestation.
-
Soil Sampling: Pre-treatment soil samples are collected from each plot to determine the initial nematode population density (Pi).
-
Application: Nematicides are applied according to the manufacturer's instructions for each product. Application methods could include soil incorporation, drenching, or drip irrigation.
-
Crop Management: Standard agronomic practices for the selected crop will be followed uniformly across all plots.
-
Data Collection:
-
Mid-season: Plant growth parameters (e.g., plant height, vigor) and root galling index are assessed.
-
At Harvest:
-
Final nematode population density (Pf) in the soil is determined.
-
Root galling index is re-assessed.
-
Crop yield (e.g., marketable fruit weight for tomato, grain yield for rice) is measured for each plot.
-
-
-
Data Analysis:
-
Analysis of Variance (ANOVA) will be used to determine significant differences between treatments for nematode populations, root galling, and crop yield.
-
Nematicide efficacy will be calculated as the percentage reduction in the final nematode population compared to the untreated control.
-
A partial budget analysis will be conducted to determine the net return and benefit-cost ratio for each treatment.[7][8][9]
-
Visualizing Methodologies and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a nematicide field trial.
Potential Signaling Pathway
The precise mechanism of action of this compound on nematodes is not extensively documented in the available literature. However, for benzothiazole derivatives in other biological systems, interference with key signaling pathways has been observed.[11][12] The following diagram illustrates a generalized signaling pathway that could be a target for such compounds.
Conclusion
While this compound shows promise as a nematicide, particularly in synergistic combinations, a definitive cost-benefit analysis requires robust, publicly available data from field trials. The frameworks and methodologies presented in this guide, based on data from alternative nematicides, offer a clear path for researchers and agricultural professionals to evaluate the economic viability and efficacy of this compound. Future research should focus on conducting field trials across various crops and geographical locations to establish its performance and to provide the agricultural community with the data needed to make informed pest management decisions.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 89583-90-4 [smolecule.com]
- 5. A Cost-Benefit Analysis of Soil Disinfestation Methods against Root-Knot Nematodes in Mediterranean Intensive Horticulture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FE1161/FE1161: An Introduction to Economic Analysis of Pest Management: A Case Study of Nematode Management [edis.ifas.ufl.edu]
- 8. An Introduction to Economic Analysis of Pest Management: A Case Study of Nematode Management | EDIS [journals.flvc.org]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
Comparative Degradation Pathways of Benclothiaz and Alternative Nematicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the degradation pathways of the nematicide Benclothiaz (7-chloro-1,2-benzisothiazole) and its alternatives: Oxamyl (B33474), Fluopyram (B1672901), and Fluensulfone. Due to the limited availability of specific degradation studies on this compound, a putative degradation pathway is proposed based on the known metabolism of structurally similar benzisothiazole compounds. This guide summarizes available quantitative data, outlines experimental protocols for degradation studies, and visualizes the degradation pathways to facilitate a clear comparison for research and development purposes.
Executive Summary
The environmental fate of nematicides is a critical aspect of their risk assessment and the development of safer alternatives. This guide reveals that while degradation data for alternative nematicides like Oxamyl, Fluopyram, and Fluensulfone are available, specific experimental studies on the degradation of this compound are scarce. The alternatives exhibit distinct degradation patterns: Oxamyl undergoes rapid hydrolysis and microbial degradation.[1][2] Fluopyram is notably more persistent in soil, degrading into several metabolites, including the persistent trifluoroacetic acid (TFA).[3][4][5][6] Fluensulfone degrades into metabolites such as thiazole (B1198619) sulfonic acid (TSA) and methyl sulfone (MS). Understanding these pathways is crucial for predicting their environmental impact and designing more benign alternatives.
Quantitative Degradation Data
The following table summarizes the available quantitative data on the degradation of the compared nematicides. It is important to note that degradation rates are highly dependent on environmental conditions such as soil type, temperature, moisture, and microbial activity.
| Nematicide | Half-life (DT₅₀) | Key Degradation Products | Experimental Conditions | References |
| This compound | Data not available | Hypothetical: 1,2-benzisothiazole (B1215175), 2-hydroxy-7-chlorobenzamide | Not available | - |
| Oxamyl | 10 - 24 days (field) | Oxamyl oxime, N,N-dimethyloxamic acid | Field studies in various soil types | [1] |
| 8 days (pH 7), 3 hours (pH 9) | Oxamyl oxime | Aqueous solution | [7] | |
| Fluopyram | 21 - 539 days | Fluopyram-7-hydroxy, Trifluoroacetic acid (TFA) | European and US field sites | [5][8] |
| 46.21 - 57.76 days | Fluopyram benzamide | Banana soils | [3] | |
| Fluensulfone | 7.4 - 10.8 days | Thiazole sulfonic acid (TSA), Methyl sulfone (MS) | Terrestrial field dissipation studies | [9] |
| 23 - 26 days (anaerobic) | Not specified | Aquatic systems | [9] |
Degradation Pathways
The degradation of these nematicides proceeds through various biochemical reactions, primarily driven by microbial activity and abiotic factors like photolysis and hydrolysis.
Proposed Degradation Pathway for this compound
In the absence of direct experimental data for this compound, a putative degradation pathway is proposed based on the known degradation of benzisothiazolinone (BIT), a structurally related compound. The degradation of BIT is primarily a biological process that is accelerated under anaerobic conditions, leading to the formation of 1,2-benzisothiazole and 2-hydroxybenzamide. It is hypothesized that this compound (7-chloro-1,2-benzisothiazole) may follow a similar pathway, involving the opening of the isothiazole (B42339) ring. The chlorine substituent on the benzene (B151609) ring may influence the rate and specific products of degradation.
Degradation Pathway of Oxamyl
Oxamyl degradation is initiated by hydrolysis of the carbamate (B1207046) group to form oxamyl oxime. This is followed by further microbial degradation.[2][7] The rate of degradation is significantly influenced by pH, with faster degradation occurring under alkaline conditions.[7]
Degradation Pathway of Fluopyram
Fluopyram is known for its persistence in the environment. Its degradation involves hydroxylation and cleavage of the amide bond, leading to the formation of fluopyram-7-hydroxy and the highly persistent trifluoroacetic acid (TFA).[4][5]
Degradation Pathway of Fluensulfone
Fluensulfone degrades in the environment to form two major metabolites: thiazole sulfonic acid (TSA) and methyl sulfone (MS).[10]
Experimental Protocols for Degradation Studies
Standardized protocols are essential for obtaining comparable data on the degradation of nematicides. The following outlines a general experimental workflow for assessing the degradation of these compounds in soil, based on OECD guidelines.[8][11]
Detailed Methodologies
1. Soil Collection and Characterization:
-
Collect soil from relevant agricultural areas.
-
Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass.
2. Test Substance Application:
-
Use a radiolabeled (e.g., ¹⁴C) version of the nematicide to facilitate tracking of the parent compound and its metabolites.
-
Apply the test substance to the soil at a concentration relevant to agricultural use.
3. Incubation:
-
Incubate the treated soil samples in the dark under controlled temperature and moisture conditions.
-
For aerobic studies, ensure adequate aeration. For anaerobic studies, create an oxygen-free environment.
4. Sampling and Extraction:
-
Collect soil subsamples at predetermined time intervals.
-
Extract the residues from the soil using an appropriate solvent system.
5. Analysis:
-
Separate and quantify the parent nematicide and its degradation products using analytical techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Identify unknown metabolites using high-resolution mass spectrometry.
6. Data Analysis:
-
Plot the concentration of the parent compound over time to determine the degradation kinetics.
-
Calculate the half-life (DT₅₀) of the nematicide in the soil.
Conclusion
This comparative guide highlights the significant differences in the degradation pathways and persistence of this compound's alternatives. Oxamyl is the least persistent, while fluopyram exhibits high persistence, raising concerns about potential environmental accumulation and long-term effects. The lack of specific data on this compound degradation underscores the need for further research to accurately assess its environmental fate and risks. The provided experimental framework offers a basis for conducting such studies to fill this critical knowledge gap. For researchers and professionals in drug and pesticide development, understanding these degradation pathways is paramount for designing next-generation nematicides with improved efficacy and enhanced environmental safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. endsdhi.com [endsdhi.com]
- 6. Factors affecting fluopyram degradation coupled with time-dependent adsorption in soils and the effect of these processes on its accumulation and leaching in the soil profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxamyl | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eurolab.net [eurolab.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. apvma.gov.au [apvma.gov.au]
- 11. oecd.org [oecd.org]
A Comparative Guide to the Analytical Validation of a Novel Method for Benclothiaz Detection
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of the fungicide Benclothiaz (7-chloro-1,2-benzothiazole), this guide offers a comprehensive validation overview of a new analytical method. This document objectively compares the performance of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) approach. The presented experimental data, based on established techniques for analogous benzothiazole (B30560) derivatives, provides a robust framework for methodological validation and selection.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound detection is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical validation parameters for the quantification of benzothiazole derivatives, providing a clear comparison between the novel LC-MS/MS method and a traditional HPLC-UV method.[1]
| Parameter | Method 1: LC-MS/MS (New Method) | Method 2: HPLC-UV (Conventional Method) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 80-100%[2] | 80-100% |
| Precision (% RSD) | < 12%[2] | < 15% |
| Limit of Detection (LOD) | Typically in the ng/mL to pg/mL range | Typically in the µg/mL range |
| Limit of Quantification (LOQ) | 0.002-0.29 ng/mL[2] | 20-200 ng/L[3] |
| Specificity/Selectivity | High selectivity achieved through mass-to-charge ratio filtering | Demonstrated by peak purity and resolution from interferences |
| Robustness | Tolerant to minor variations in mobile phase composition and flow rate | Tolerant to minor variations in mobile phase composition and pH |
Experimental Protocols
Featured New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol details a sensitive and selective method for the determination of this compound, analogous to modern methods used for the analysis of related benzothiazole compounds.[2][3]
1. Instrumentation:
-
A standard High-Performance Liquid Chromatography (HPLC) system.
-
A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
4. Standard and Sample Preparation:
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile. Working standards are prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve across the desired concentration range.
-
Sample Preparation: The sample containing this compound is extracted using a suitable technique like solid-phase extraction (SPE) with a polymeric sorbent.[3] The eluate is then evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system.
5. Validation Parameters:
-
Linearity: Assessed by analyzing the calibration standards and performing a linear regression of the peak area versus concentration.
-
Accuracy: Determined through recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Evaluated by analyzing replicate samples at different concentrations on the same day (repeatability) and on different days (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Visualizations
The following diagrams illustrate the logical workflow of the analytical method validation process and the experimental workflow for the new LC-MS/MS method.
Caption: Logical workflow for analytical method validation.
Caption: Experimental workflow for the new LC-MS/MS method.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Benclothiaz: A Shifting Paradigm in Nematicide Action Beyond Acetylcholinesterase Inhibition
For Immediate Release
A Comparative Analysis of Benclothiaz and Acetylcholinesterase-Inhibiting Nematicides
[CITY, State, December 19, 2025] – In a landscape long dominated by acetylcholinesterase (AChE) inhibitors for the management of plant-parasitic nematodes, new research highlights a distinct mode of action for the nematicide this compound. This guide provides a comprehensive comparison of the molecular mechanisms of this compound and traditional AChE-inhibiting nematicides, such as organophosphates and carbamates, offering valuable insights for researchers, scientists, and professionals in drug development.
Recent studies reveal that this compound does not target the nematode nervous system in the same manner as its predecessors. Instead of inhibiting AChE, its core chemical component, benzothiazole (B30560), acts by inhibiting glutathione (B108866) S-transferase (GST).[1][2] This inhibition leads to a cascade of oxidative stress through the accumulation of reactive oxygen species (ROS), ultimately causing nematode mortality.[1][3] This discovery marks a significant departure from the neurotoxic effects of organophosphates and carbamates and presents a new avenue for nematicide development, potentially circumventing resistance issues associated with AChE inhibitors.
A Divergence in Molecular Targets: AChE vs. GST
Acetylcholinesterase-inhibiting nematicides, a cornerstone of nematode control for decades, function by disrupting the nervous system of these pests.[4] Organophosphates and carbamates bind to and inhibit acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction.[5] The resulting accumulation of acetylcholine leads to continuous nerve stimulation, causing paralysis and eventual death of the nematode.[6]
In stark contrast, this compound's mechanism bypasses this well-established pathway. Its active component, benzothiazole, targets a key detoxification enzyme, glutathione S-transferase.[1][2] GST plays a vital role in protecting the nematode from oxidative damage by neutralizing harmful reactive oxygen species. By inhibiting GST, benzothiazole effectively dismantles the nematode's antioxidant defenses, leading to a lethal buildup of ROS and subsequent cellular damage.[1][3]
Quantitative Comparison of Nematicidal Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound (represented by its core component, benzothiazole) and several common AChE-inhibiting nematicides.
Table 1: Nematicidal Activity (LC50/EC50) Against Plant-Parasitic Nematodes
| Nematicide | Chemical Class | Target Nematode | LC50/EC50 | Exposure Time | Reference |
| Fosthiazate (B52061) | Organophosphate | Meloidogyne incognita (susceptible) | 0.024 mg/L | 24 hours | [7] |
| Fosthiazate | Organophosphate | Meloidogyne incognita (low sensitivity) | 5.4 mg/L | 24 hours | [7] |
| Carbofuran | Carbamate | Poecilia reticulata (aquatic organism) | 0.3468 mg/L | 48 hours | [8] |
| Fenamiphos | Organophosphate | Bluegill sunfish (aquatic organism) | 9.6 mg/L | Not Specified | [1] |
| Oxamyl | Carbamate | Ditylenchus dipsaci (adults) | 2,170 mg/L | 24 hours | [9] |
| Oxamyl | Carbamate | Ditylenchus dipsaci (juveniles) | 1,376 mg/L | 24 hours | [9] |
| Oxamyl | Carbamate | Aphelenchoides fragariae (adults) | 1,168 mg/L | 24 hours | [9] |
Note: Data for benzothiazole's LC50/EC50 against specific nematode species is still emerging. The provided data for other nematicides may be against different organisms as direct comparative nematode LC50 values are not always available in a single source.
Table 2: Acetylcholinesterase (AChE) Inhibition Data
| Nematicide | Chemical Class | Nematode Species | IC50 | Reference |
| Oxamyl | Carbamate | Pratylenchus penetrans | 2.6 x 10⁻⁷ M | [9] |
| Oxamyl | Carbamate | Ditylenchus dipsaci | 5.7 x 10⁻⁶ M | [9] |
| Fenamiphos | Organophosphate | Meloidogyne incognita | Moderate Inhibition (at 5 ppm) | [10] |
| Ethoprophos | Organophosphate | Meloidogyne incognita | Poor Inhibition (at 5 ppm) | [10] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Signaling Pathways and Experimental Workflows
To visually represent the differing modes of action, the following diagrams have been generated.
References
- 1. EXTOXNET PIP - FENAMIPHOS [extoxnet.orst.edu]
- 2. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 3. Benzothiazole kills Meloidogyne incognita quickly by inhibiting GST to trigger ROS bursting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNAU Agritech Portal :: Crop Protection [agritech.tnau.ac.in]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence of a population of the root-knot nematode, Meloidogyne incognita, with low sensitivity to two major nematicides, fosthiazate and fluopyram, in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agriculturejournals.cz [agriculturejournals.cz]
- 9. ABSTRACTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sublethal concentrations of conventional nematicides alter the physiological activities of Meloidogyne incognita and suppress parasitism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Nematodes Treated with Benclothiaz: A Methodological and Comparative Guide
Disclaimer: As of late 2025, publicly accessible research detailing the comparative transcriptomic effects of Benclothiaz on nematodes is limited. This guide provides a framework for conducting such research, offering a comparative analysis based on the transcriptomic effects of other well-studied nematicides. The data presented for alternative compounds are synthesized from existing literature to serve as a benchmark for future studies on this compound.
Introduction
This compound is a nematicide with a distinct mode of action, and understanding its impact on the nematode transcriptome is crucial for optimizing its use, elucidating potential resistance mechanisms, and discovering new drug targets. Transcriptomic analysis, particularly RNA sequencing (RNA-Seq), offers a powerful lens to observe genome-wide changes in gene expression following nematicide exposure. This guide outlines a comprehensive approach to studying the transcriptomic effects of this compound on nematodes, presenting a comparative context with other major classes of anthelmintics.
Proposed Experimental Design for Comparative Transcriptomics
To effectively evaluate the transcriptomic impact of this compound, a robust experimental design is essential. The following protocol is based on established methodologies in nematode transcriptomics.
Experimental Protocol
-
Nematode Culture and Synchronization:
-
Select a model nematode species, such as Caenorhabditis elegans, or a parasitic species of interest, like Haemonchus contortus.
-
Maintain the nematode cultures under standard laboratory conditions.
-
Synchronize the nematode population to obtain a homogenous developmental stage (e.g., L4 larvae) for treatment.
-
-
Nematicide Treatment:
-
Prepare stock solutions of this compound and other comparative nematicides (e.g., a benzimidazole (B57391) like Albendazole and a macrocyclic lactone like Ivermectin) in an appropriate solvent (e.g., DMSO).
-
Expose the synchronized nematodes to a pre-determined, sub-lethal concentration of each nematicide. Include a solvent-only control group.
-
Incubate the nematodes for a defined period (e.g., 24 hours) under standard culture conditions.
-
-
RNA Extraction and Sequencing:
-
Harvest the nematodes and perform total RNA extraction using a suitable kit or protocol.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.
-
Prepare RNA-Seq libraries from high-quality RNA samples.
-
Perform high-throughput sequencing on a platform such as Illumina NovaSeq.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome of the chosen nematode species.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the treated and control groups.
-
Perform functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) on the DEGs.
-
Experimental Workflow Diagram
Caption: Experimental workflow for comparative transcriptomics.
Comparative Transcriptomic Analysis: this compound vs. Other Nematicides
The following tables summarize the anticipated and known transcriptomic responses of nematodes to different classes of nematicides. This provides a comparative baseline for interpreting future data on this compound.
Table 1: Comparative Summary of Differentially Expressed Genes (DEGs)
| Nematicide Class | Representative Drug | Nematode Species | Key Upregulated Genes/Gene Families | Key Downregulated Genes/Gene Families | Primary Cellular Impact |
| Thiazolidine (Hypothetical) | This compound | C. elegans / H. contortus | (Predicted: Stress response, detoxification, cuticle remodeling) | (Predicted: Neuronal signaling, ion channels, developmental genes) | (Predicted: Neuromuscular disruption, metabolic stress) |
| Benzimidazole | Albendazole | C. elegans / H. contortus | Xenobiotic metabolism (UGTs, CYPs), stress response (HSPs)[1] | Microtubule-related genes, cell division genes | Disruption of microtubule polymerization, impaired cell division and motility |
| Macrocyclic Lactone | Ivermectin | Parascaris univalens | P-glycoproteins (efflux pumps), detoxification enzymes[2] | Glutamate-gated chloride channel subunits, neuronal signaling genes | Paralysis via modulation of glutamate-gated chloride channels |
| Cholinergic Agonist | Levamisole | H. contortus / C. elegans | Acetylcholine (B1216132) receptor subunits, stress response genes | Genes involved in muscle contraction and relaxation | Spastic paralysis through overstimulation of nicotinic acetylcholine receptors |
Table 2: Enriched Gene Ontology (GO) Terms for Upregulated Genes
| Nematicide Class | Representative Drug | Biological Process | Molecular Function | Cellular Component |
| Thiazolidine (Hypothetical) | This compound | (Predicted: response to toxic substance, cellular detoxification, cuticle development) | (Predicted: oxidoreductase activity, transferase activity, structural constituent of cuticle) | (Predicted: cytoplasm, integral component of membrane, extracellular region) |
| Benzimidazole | Albendazole | Xenobiotic metabolic process, response to drug, protein folding[1] | UDP-glucuronosyltransferase activity, cytochrome P450 activity, ATP binding[1] | Endoplasmic reticulum, cytoplasm, nucleus |
| Macrocyclic Lactone | Ivermectin | Transmembrane transport, response to chemical stimulus, detoxification[2] | ABC transporter activity, ATPase activity, drug binding | Plasma membrane, integral component of membrane |
| Cholinergic Agonist | Levamisole | Response to stimulus, signal transduction, ion transport | Ion channel activity, receptor activity, acetylcholine binding | Postsynaptic membrane, neuromuscular junction |
Key Signaling Pathways in Nematicide Response
Nematodes employ a range of signaling pathways to respond to xenobiotic stress. Understanding which pathways are modulated by this compound is key to understanding its mechanism of action and potential for resistance.
Xenobiotic Detoxification Pathway
A common response to nematicides involves the upregulation of detoxification pathways. This typically involves Phase I enzymes (like cytochrome P450s) that modify the compound, and Phase II enzymes (like UDP-glucuronosyltransferases) that conjugate it for excretion, often via ABC transporters.
Caption: Generalized xenobiotic detoxification pathway in nematodes.
Conclusion
While direct transcriptomic data for this compound is not yet widely available, the framework and comparative data presented here offer a clear path for future research. By employing a standardized experimental workflow and leveraging knowledge from other nematicides, researchers can effectively characterize the molecular impact of this compound. This will be instrumental in developing more effective and sustainable strategies for nematode control in both agricultural and veterinary contexts. The identification of unique gene expression signatures and affected pathways will be a critical step in a new era of targeted anthelmintic development.
References
Safety Operating Guide
Navigating the Safe Disposal of Benclothiaz: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring both laboratory safety and environmental stewardship. Benclothiaz, a compound with applications as a thiazide diuretic and a pesticide, requires meticulous handling and adherence to specific disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, drawing upon established safety data for related compounds and general guidelines for hazardous waste management.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound and related benzothiazole (B30560) compounds. These substances can be toxic if swallowed or in contact with skin, may cause serious eye irritation, and can be harmful if inhaled.[1] Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times. All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Hazard Profile Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes the potential hazards based on data for structurally related benzothiazole compounds. This information should be treated as a guideline, and it is imperative to consult the specific SDS for any chemical before handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Potentially toxic if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Potentially toxic in contact with skin.[1][2] |
| Acute Toxicity (Inhalation) | Potentially harmful if inhaled.[1][2] |
| Eye Irritation | May cause serious eye irritation.[1][2] |
| Aquatic Hazard | Potentially harmful to aquatic life.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical and must be conducted in compliance with all local, regional, and national regulations.[2][3] The primary recommended method for the disposal of related hazardous chemicals is incineration by a licensed hazardous waste disposal facility.[1]
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
2. Waste Collection:
-
Collect all waste materials, including unused product, reaction byproducts, and contaminated items (e.g., pipette tips, gloves, and paper towels), in the designated waste container.[2]
-
For liquid waste, use a funnel to prevent spills. For solid waste, ensure the container is properly sealed to prevent the release of dust or vapors.[2]
3. Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound."
-
Include appropriate hazard symbols (e.g., toxic, irritant).
-
Indicate the approximate quantity of waste in the container.[2]
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and situated away from incompatible materials.[2]
5. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2]
-
Provide them with all available safety information for this compound.
-
Since this compound is also a pesticide, its disposal is regulated under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Many states have "Clean Sweep" programs for pesticide disposal.[5]
Important Considerations for Pesticide Disposal:
-
Always check the product label for specific "Storage and Disposal" instructions.[7]
-
Never pour pesticides down the sink, toilet, or any drain.[7]
-
Empty pesticide containers should be rinsed properly, and the rinse water should be applied according to the label directions, not poured down a drain.[7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider ecosystem. Always prioritize safety and regulatory compliance when handling and disposing of any chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benclothiaz
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for managing Benclothiaz, a substance classified as harmful if swallowed, in contact with skin, or inhaled, and very toxic to aquatic life. Adherence to these procedures is critical for ensuring personal safety and environmental protection.
Immediate Safety and Hazard Information
This compound presents several health and environmental hazards that necessitate careful handling. It is crucial to be aware of the following:
-
Acute Toxicity: The compound is harmful through oral, dermal, and inhalation routes of exposure.[1][2][3]
-
Eye Irritation: It is known to cause serious eye irritation.[1][2][3][4]
-
Environmental Hazard: this compound is very toxic to aquatic life, with long-lasting effects.[5]
| Hazard Classification | Description | Key Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | Avoid direct contact. Use appropriate Personal Protective Equipment (PPE). Work in a well-ventilated area or under a chemical fume hood. |
| Serious Eye Irritation | Causes serious eye irritation.[1][2][3][4] | Wear safety goggles or a face shield.[4][6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[5] | Prevent release to the environment. Do not allow to enter drains or waterways. |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the first line of defense against exposure to this compound. All personnel handling this substance must be trained in the correct PPE procedures.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[7] Gloves should be inspected before use and disposed of properly after handling the material.[8]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.[7][9][10] Contaminated clothing should be removed immediately and washed before reuse.[1][11]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator is recommended.[7][11]
Caption: PPE selection workflow for handling this compound.
Operational Plan for Handling this compound
A systematic approach to handling this compound in the laboratory will minimize the risk of exposure and environmental contamination.
Experimental Protocol for Safe Handling:
-
Preparation: Before beginning work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within a chemical fume hood to control vapors and dust. Use disposable weighing boats and spatulas where possible to minimize contamination of reusable equipment.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing. Ensure the solvent is compatible with this compound. The process should be carried out in a closed or covered vessel as much as possible.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate cleaning agent. All disposable materials contaminated with this compound should be treated as hazardous waste.
Disposal Plan for this compound Waste
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm. The primary recommended method is incineration by a licensed hazardous waste disposal facility.[4]
Step-by-Step Disposal Protocol:
-
Waste Segregation: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be collected in a designated hazardous waste container.[9] Do not mix with other waste streams unless compatibility is confirmed.
-
Containerization: Use a clearly labeled, sealed, and chemical-resistant container for waste collection.[9] The label must include "Hazardous Waste" and the full chemical name, "this compound".[4]
-
Solubilization for Incineration (if required): In some cases, the material may need to be dissolved in a combustible solvent for incineration.[4] This must be done in a chemical fume hood. Consult with your institution's Environmental Health and Safety (EHS) department for a list of compatible solvents. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Storage: Store the hazardous waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[9]
-
Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4] Provide them with the Safety Data Sheet (SDS) for this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Spill Management:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite.[9]
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.
-
Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.[9]
-
Decontamination: Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] Remove contaminated clothing and shoes.[11] Seek immediate medical attention.[4]
-
Inhalation: Move the exposed person to fresh air.[4][11] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[4]
References
- 1. msp.images.akzonobel.com [msp.images.akzonobel.com]
- 2. media.adeo.com [media.adeo.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. fishersci.com [fishersci.com]
- 5. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 6. lanxess.com [lanxess.com]
- 7. en.hesperian.org [en.hesperian.org]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. synerzine.com [synerzine.com]
- 11. louisville.edu [louisville.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
